Obeticholic Acid
Description
Propriétés
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-ZWECCWDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196671 | |
| Record name | Obeticholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
562.9±25 | |
| Record name | Obeticholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
459789-99-2 | |
| Record name | Obeticholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459789-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obeticholic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459789992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obeticholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Obeticholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OBETICHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0462Z4S4OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
108-110 | |
| Record name | Obeticholic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05990 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to Farnesoid X Receptor (FXR) Activation by Obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3][4] Its activation by endogenous bile acids, most potently by chenodeoxycholic acid (CDCA), triggers a complex signaling cascade that maintains metabolic equilibrium.[5] Obeticholic acid (OCA), a semi-synthetic bile acid analogue, is a potent and selective FXR agonist.[6][7] It is approximately 100-fold more potent than CDCA in activating FXR.[7][8][9] This guide provides a comprehensive technical overview of FXR activation by OCA, detailing the molecular mechanisms, quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data: Potency and Efficacy
This compound demonstrates significantly higher potency in activating FXR compared to its natural counterpart, chenodeoxycholic acid (CDCA). The half-maximal effective concentration (EC50) for OCA is in the nanomolar range, highlighting its strong affinity for the receptor.
| Ligand | Receptor | Assay Type | EC50 | Reference |
| This compound (OCA) | Human FXR | Transactivation Assay (HepG2 cells) | ~100 nM | [5][7] |
| This compound (OCA) | Human FXR | Cell-free Assay | ~100 nM | [5] |
| Chenodeoxycholic Acid (CDCA) | Human FXR | Transactivation Assay | ~10 µM | [5] |
| This compound (OCA) | Mouse FXR | Not Specified | Lower than human FXR | [10] |
Signaling Pathways
Upon binding to OCA, FXR undergoes a conformational change, leading to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR).[4][10][11][12][13] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11][12]
Core FXR Signaling Cascade
The activation of FXR by OCA initiates a signaling cascade that primarily regulates bile acid synthesis and transport. A key downstream target is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[12][13] FXR activation induces the expression of SHP, which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4][12][14] This negative feedback loop effectively reduces the production of bile acids.[14]
Simultaneously, FXR activation in intestinal enterocytes stimulates the expression and release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[2][13][15] FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes, which also leads to the repression of CYP7A1 expression.[2][13][15]
Furthermore, FXR activation upregulates the expression of several transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter α/β (OSTα/β), promoting the removal of bile acids from hepatocytes and enterocytes.[5][7][15]
Experimental Protocols
Luciferase Reporter Gene Assay for FXR Activation
This assay is a highly sensitive and quantitative method to measure the activation of FXR by a ligand. It involves co-transfecting cells with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter.[1]
Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2)[1]
-
FXR expression vector[1]
-
Luciferase reporter vector with FXREs[1]
-
Internal control vector (e.g., Renilla luciferase)[1]
-
Transfection reagent[1]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Luciferase assay reagent[1]
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[1]
-
Transfection:
-
Prepare a transfection mix containing the FXR expression vector, FXRE-luciferase reporter vector, and the internal control vector.[1]
-
Add the transfection reagent according to the manufacturer's instructions.[1]
-
Add the transfection mix to the cells and incubate for 4-6 hours.[1]
-
Replace the transfection medium with fresh culture medium.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the diluted compounds to the transfected cells and incubate for 18-24 hours.[16]
-
-
Cell Lysis:
-
Luminometry:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is a powerful technique used to identify the DNA binding sites of a specific protein, in this case, FXR, on a genome-wide scale when followed by sequencing (ChIP-seq).[17][18]
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes[17]
-
This compound
-
Formaldehyde (B43269) (for cross-linking)[17]
-
Glycine (to quench cross-linking)[17]
-
Lysis buffer[17]
-
Sonication or enzymatic digestion equipment (for chromatin shearing)
-
Anti-FXR antibody[17]
-
Non-specific IgG antibody (as a negative control)[17]
-
Protein A/G magnetic beads[17]
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
Protocol:
-
Cell Treatment and Cross-linking:
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Degrade RNA with RNase A and proteins with Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
-
Analysis: The purified DNA can be analyzed by qPCR to quantify FXR binding to specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[18]
Conclusion
This compound is a potent activator of the Farnesoid X Receptor, playing a crucial role in the regulation of bile acid, lipid, and glucose metabolism. The detailed signaling pathways and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development. Understanding the intricate molecular mechanisms of OCA-mediated FXR activation is paramount for the development of novel therapeutics targeting metabolic and inflammatory diseases.[6][14]
References
- 1. benchchem.com [benchchem.com]
- 2. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesoid X Receptor Agonists this compound and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. This compound: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Obeticholic Acid Signaling Pathways in Liver Disease: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obeticholic acid (OCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism.[1] OCA, a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), has demonstrated significant therapeutic potential in the management of chronic liver diseases, particularly Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[2][3] Its mechanism of action is multifaceted, primarily revolving around the activation of FXR in the liver and intestine. This activation triggers a cascade of signaling events that collectively reduce the synthesis and hepatotoxicity of bile acids, mitigate inflammation, and inhibit the progression of liver fibrosis. This technical guide provides a comprehensive overview of the core signaling pathways modulated by OCA, supported by quantitative data from pivotal preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions and workflows.
Core Signaling Pathways of this compound
This compound exerts its pleiotropic effects on liver pathophysiology through the activation of FXR, which heterodimerizes with the Retinoid X Receptor (RXR) to regulate the expression of a suite of target genes.[1] The principal signaling axes are detailed below.
Regulation of Bile Acid Homeostasis
A primary mechanism of OCA is the restoration of bile acid homeostasis, which is often dysregulated in cholestatic and metabolic liver diseases.
-
Inhibition of Bile Acid Synthesis: In hepatocytes, OCA-activated FXR induces the expression of the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene).[1] SHP, in turn, transcriptionally represses Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4] This leads to a reduction in the overall bile acid pool, alleviating the cytotoxic effects of excessive bile acid accumulation in the liver.[4]
-
Promotion of Bile Acid Efflux: OCA enhances the transport of bile acids out of hepatocytes. FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP; ABCB11), a canalicular transporter responsible for secreting bile acids into the bile.[5] Additionally, it increases the expression of the basolateral efflux transporters Organic Solute Transporter alpha and beta (OSTα/OSTβ; SLC51A/SLC51B), which facilitate the return of bile acids to the portal circulation.[5]
Anti-inflammatory and Anti-fibrotic Pathways
Chronic liver injury is characterized by sustained inflammation and the progressive replacement of functional liver tissue with fibrotic scar tissue. OCA has been shown to counteract these processes through several mechanisms.
-
Inhibition of Pro-inflammatory Signaling: OCA-mediated FXR activation can suppress the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives the expression of numerous pro-inflammatory cytokines.[3] This anti-inflammatory effect is crucial in mitigating the chronic inflammation that perpetuates liver damage.
-
Modulation of Inflammasome Activity: Recent studies have indicated that OCA can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that promotes the maturation and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1]
-
Suppression of Hepatic Stellate Cell Activation: Hepatic stellate cells (HSCs) are the primary cell type responsible for producing the extracellular matrix components that constitute fibrotic tissue. In response to liver injury, HSCs transdifferentiate into a pro-fibrogenic, myofibroblast-like phenotype. OCA has been shown to attenuate HSC activation, thereby reducing collagen deposition and fibrosis.[4]
Quantitative Data from Preclinical and Clinical Studies
The therapeutic effects of this compound have been quantified in numerous studies, ranging from in vitro and in vivo preclinical models to large-scale clinical trials.
Table 1: Summary of Key Preclinical In Vivo Data for this compound
| Animal Model | Disease Induction | OCA Dosage | Key Findings | Reference |
| Rat | Thioacetamide (TAA)-induced cirrhosis | 10 mg/kg/day | - Fibrosis Reduction: Significant decrease in hepatic hydroxyproline (B1673980) content and collagen type I mRNA expression.[4] | [4] |
| Mouse | Methionine-choline-deficient (MCD) diet-induced NASH | 0.4 mg/day | - Reduced Fibrogenesis: Significant decrease in hepatic L-hydroxyproline, α-SMA mRNA, and COL1A1 mRNA.[1] | [1] |
| Mouse | Carbon tetrachloride (CCl4)-induced fibrosis | 5 mg/kg/day | - Inhibition of HSC Activation: Significant reduction in α-SMA expression.[6] | [6] |
Table 2: Efficacy of this compound in the Phase 3 REGENERATE Trial (NASH with Fibrosis)
| Endpoint (at 18 months) | Placebo (n=311) | OCA 10 mg (n=312) | OCA 25 mg (n=308) | p-value (vs. Placebo) | Reference |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 9.6% | 17.6% | 22.4% | <0.001 | [2] |
| NASH Resolution with no worsening of fibrosis | 8.0% | 11.2% | 11.7% | NS | [7] |
Table 3: Efficacy of this compound in the Phase 2 FLINT Trial (NASH)
| Endpoint (at 72 weeks) | Placebo (n=109) | OCA 25 mg (n=110) | p-value | Reference |
| Improvement in NAFLD Activity Score (≥2 points) with no worsening of fibrosis | 21% | 45% | 0.0002 | [8][9] |
| Fibrosis Improvement | 20% | 36% | 0.01 | [10] |
Table 4: Efficacy of this compound in the Phase 3 POISE Trial (PBC)
| Endpoint (at 12 months) | Placebo (n=73) | OCA 5-10 mg (n=73) | OCA 10 mg (n=71) | p-value (vs. Placebo) | Reference |
| Primary Composite Endpoint (ALP <1.67x ULN, ≥15% ALP reduction, and normal total bilirubin) | 10% | 46% | 47% | <0.001 | [11] |
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for key experimental assays used to elucidate the mechanisms of action of this compound.
FXR Transactivation Luciferase Reporter Assay
This cell-based assay is fundamental for quantifying the ability of a compound to activate the Farnesoid X Receptor.
-
Principle: The assay utilizes host cells (e.g., HEK293 or HepG2) co-transfected with an FXR expression vector and a luciferase reporter vector. The reporter vector contains the firefly luciferase gene under the control of a promoter with multiple copies of an FXR response element (FXRE). Activation of FXR by an agonist like OCA leads to the expression of luciferase, and the resulting luminescence is directly proportional to the extent of FXR activation. An internal control vector (e.g., expressing Renilla luciferase) is often co-transfected to normalize for variations in transfection efficiency.[1]
-
Protocol:
-
Cell Culture and Transfection: Seed host cells in a 96-well plate. Co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for protein expression, treat the cells with varying concentrations of OCA or a vehicle control.
-
Cell Lysis and Luminescence Measurement: Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.[1]
-
References
- 1. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry of liver tissue sections [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. FXR agonist this compound reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined this compound and apoptosis inhibitor treatment alleviates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
The Genesis of a First-in-Class FXR Agonist: A Technical Guide to the Discovery and Synthesis of Obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist. From its rational design as a modified bile acid to its multi-step chemical synthesis and pivotal role in demonstrating the therapeutic potential of FXR activation in chronic liver diseases, this document provides a comprehensive overview for the scientific community. We will explore the seminal preclinical and clinical data, detailed experimental methodologies, and the intricate signaling pathways that underpin its mechanism of action.
Discovery and Rationale: Enhancing Nature's Design
The journey to this compound began with the identification of the endogenous bile acid, chenodeoxycholic acid (CDCA), as the natural ligand for the farnesoid X receptor (FXR) in 1999.[1] FXR was recognized as a key nuclear receptor regulating bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for liver diseases.[2][3] However, CDCA's potency as an FXR agonist is modest.
A research program initiated by Roberto Pellicciari and his group at the University of Perugia, Italy, which began in 1982, culminated in the discovery of this compound.[4][5] Their work, published in the Journal of Medicinal Chemistry in 2002, described the synthesis of a series of alkyl-substituted derivatives of CDCA.[4][5] The key innovation was the introduction of an ethyl group at the 6α position of the CDCA scaffold. This structural modification yielded 6α-ethyl-chenodeoxycholic acid, later named this compound, which demonstrated a significantly enhanced potency for FXR activation, approximately 100-fold greater than that of CDCA.[6]
This pioneering work provided a first-in-class FXR agonist and laid the groundwork for its development as a therapeutic agent for primary biliary cholangitis (PBC) and other chronic liver diseases.[2][4]
Chemical Synthesis of this compound
This compound is a semi-synthetic derivative of chenodeoxycholic acid.[2] The synthesis has evolved from the initial laboratory-scale methods to more refined, scalable processes. Below are the key steps involved in a representative synthesis.
Experimental Protocol: Synthesis of this compound
A common synthetic route starts with the protection of the hydroxyl groups of chenodeoxycholic acid, followed by stereoselective alkylation at the C6 position, and subsequent deprotection and purification. More recent and scalable methods have been developed to improve yield and reduce the use of hazardous reagents.
One improved synthesis approach involves the following key transformations:
-
Selective Oxidation: The 7-hydroxyl group of CDCA methyl ester is selectively oxidized to a ketone.
-
Enolate Formation and Alkylation: A strong base, such as lithium diisopropylamide (LDA), is used to form the enolate at the C6 position, which is then alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the 6α-ethyl group. This step is crucial for establishing the correct stereochemistry.
-
Ketone Reduction: The 7-keto group is reduced back to a hydroxyl group, typically with a reducing agent like sodium borohydride, to yield the 7α-hydroxyl configuration.
-
Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid to afford this compound.
-
Purification: The final product is purified by crystallization.
More recent, kilogram-scale processes have been developed that utilize a "telescoped" synthesis, where multiple steps are performed in a single pot to improve efficiency and yield.[1]
Mechanism of Action: FXR Agonism and Downstream Signaling
This compound exerts its therapeutic effects by potently and selectively activating the farnesoid X receptor. FXR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR).[2][7] Upon binding by OCA, this complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]
Key Signaling Pathways Modulated by this compound:
-
Bile Acid Synthesis and Transport: FXR activation in hepatocytes inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This is mediated through the induction of the small heterodimer partner (SHP).[7][10] In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which also signals to the liver to suppress CYP7A1.[7][10] Furthermore, OCA upregulates the expression of the bile salt export pump (BSEP), a canalicular transporter responsible for pumping bile acids out of hepatocytes.[10]
-
Inflammation and Fibrosis: FXR activation has been shown to have anti-inflammatory and anti-fibrotic effects. In preclinical models, OCA has been demonstrated to suppress pro-inflammatory signaling pathways, such as NF-κB, and reduce the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[7]
Preclinical and Clinical Evidence
The therapeutic potential of this compound has been evaluated in a range of preclinical models and pivotal clinical trials, primarily in primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).
Preclinical Studies
In various animal models of cholestasis and liver fibrosis, OCA has demonstrated significant efficacy.
-
Bile Duct Ligation (BDL) Model: In rats and mice with BDL, a model of cholestatic liver injury, OCA treatment reduced liver injury markers, inflammation, and fibrosis.
-
Methionine and Choline-Deficient (MCD) Diet Model: In mice fed an MCD diet, a model of NASH, OCA administration improved hepatic steatosis, inflammation, and fibrosis.[4]
Experimental Protocol: Methionine and Choline-Deficient (MCD) Diet-Induced NASH Model in Mice
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Diet: Mice are fed an MCD diet or a standard control diet for a period of 6 weeks to induce NASH.
-
Treatment: Following the induction period, mice are administered this compound (e.g., 10 mg/kg/day) or vehicle control via oral gavage daily for a specified duration (e.g., 4-8 weeks).
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.
-
Assessments:
-
Serum analysis: Measurement of ALT, AST, and other liver injury markers.
-
Histopathology: Liver sections are stained with H&E for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for quantification of fibrosis.
-
Gene expression analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1, TIMP1) and inflammation (e.g., Tnf-α, Ccl2) is measured by qRT-PCR.
-
Clinical Trials
Two landmark clinical trials have been instrumental in establishing the clinical utility of this compound: the POISE trial in PBC and the FLINT trial in NASH.
The Phase 3 POISE trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with PBC who had an inadequate response to or were intolerant of ursodeoxycholic acid (UDCA).[11]
The Phase 2b FLINT trial was a multicenter, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of this compound in patients with non-cirrhotic NASH.[1][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: FXR Agonist Potency
| Compound | EC50 (nM) for FXR Activation | Fold Potency vs. CDCA |
| Chenodeoxycholic Acid (CDCA) | ~10,000 | 1x |
| This compound (OCA) | ~100 | ~100x |
Table 2: Efficacy Results from the POISE Trial (12 Months)
| Outcome | Placebo (n=73) | OCA 5-10 mg (n=70) | OCA 10 mg (n=73) |
| Primary Endpoint Achievement (%) | 10% | 46% (p<0.001) | 47% (p<0.001) |
| Mean Change in ALP (U/L) | -5.4 | -113.1 | -130.3 |
| Mean Change in Total Bilirubin (mg/dL) | +0.02 | -0.05 | -0.02 |
Table 3: Efficacy Results from the FLINT Trial (72 Weeks)
| Outcome | Placebo (n=142) | OCA 25 mg (n=141) |
| Primary Endpoint Achievement (%) | 21% | 45% (p=0.0002) |
| (≥2-point improvement in NAS without worsening of fibrosis) | ||
| Fibrosis Improvement (≥1 stage) (%) | 19% | 35% (p=0.004) |
| NASH Resolution (%) | 8% | 19% (p=0.005) |
Table 4: Common Adverse Events in Clinical Trials
| Adverse Event | Placebo | This compound |
| Pruritus | 19-38% | 56-70% |
| Fatigue | 12-25% | 18-22% |
| Headache | 10-15% | 11-18% |
Conclusion
The discovery and development of this compound represent a landmark achievement in hepatology, validating the farnesoid X receptor as a druggable target for chronic liver diseases. Its journey from a rationally designed synthetic bile acid analogue to a clinically approved therapy for PBC has paved the way for a new class of therapeutics. The in-depth understanding of its synthesis, mechanism of action, and clinical effects, as detailed in this guide, provides a solid foundation for further research and development in the field of FXR agonists and the broader landscape of liver disease treatment.
References
- 1. Farnesoid X nuclear receptor ligand this compound for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2minutemedicine.com [2minutemedicine.com]
- 12. natap.org [natap.org]
An In-depth Technical Guide to Obeticholic Acid: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of obeticholic acid (OCA), a semi-synthetic bile acid analogue and a potent agonist of the farnesoid X receptor (FXR).[1][2][3][4] OCA is the first, and thus far only, FXR agonist approved for clinical use in certain liver diseases.[3] This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison and analysis.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 6α-ethyl-chenodeoxycholic acid.[2][5] It is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA), with the addition of an ethyl group at the 6α position.[2][3] This modification makes OCA approximately 100 times more potent as an FXR agonist than CDCA.[5][6][7]
Chemical Identifiers:
-
IUPAC Name: (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[8]
-
Synonyms: 6α-ethyl-chenodeoxycholic acid, 6-ECDCA, INT-747[2][3][5][8]
-
CAS Number: 459789-99-2[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 420.6 g/mol | [9][11] |
| Appearance | White to beige powder/solid | [4][12] |
| Melting Point | 562.9 ± 25.0 °C (Predicted) | [4] |
| Solubility | Soluble in DMSO (up to 35 mg/ml), Ethanol (up to 25 mg/ml) | [4] |
| XLogP3 | 5.7 | [9][11] |
| Hydrogen Bond Donor Count | 3 | [9][11] |
| Hydrogen Bond Acceptor Count | 4 | [9][11] |
| Topological Polar Surface Area | 77.8 Ų | [9][11] |
| Storage Temperature | 2-8°C | [12] |
Synthesis Overview
The synthesis of this compound has evolved to improve scalability and yield. Early methods involved the introduction of an alkyl substitution from 7-keto-lithocholic acid, but these processes had drawbacks such as cryogenic temperatures, the use of toxic reagents, and low overall yields.[13] More recent, scalable processes have been developed. For instance, a four-step process has been developed that can achieve over 70% yield on a kilogram scale, with impurities controlled below 0.10%.[13] Other novel synthetic routes have been developed starting from cholic acid, a cheap and readily available material, with an overall yield of 36% over 11 steps.[14] A key strategy in some modern syntheses involves the protection of the 3α-hydroxyl and 24-carboxylic acid groups, followed by a series of reduction and epimerization steps to introduce the 6α-ethyl group and establish the correct stereochemistry.[15]
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestines.[1][16][17] FXR is a master regulator of bile acid, inflammatory, fibrotic, and metabolic pathways.[16][17]
The activation of FXR by OCA initiates a complex signaling cascade that regulates bile acid homeostasis. In the liver, FXR activation directly stimulates the bile salt export pump (BSEP), which increases the excretion of bile acids from hepatocytes into the bile canaliculi.[16][18] In the intestine, FXR activation induces the production and release of Fibroblast Growth Factor 19 (FGF-19).[3][6] FGF-19 then travels through the portal circulation to the liver, where it binds to the FGF receptor 4 (FGFR4).[18] This binding event suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol.[16][17][18]
Additionally, FXR activation upregulates the small heterodimer partner (SHP), which further inhibits CYP7A1, providing a dual mechanism to reduce bile acid production.[6][16] These actions collectively limit the size of the circulating bile acid pool, promote choleresis (bile flow), and reduce the hepatic exposure to toxic levels of bile acids.[17][18]
Caption: this compound's FXR-mediated signaling pathway in the intestine and liver.
-
Regulation of Bile Acid Homeostasis: OCA decreases the synthesis of bile acids from cholesterol and increases their transport out of liver cells, thereby reducing the overall bile acid pool and protecting hepatocytes from bile acid toxicity.[1][16][17]
-
Anti-inflammatory Effects: FXR activation by OCA can suppress pro-inflammatory signaling pathways, such as NF-κB, reducing the expression of inflammatory cytokines.[3] It has also been shown to inhibit the activation of the NLRP3 inflammasome, leading to decreased production of IL-1β.[3][19]
-
Anti-fibrotic Effects: OCA has demonstrated anti-fibrotic properties by suppressing the activation of hepatic stellate cells, which are key mediators in the development of liver fibrosis.[16]
-
Metabolic Regulation: FXR activation influences glucose and lipid metabolism. It can improve insulin (B600854) sensitivity, reduce hepatic gluconeogenesis, and modulate lipid metabolism by decreasing triglyceride synthesis.[16]
Quantitative Pharmacological and Clinical Data
| Parameter | Value | Reference(s) |
| Potency | ~100-fold more potent than the endogenous ligand chenodeoxycholic acid (CDCA) | [5][6] |
| Absorption | Well absorbed after oral administration | [1] |
| Metabolism | Extensively metabolized in the liver via conjugation with glycine (B1666218) and taurine.[1][20] These conjugated products are secreted into bile and absorbed in the small intestine.[20] | [1][20] |
| Excretion | Primarily excreted in feces through bile | [1] |
| Half-life | 4 to 6 days (Note: One source indicates 4-6 hours, but this appears to be an outlier) | [1] |
| Trial Name / Study | Indication | Dosage(s) | Key Efficacy Endpoints & Results | Reference(s) |
| POISE (Phase 3) | Primary Biliary Cholangitis (PBC) | 5-10 mg or 10 mg daily | Primary Endpoint (ALP <1.67x ULN and total bilirubin (B190676) normal): Achieved by 47% (10 mg) and 46% (5-10 mg) of patients vs. 10% in placebo group (P<0.001).[21] Significant reductions in ALP and total bilirubin were observed.[21] | [21] |
| Monotherapy (Phase 2) | Primary Biliary Cholangitis (PBC) | 10 mg or 50 mg daily | Primary Endpoint (% change in ALP): Significant dose-dependent reduction in ALP vs. placebo.[7] Biochemical improvements were sustained for up to 6 years in an open-label extension.[7] | [7] |
| FLINT (Phase 2b) | Nonalcoholic Steatohepatitis (NASH) | 25 mg daily | Primary Endpoint (≥2-point decrease in NAFLD Activity Score with no worsening of fibrosis): Achieved by 45% of OCA group vs. 21% of placebo group (P=0.0002).[22] Improvement in fibrosis was observed in 35% of OCA group vs. 19% of placebo group.[22] | [22][23] |
| REGENERATE (Phase 3) | NASH with Fibrosis | 10 mg or 25 mg daily | Endpoint (Fibrosis improvement by ≥1 stage with no worsening of NASH at 18 months): Achieved by 18% (10 mg OCA) and 23% (25 mg OCA) vs. 12% in placebo group.[21] | [21] |
Note: ULN = Upper Limit of Normal
Experimental Protocols
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in bulk drug and pharmaceutical dosage forms, based on published methodologies.[24][25][26]
Objective: To develop and validate a simple, precise, and accurate RP-HPLC method for the estimation of this compound.
Materials and Instrumentation:
-
Instrument: HPLC system with UV or PDA detector (e.g., WATERS HPLC 2965).[26]
-
Column: C18 column (e.g., Ascentis 150mm x 4.6 mm, 5µm).[26]
-
Reagents: HPLC grade acetonitrile (B52724), orthophosphoric acid (OPA), and milli-Q water.[24][26]
-
Standard: this compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile. Ratios vary, with common examples being 55:45 (v/v) or 60:40 (v/v).[24][25][26] The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.[26]
-
Injection Volume: 10 µL.[26]
-
Column Temperature: Ambient.
Procedure:
-
Buffer Preparation: Prepare 0.1% OPA by diluting 1 mL of orthophosphoric acid in 1000 mL of milli-Q water.[24]
-
Mobile Phase Preparation: Mix the buffer and acetonitrile in the desired ratio (e.g., 550 mL buffer with 450 mL acetonitrile).[24][25] Sonicate to degas.
-
Standard Solution Preparation: Prepare a stock solution of OCA in a suitable diluent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected sample concentration.[24]
-
Sample Solution Preparation: Prepare sample solutions from the bulk drug or pharmaceutical dosage form to achieve a target concentration within the calibration range.
-
Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Validation Parameters (as per ICH Q2(R1) guidelines):
-
Linearity: Assessed over a range of 50-150% of the standard concentration. The correlation coefficient (R²) should be ≥0.999.[24][26]
-
Accuracy: Determined by recovery studies at 50%, 100%, and 150% levels. Mean percentage recoveries should be within 98-102%.[25]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should be less than 2%.[26]
-
Specificity: The method should be able to resolve the OCA peak from any impurities or excipients.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratio or the calibration curve slope.
Caption: General workflow for the development and validation of an RP-HPLC method for this compound.
This protocol describes a general cell-based luciferase reporter assay to determine the FXR agonist activity of this compound.
Objective: To quantify the ability of this compound to activate the farnesoid X receptor in a cellular context.
Materials and Cell Lines:
-
Cell Line: A suitable cell line that does not endogenously express high levels of FXR, such as HepG2 human hepatoma cells.
-
Plasmids:
-
An expression vector for human FXR.
-
A reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Reagents: Cell culture medium, fetal bovine serum (FBS), transfection reagent (e.g., FuGene 6), this compound, and a luciferase assay system.
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate medium supplemented with FBS.
-
Transfection: Seed cells in multi-well plates. Co-transfect the cells with the FXR expression vector, the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[27]
-
Compound Treatment: After an incubation period to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.[28]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity for each OCA concentration relative to the vehicle control.
-
Plot the fold induction against the logarithm of the OCA concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
This technical guide provides a foundational understanding of this compound for professionals in the field of drug development and biomedical research. The provided data and protocols serve as a resource for further investigation and application of this significant therapeutic agent.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 459789-99-2 [chemicalbook.com]
- 5. pnas.org [pnas.org]
- 6. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized trial of this compound monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C26H44O4 | CID 447715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. GSRS [precision.fda.gov]
- 11. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 12. ≥98% (HPLC), FXR agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. A facile synthesis of ursodeoxycholic acid and this compound from cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. This compound: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. This compound—A Pharmacological and Clinical Review [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Emerging role of this compound in the management of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analytical Method Development and Validation of this compound Along With Stability Indicating Method by Quality by Design Approach – Oriental Journal of Chemistry [orientjchem.org]
- 25. researchgate.net [researchgate.net]
- 26. ijper.org [ijper.org]
- 27. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. FXR activation by this compound elevates liver LDL receptor expression by mRNA stabilization and reduces plasma LDL-cholesterol in mice - PMC [pmc.ncbi.nlm.nih.gov]
Obeticholic Acid and the Regulation of Bile Acid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obeticholic acid (OCA) is a potent, selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] As a semi-synthetic analogue of the primary human bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100 times more potent than its natural counterpart, enabling robust activation of FXR-mediated signaling pathways.[4][5][6][7][8] This guide provides a detailed examination of the molecular mechanisms through which OCA restores bile acid homeostasis, presenting key quantitative data on its effects, methodologies for relevant experimental studies, and visual representations of the core signaling pathways.
Core Mechanism: Farnesoid X Receptor (FXR) Activation
FXR is predominantly expressed in the liver and intestines, the primary sites of bile acid synthesis and enterohepatic circulation.[1][5] It functions as a ligand-activated transcription factor. Upon binding by an agonist like OCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10] Through this mechanism, OCA orchestrates a multi-faceted response to reduce the synthesis of bile acids, protect liver cells from bile acid-induced toxicity (cholestasis), and enhance their elimination.[1][11]
Regulation of Bile Acid Synthesis
OCA leverages two synergistic, FXR-dependent pathways—one hepatic and one intestinal—to suppress the de novo synthesis of bile acids from cholesterol. The rate-limiting step in this process is catalyzed by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[1][3]
-
Hepatic Pathway: In hepatocytes, OCA-activated FXR directly induces the expression of the Small Heterodimer Partner (SHP), another nuclear receptor.[1][4] SHP, in turn, inhibits the activity of key transcription factors like Liver Receptor Homolog-1 (LRH-1), which are required for the transcription of the CYP7A1 gene.[3][5][12] This leads to a direct reduction in CYP7A1 levels in the liver.
-
Intestinal Pathway: In the enterocytes of the terminal ileum, OCA binding to FXR potently stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19).[4][5][13][14] FGF19 is released into the portal circulation, travels to the liver, and binds to its cognate receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[12][13][14][15] This binding event activates intracellular signaling cascades (including ERK1/2 and JNK pathways) that strongly repress the transcription of CYP7A1, providing a powerful, indirect mechanism for feedback inhibition.[12][13][16][17]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Primary Biliary Cholangitis [mdpi.com]
- 6. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonists this compound and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized trial of this compound monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmaco-nutraceutical improvement of the response to this compound with omega-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 14. The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Bile acids activate fibroblast growth factor 19 signaling in human hepatocytes to inhibit cholesterol 7α-hydroxylase gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in the Digestive, Metabolic and Therapeutic Effects of Farnesoid X Receptor and Fibroblast Growth Factor 19: From Cholesterol to Bile Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Obeticholic Acid in Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM), leading to cirrhosis and liver failure.[1][2] Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for liver fibrosis.[1] A semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA is approximately 100-fold more potent in activating FXR than its natural counterpart.[1][3] Preclinical studies have consistently demonstrated the anti-fibrotic and anti-inflammatory effects of OCA across various animal models of liver disease.[4] This technical guide provides a comprehensive overview of the preclinical data on OCA in liver fibrosis, detailing its mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing the core signaling pathways.
Mechanism of Action
This compound's primary therapeutic effects in liver fibrosis are mediated through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR activation orchestrates a complex network of signaling pathways that collectively reduce hepatic injury, inflammation, and fibrosis.
Key Mechanisms:
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: Upon liver injury, quiescent HSCs transdifferentiate into activated, myofibroblast-like cells, which are the primary source of ECM proteins. OCA-mediated FXR activation has been shown to suppress HSC activation.[5]
-
Downregulation of Pro-inflammatory Pathways: FXR activation antagonizes the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB).[1] By inhibiting NF-κB signaling, OCA reduces the expression of pro-inflammatory cytokines, which are key drivers of HSC activation and fibrogenesis.[1][6]
-
Modulation of Bile Acid Homeostasis: By activating FXR, OCA regulates bile acid synthesis and transport, reducing the levels of cytotoxic bile acids that can contribute to liver injury.[7]
-
Interaction with TGF-β/Smad Signaling: Transforming growth factor-beta (TGF-β) is a potent pro-fibrogenic cytokine. Preclinical evidence suggests that OCA can interfere with the TGF-β signaling pathway by promoting the interaction between FXR and Smad3, a key downstream mediator of TGF-β.[8]
-
Inhibition of the NLRP3 Inflammasome: Recent studies have indicated that OCA can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines IL-1β and IL-18, thereby reducing hepatic inflammation.[4][5]
Signaling Pathway of this compound in Liver Fibrosis
Caption: this compound's Anti-fibrotic Mechanism of Action.
Summary of Preclinical Data
The anti-fibrotic efficacy of OCA has been evaluated in several well-established animal models of liver fibrosis. The following tables summarize the key quantitative findings from these studies.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
| Animal Model | OCA Dosage | Duration of Treatment | Key Findings | Reference |
| Mice | 5 mg/kg/day | 3 and 6 weeks | Alleviated hepatic injury in the 6-week group. Inhibited α-SMA expression and pSmad3 activation at both 3 and 6 weeks. | [8] |
| Rats | Not specified | Not specified | CCl4 is a widely used hepatotoxin to induce liver fibrosis in rodents. | [9] |
Thioacetamide (TAA)-Induced Liver Fibrosis
| Animal Model | OCA Dosage | Duration of Treatment | Key Findings | Reference |
| Rats | 30 mg/kg (2 doses) | 24 hours | Reactivated FXR downstream signaling and decreased portal pressure by lowering intrahepatic vascular resistance. Improved endothelial vasorelaxation. | [10] |
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) and Fibrosis
| Animal Model | OCA Dosage | Duration of Treatment | Key Findings | Reference |
| Mice (MCD diet) | 0.4 mg/day | 24 days | Significantly alleviated liver steatosis and inflammation compared to vehicle-treated mice. | [4] |
| Mice (High-fat diet) | 0.16% in diet (high dose) | 8 weeks | High-dose OCA induced hepatic stellate cell activation and liver fibrosis in an FXR-dependent manner, suggesting a potential for dose-dependent toxicity. | [11] |
| Zucker (fa/fa) rats | 10 mg/kg/day | Not specified | Protected against weight gain and fat accumulation in the liver. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments cited in this guide.
Induction of Liver Fibrosis in Rodents
Objective: To induce liver fibrosis through chronic hepatotoxic injury.
Protocol:
-
Animal Model: Male C57BL/6 mice or Wistar/Sprague-Dawley rats.[8][12]
-
Reagent Preparation: Prepare a 50% solution of CCl4 in olive oil or corn oil.[12][13]
-
Administration: Administer the CCl4 solution via intraperitoneal (i.p.) injection.
-
Duration: 4 to 8 weeks to establish significant fibrosis.[6][13]
-
Control Group: Administer the vehicle (e.g., olive oil) alone using the same volume and schedule.[12]
Objective: To induce liver fibrosis and portal hypertension.
Protocol:
-
Reagent Preparation: Dissolve TAA in 0.9% saline.[14]
-
Administration: Administer TAA via intraperitoneal (i.p.) injection at a dose of 200 mg/kg body weight, twice a week.[15]
-
Duration: 12 to 13 weeks to induce cirrhosis.[15]
-
Control Group: Administer saline vehicle via i.p. injection.
Objective: To induce features of non-alcoholic steatohepatitis (NASH), including steatosis, inflammation, and fibrosis.
Protocol:
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.[4]
-
Diet: Provide a methionine-choline-deficient (MCD) diet ad libitum.[4]
-
Duration: 4 to 24 weeks to achieve varying stages of NASH and fibrosis.[4]
-
Control Group: Feed mice a standard chow diet.[4]
This compound Treatment
Objective: To evaluate the therapeutic efficacy of OCA on established liver fibrosis.
Protocol:
-
Drug Preparation: Suspend OCA in a suitable vehicle, such as phosphate-buffered saline (PBS) or carboxymethylcellulose.
-
Administration: Administer OCA daily via oral gavage.[8][10]
-
Dosage: Dosages in preclinical studies typically range from 5 to 30 mg/kg/day in mice and rats.[8][10]
-
Treatment Period: Initiate OCA treatment either concurrently with the fibrotic insult or after fibrosis has been established, and continue for a predefined period (e.g., 3-6 weeks).[8]
Assessment of Liver Fibrosis
Objective: To quantify the extent of liver fibrosis.
Methods:
-
Histological Analysis:
-
Harvest liver tissue and fix in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section at 4-5 µm.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.
-
-
Hydroxyproline (B1673980) Assay:
-
Quantify the total collagen content in the liver by measuring the hydroxyproline concentration, a major component of collagen.
-
-
Immunohistochemistry/Western Blot:
-
Assess the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β).
-
Experimental Workflow for Preclinical OCA Studies in Liver Fibrosis
Caption: A generalized workflow for preclinical OCA studies.
Conclusion
Preclinical studies have robustly demonstrated the anti-fibrotic and anti-inflammatory effects of this compound in various animal models of liver fibrosis.[4] The mechanism of action is primarily driven by the activation of the farnesoid X receptor, which in turn modulates multiple pathways involved in inflammation, fibrosis, and bile acid metabolism.[1][7] The data summarized in this technical guide provide a strong rationale for the continued investigation of OCA as a therapeutic agent for liver fibrosis. However, it is noteworthy that some studies have raised concerns about potential dose-dependent hepatotoxicity, highlighting the importance of careful dose selection in clinical settings.[11] Further research is warranted to fully elucidate the long-term safety and efficacy of OCA and to explore its potential in combination therapies for the treatment of advanced liver fibrosis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic implications of this compound, a farnesoid X receptor agonist, in the treatment of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 12. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Obeticholic Acid on Hepatic Stellate Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of obeticholic acid (OCA) on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Concepts: this compound and Hepatic Stellate Cell Activation
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1] In the context of liver fibrosis, the activation of FXR by OCA has demonstrated significant anti-inflammatory and anti-fibrotic effects.[3][4]
Hepatic stellate cells are pericytes located in the perisinusoidal space of the liver. In a healthy liver, they are in a quiescent state, storing vitamin A.[5] Upon liver injury, HSCs undergo a process called "activation," transforming into proliferative, fibrogenic, and contractile myofibroblasts.[5] Activated HSCs are the major source of extracellular matrix (ECM) proteins, the excessive accumulation of which leads to liver fibrosis.[5]
A pivotal aspect of OCA's mechanism of action in vitro is the emerging understanding that its anti-fibrotic effects on HSCs are largely indirect. Evidence strongly suggests that OCA primarily acts on other liver cell types, such as Kupffer cells (the resident macrophages of the liver) and liver sinusoidal endothelial cells (LSECs), to suppress inflammatory signaling, which in turn reduces the activation of HSCs.[1][5]
Experimental Protocols
This section details common in vitro methodologies used to study the effects of OCA on HSCs.
Cell Culture
Human Hepatic Stellate Cell Line (LX-2):
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Primary Human Hepatic Stellate Cells:
-
Coating of Culture Vessels: Coat plates or flasks with Collagen Type I (56 µg/mL in sterile 70% ethanol) overnight in a laminar flow hood.[6]
-
Thawing: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing pre-warmed Stellate Cell Medium.[6]
-
Plating and Culture: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and plate onto the collagen-coated vessels.[6]
-
Culture Medium: Specialized Hepatic Stellate Cell Growth Medium.[6]
In Vitro Activation of Hepatic Stellate Cells
To mimic the fibrotic environment, HSCs are often activated in vitro prior to or during treatment with OCA. A common method involves:
-
TGF-β1 Stimulation: Treatment of LX-2 cells with Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 1 ng/mL to 10 ng/mL for 24-48 hours to induce the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[1][5]
This compound Treatment
-
Preparation: Dissolve OCA in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment Concentrations: In vitro studies typically use OCA concentrations ranging from 0.1 µM to 10 µM.[1][5]
-
Treatment Duration: The incubation period with OCA can vary from 24 to 72 hours, depending on the specific experimental endpoint.
Analysis of Gene and Protein Expression
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression of key fibrotic and inflammatory genes (e.g., ACTA2 (α-SMA), COL1A1, TGFB1, TIMP1).
-
Western Blotting: To assess the protein levels of α-SMA, collagen, and other relevant signaling proteins.
-
Immunocytochemistry: To visualize the expression and localization of proteins like α-SMA within the cells.
Quantitative Data Summary
The following tables summarize the quantitative findings from in vitro studies on the effects of OCA on HSCs and other relevant liver cells.
| Cell Type | Treatment | Concentration of OCA | Key Findings | Reference |
| Primary Murine HSCs (quiescent and activated) | OCA alone | 0.1 - 10 µM | No significant change in the expression of pro-inflammatory and pro-fibrotic cytokines. | [5] |
| Primary Murine HSCs | LPS or TNF-α + OCA | Not specified | OCA did not alter the expression of MCP-1 or MMP-13. | [5] |
| Human LX-2 HSCs | TGF-β1 + OCA | 10 µM | A significant decrease in COL1A1 expression was observed. No significant effect on α-SMA expression. | [1][5] |
| Primary Murine Kupffer Cells | LPS + OCA | Not specified | OCA prevented the activation of Kupffer cells. | [5] |
| Primary Murine LSECs | TNF-α + OCA | Not specified | OCA inhibited the activation of LSECs. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Indirect mechanism of OCA on HSCs via FXR activation in Kupffer cells/LSECs.
Caption: General experimental workflow for studying the in vitro effects of OCA on HSCs.
Discussion and Future Directions
The in vitro evidence strongly suggests that this compound's anti-fibrotic effects are primarily mediated by its action on inflammatory cells within the liver, such as Kupffer cells and LSECs, rather than through a direct effect on hepatic stellate cells.[5] By activating FXR in these cells, OCA suppresses the NF-κB signaling pathway, leading to a reduction in the secretion of pro-inflammatory and pro-fibrotic cytokines. This, in turn, diminishes the paracrine activation of HSCs.[1][5]
While some studies have shown a direct effect of high concentrations of OCA on HSCs, the physiological relevance of these findings requires further investigation.[1] Future in vitro research should focus on more complex co-culture systems that include hepatocytes, Kupffer cells, LSECs, and HSCs to more accurately model the intricate cellular crosstalk that occurs in the liver microenvironment. These advanced models will be invaluable for further elucidating the precise mechanisms of action of OCA and for the development of novel anti-fibrotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ursodeoxycholyl lysophosphatidylethanolamide attenuates hepatofibrogenesis by impairment of TGF-β1/Smad2/3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. FXR agonist this compound reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Human Hepatic Stellate Cells Culture Protocol [sigmaaldrich.com]
Beyond FXR: An In-depth Technical Guide to the Alternative Molecular Targets of Obeticholic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, is a semi-synthetic bile acid analog clinically evaluated for chronic liver diseases. While its therapeutic effects are largely attributed to FXR activation, emerging evidence suggests that OCA may engage with other molecular targets, contributing to its broader pharmacological profile. This technical guide provides a comprehensive overview of the known and putative non-FXR molecular targets of OCA, with a focus on the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the sphingosine-1-phosphate receptor 2 (S1PR2). This document synthesizes quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts in this area.
Introduction
This compound (OCA) was developed as a selective and potent agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[1] Activation of FXR by OCA leads to the regulation of genes involved in reducing bile acid synthesis and promoting their transport, which forms the basis of its therapeutic application in cholestatic liver diseases.[1] However, like endogenous bile acids, OCA has the potential to interact with other cellular receptors. Understanding these off-target interactions is crucial for a complete comprehension of its mechanism of action and for anticipating potential side effects. This guide delves into the molecular interactions of OCA beyond FXR, focusing on cell surface receptors that may mediate some of its ancillary effects.
G Protein-Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)
GPBAR1, also known as TGR5, is a G protein-coupled receptor that is activated by bile acids and is expressed in various tissues, including the intestine, gallbladder, and immune cells such as macrophages.[2] Unlike FXR, which is a nuclear receptor, TGR5 is a cell surface receptor that mediates rapid, non-genomic effects through G protein signaling.
OCA's Interaction with TGR5
While OCA is significantly more potent as an FXR agonist, several studies indicate that it can also function as a ligand for TGR5.[3] However, there is some discrepancy in the literature regarding the potency of this interaction, with some reports suggesting limited to no activity.[4] It is generally accepted that other bile acids, such as lithocholic acid (LCA) and deoxycholic acid (DCA), are more potent natural agonists of TGR5.[5] The activation of TGR5 by OCA is likely weaker than its effect on FXR, but it may still contribute to the overall pharmacological effects, particularly at higher concentrations.
Quantitative Data: TGR5 Activation
The following table summarizes the half-maximal effective concentrations (EC50) for various ligands at the TGR5 receptor to provide context for OCA's potential activity. Direct and consistent EC50 values for OCA on TGR5 are not firmly established in the literature.
| Ligand | Receptor | EC50 Value (µM) | Notes |
| Lithocholic Acid (LCA) | TGR5 | 0.53 | Most potent natural agonist[5] |
| Deoxycholic Acid (DCA) | TGR5 | 1.0 | Natural agonist[5] |
| Chenodeoxycholic Acid (CDCA) | TGR5 | 4.4 | Natural agonist[5] |
| Cholic Acid (CA) | TGR5 | 7.7 | Natural agonist[5] |
| INT-767 | TGR5 | 0.63 | Synthetic dual FXR/TGR5 agonist[6] |
TGR5 Signaling Pathway
Activation of TGR5 by an agonist like a bile acid leads to the stimulation of a Gαs protein, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression.[7] This pathway is implicated in anti-inflammatory responses and metabolic regulation.[7]
Figure 1. TGR5 signaling pathway initiated by bile acid binding.
Experimental Protocol: TGR5 Activation via cAMP Assay
This protocol describes a cell-based assay to measure the activation of TGR5 by quantifying the downstream production of cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of this compound in activating the TGR5 receptor.
Materials:
-
HEK293T cells
-
pCMV-TGR5 expression plasmid (for transient transfection)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or similar serum-free medium
-
DMEM with 10% FBS
-
This compound (and other test compounds)
-
Positive control (e.g., Lithocholic acid or INT-777)
-
cAMP ELISA Kit
-
96-well cell culture plates
-
Lysis buffer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the following day, transfect the cells with the pCMV-TGR5 plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8] A mock transfection (without the TGR5 plasmid) should be performed as a negative control.
-
Incubate the cells for 24 hours to allow for receptor expression.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control ligand in serum-free medium.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate at 37°C for a specified period (e.g., 5-60 minutes, to be optimized).[8]
-
-
Cell Lysis and cAMP Measurement:
-
After incubation, aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the ELISA plate coated with a cAMP-specific antibody and following the subsequent steps of adding enzyme conjugates and substrates.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each well based on a standard curve.
-
Plot the cAMP concentration against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Sphingosine-1-Phosphate Receptor 2 (S1PR2)
S1PR2 is another G protein-coupled receptor expressed in the liver, particularly in hepatocytes. It is activated by sphingosine-1-phosphate (S1P) and has been shown to be indirectly activated by conjugated bile acids.[9]
Potential Indirect Activation of S1PR2 by OCA
Direct binding and activation of S1PR2 by OCA have not been explicitly demonstrated. However, studies have shown that conjugated bile acids, such as taurocholic acid (TCA), can activate S1PR2, leading to downstream signaling events.[9][10] Since OCA is a synthetic derivative of the conjugated bile acid chenodeoxycholic acid, it is plausible that it may also activate S1PR2. This activation is likely mediated through the Gαi signaling pathway.[11] Further research is required to confirm a direct interaction and to quantify its potency.
Quantitative Data: S1PR2 Activation by Related Compounds
The following table provides data on the activation of S1PR2 by its natural ligand and a related conjugated bile acid.
| Ligand | Receptor | Effective Concentration | Assay Readout | Notes |
| Sphingosine-1-Phosphate (S1P) | S1PR2 | 50-100 nM | p-ERK / p-AKT | Natural ligand[10] |
| Taurocholic Acid (TCA) | S1PR2 | 50-100 µM | p-ERK / p-AKT | Conjugated bile acid[10] |
S1PR2 Signaling Pathway
The activation of S1PR2 by conjugated bile acids is thought to proceed through a Gαi-coupled mechanism.[11] This leads to the activation of downstream signaling cascades, most notably the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the Protein Kinase B (AKT) pathways.[10] The phosphorylation and activation of ERK1/2 and AKT can influence a wide range of cellular processes, including cell proliferation, survival, and metabolism.[9]
Figure 2. S1PR2 signaling pathway activated by conjugated bile acids.
Experimental Protocol: S1PR2 Activation via ERK1/2 Phosphorylation Assay
This protocol details a method to assess the potential activation of S1PR2 by measuring the phosphorylation of a key downstream effector, ERK1/2, using Western blotting.
Objective: To determine if this compound can induce the phosphorylation of ERK1/2 in a manner consistent with S1PR2 activation.
Materials:
-
Primary rodent hepatocytes or a suitable cell line expressing S1PR2
-
Cell culture medium and supplements
-
This compound
-
Positive control (e.g., Taurocholic acid or S1P)
-
S1PR2 antagonist (e.g., JTE-013) for specificity testing
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer or similar lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (T-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate primary hepatocytes or the chosen cell line in 6-well plates and allow them to adhere and recover.
-
For antagonist experiments, pre-incubate cells with the S1PR2 antagonist (e.g., 10 µM JTE-013) for 30 minutes before adding the agonist.[10]
-
Treat the cells with various concentrations of this compound, positive control, or vehicle for a predetermined time (e.g., 20-30 minutes).[10]
-
-
Protein Extraction:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe with the primary antibody against T-ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and T-ERK1/2 using densitometry software.
-
Normalize the p-ERK1/2 signal to the T-ERK1/2 signal for each sample.
-
Compare the normalized p-ERK1/2 levels in treated samples to the vehicle control to determine the fold-change in phosphorylation.
-
Other Potential Molecular Targets
Currently, the scientific literature predominantly focuses on TGR5 and the indirect effects on S1PR2 as the main non-FXR targets of bile acids and their analogues. Comprehensive off-target screening of this compound against a wide panel of receptors and enzymes has not been extensively published. Therefore, while other interactions cannot be definitively ruled out, TGR5 remains the most substantiated non-FXR target for OCA. Future proteomic and systems biology approaches may uncover additional molecular interactions that contribute to the pharmacological profile of this compound.
Conclusion
While this compound's primary mechanism of action is through the potent activation of FXR, this technical guide highlights the importance of considering its interactions with other molecular targets. The activation of TGR5/GPBAR1, although weaker than its effect on FXR, represents a significant non-FXR interaction that may contribute to OCA's anti-inflammatory and metabolic effects. Furthermore, the potential for indirect activation of S1PR2 through its nature as a conjugated bile acid analogue warrants further investigation to elucidate its role in OCA's pharmacology. The provided experimental protocols offer a framework for researchers to quantitatively assess these non-FXR interactions. A thorough understanding of these alternative targets is essential for a complete characterization of this compound's therapeutic and adverse effect profiles, and for the development of future generations of bile acid-based therapeutics with improved selectivity and efficacy.
References
- 1. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders [mdpi.com]
- 2. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugated Bile Acid Activated S1P Receptor 2 Is a Key Regulator of Sphingosine Kinase 2 and Hepatic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conjugated Bile Acids Activate the Sphingosine-1-Phosphate Receptor 2 in Primary Rodent Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Obeticholic Acid on Gut Microbiota Composition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, significantly modulates the composition and function of the gut microbiota. This technical guide provides a comprehensive analysis of the current scientific literature on the intricate relationship between OCA, the gut microbiome, and host physiology. Through a detailed examination of preclinical and clinical studies, this document elucidates the mechanisms of action, quantitative changes in microbial composition, and the experimental protocols utilized in this field of research. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interactions at play.
Introduction: this compound and the Gut-Liver Axis
This compound is a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA) and is a first-in-class FXR agonist.[1] The farnesoid X receptor is a nuclear receptor highly expressed in the liver and intestine, playing a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] The gut microbiota and the liver engage in a bidirectional communication network known as the gut-liver axis, in which bile acids are critical signaling molecules. Gut bacteria actively metabolize primary bile acids into secondary bile acids, thereby influencing the bile acid pool and modulating FXR signaling.[2] OCA's potent activation of FXR introduces a significant pharmacological intervention in this axis, leading to profound effects on the gut microbial ecosystem.
Mechanism of Action: OCA's Influence on the Gut Microbiome
OCA's primary mechanism of action on the gut microbiota is indirect, mediated through the activation of FXR. This activation initiates a cascade of events:
-
Suppression of Endogenous Bile Acid Synthesis: FXR activation in the liver and intestine leads to feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This results in a reduction of the total bile acid pool.
-
Alteration of the Bile Acid Pool Composition: OCA treatment has been shown to decrease the levels of hydrophobic primary bile acids, such as cholic acid (CA) and chenodeoxycholic acid (CDCA), while increasing the proportion of conjugated bile acids like taurodeoxycholic acid (TDCA) and tauroursodeoxycholic acid (TUDCA).[3][4]
-
Direct and Indirect Microbial Selection: Bile acids possess antimicrobial properties and can directly influence the growth and survival of different bacterial species. By altering the bile acid composition and concentration, particularly in the small intestine where bile acid levels are highest, OCA indirectly shapes the microbial community.[1] Studies suggest that the reduction in endogenous bile acids creates a more permissive environment for the growth of certain Gram-positive bacteria that are typically inhibited by high bile acid concentrations.[1]
Quantitative Changes in Gut Microbiota Composition
OCA administration has been consistently shown to alter the gut microbiota composition in both human and animal studies. The most prominent changes are summarized below.
Table 1: Summary of Quantitative Changes in Gut Microbiota Following this compound Treatment in Human Studies
| Bacterial Taxon | Change in Abundance | Dosage | Study Population | Sequencing Method | Source |
| Firmicutes | Increased | 5, 10, 25 mg/day | Healthy Volunteers | Shotgun Metagenomics | [1] |
| Gram-positive bacteria | Increased | 5, 10, 25 mg/day | Healthy Volunteers | Shotgun Metagenomics | [1] |
| Streptococcus spp. | Increased | 5, 10, 25 mg/day | Healthy Volunteers | Shotgun Metagenomics | [1] |
| Lactobacillus spp. | Increased | 5, 10, 25 mg/day | Healthy Volunteers | Shotgun Metagenomics | [1] |
| Bifidobacterium spp. | Increased | 5, 10, 25 mg/day | Healthy Volunteers | Shotgun Metagenomics | [1] |
Table 2: Summary of Quantitative Changes in Gut Microbiota Following this compound Treatment in Animal Models
| Bacterial Taxon | Change in Abundance | Animal Model | Dosage | Sequencing Method | Source |
| Firmicutes | Increased | C57BL/6 Mice | 10 mg/kg/day | 16S rRNA | [1] |
| Akkermansia muciniphila | Increased | HFD-induced NAFLD Mice | Not Specified | Metagenomics | [3][4] |
| Bifidobacterium spp. | Increased | HFD-induced NAFLD Mice | Not Specified | Metagenomics | [3][4] |
| Bacteroides spp. | Increased | HFD-induced NAFLD Mice | Not Specified | Metagenomics | [3][4] |
| Alistipes spp. | Increased | HFD-induced NAFLD Mice | Not Specified | Metagenomics | [3][4] |
| Lactobacillus spp. | Increased | HFD-induced NAFLD Mice | Not Specified | Metagenomics | [3][4] |
| Streptococcus thermophilus | Increased | HFD-induced NAFLD Mice | Not Specified | Metagenomics | [3][4] |
| Parasutterella excrementihominis | Increased | HFD-induced NAFLD Mice | Not Specified | Metagenomics | [3][4] |
| Blautia | Increased | HFD-induced NAFLD Mice | 30 mg/kg/day | 16S rRNA | [5] |
| Enterococcus | Decreased | CCl4-induced Cirrhosis Rats | 5 mg/kg/day | 16S rRNA | [6][7] |
Detailed Experimental Protocols
Human Clinical Trial (Phase 1)
-
Study Design: A phase 1, randomized, double-blind, placebo-controlled trial was conducted in healthy volunteers. Participants were randomized to receive OCA at 5 mg, 10 mg, or 25 mg per day, or a placebo for 17 days.
-
Sample Collection: Fecal and plasma samples were collected at baseline (Day 0), at the end of dosing (Day 17), and at the end of the study (Day 37).
-
Microbiota Analysis (Shotgun Metagenomics):
-
DNA Extraction: Total DNA was extracted from fecal samples using the MoBio PowerSoil DNA Isolation Kit.
-
Library Preparation: Shotgun metagenomic libraries were prepared using the Illumina Nextera XT DNA Library Preparation Kit.
-
Sequencing: Sequencing was performed on an Illumina HiSeq platform to generate paired-end reads.
-
Data Analysis: Raw reads were quality-filtered and host DNA was removed. Taxonomic and functional profiling was performed using MetaPhlAn2 and HUMAnN2 against the UniRef90 database.
-
Animal Study: High-Fat Diet-Induced NAFLD in Mice
-
Animal Model: Male C57BL/6 mice were fed a high-fat diet (HFD) to induce non-alcoholic fatty liver disease (NAFLD).
-
Treatment: Mice were treated with OCA (e.g., 30 mg/kg/day) or vehicle via oral gavage for a specified period (e.g., 12 weeks).
-
Sample Collection: Fecal pellets were collected at baseline and at the end of the treatment period. At necropsy, luminal contents from the small intestine and cecum were collected.
-
Microbiota Analysis (16S rRNA Gene Sequencing):
-
DNA Extraction: DNA was extracted from fecal and intestinal content samples using a commercially available stool DNA kit.
-
PCR Amplification: The V4 hypervariable region of the 16S rRNA gene was amplified using primers 515F and 806R.
-
Sequencing: Amplicons were sequenced on an Illumina MiSeq platform.
-
Data Analysis: Raw sequences were processed using a pipeline such as QIIME or DADA2 for quality filtering, denoising, and taxonomic assignment against a reference database like Greengenes or SILVA.
-
Animal Study: Carbon Tetrachloride-Induced Cirrhosis in Rats
-
Animal Model: Cirrhosis was induced in rats by inhalation of carbon tetrachloride (CCl4).
-
Treatment: Cirrhotic rats with ascites were randomized to receive OCA (5 mg/kg/day) or placebo for 14 days.[6][7]
-
Sample Collection: Stool samples were collected at days 1, 8, and 14. Ileal content was collected at sacrifice on day 14.[6][7]
-
Microbiota Analysis (16S rRNA Gene Sequencing):
Signaling Pathways and Experimental Workflows
Signaling Pathways
The interaction between OCA, the host, and the gut microbiota is governed by complex signaling pathways. The primary pathway involves FXR activation, which in turn modulates bile acid metabolism and creates a selective pressure on the gut microbial community.
Caption: OCA-FXR signaling pathway and its interaction with gut microbiota and bile acid metabolism.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for studying the effects of OCA on the gut microbiota in an animal model.
Caption: A generalized experimental workflow for investigating OCA's impact on the gut microbiota.
Discussion and Future Directions
The evidence strongly indicates that this compound, through its potent activation of FXR, is a significant modulator of the gut microbiota. The observed increase in Gram-positive bacteria, particularly in the small intestine, and the decrease in potentially pathogenic genera like Enterococcus in disease models, suggest that these microbial shifts may contribute to the therapeutic effects of OCA.
However, several questions remain to be addressed:
-
Causality: While associations are clear, further research is needed to establish a causal link between the OCA-induced microbial changes and clinical outcomes. Fecal microbiota transplantation (FMT) studies could be instrumental in this regard.[3][4]
-
Long-term Effects: The long-term consequences of OCA-induced alterations in the gut microbiota are not yet fully understood.
-
Personalized Medicine: The baseline gut microbiota composition of an individual may influence their response to OCA treatment. Microbiome-based biomarkers could potentially be developed to predict treatment efficacy and adverse effects.
-
Functional Consequences: Beyond taxonomic shifts, the functional changes in the microbiome's metabolic output, such as the production of short-chain fatty acids and secondary bile acids, require deeper investigation.
Conclusion
This compound exerts a profound and reproducible impact on the gut microbiota, primarily by altering the bile acid pool through FXR activation. This leads to a selective pressure that favors the growth of certain bacterial taxa while inhibiting others. The data summarized in this guide highlight the consistent nature of these changes across different study populations and experimental models. A thorough understanding of these interactions is crucial for optimizing the therapeutic use of OCA and for developing novel microbiome-targeted therapies for metabolic and liver diseases. The detailed protocols and visualized pathways provided herein serve as a valuable resource for researchers and professionals in the field.
References
- 1. Whole-genome Shotgun Metagenomics Sequencing Data Analysis [userweb.eng.gla.ac.uk]
- 2. Farnesoid X Receptor Signaling Shapes the Gut Microbiota and Controls Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Beginner’s Guide to Microbial Shotgun Metagenomic Sequencing - Novogene [novogene.com]
- 4. Metagenomic Sequencing Data: Step-by-Step Guide From Quality Check to Insights - CD Genomics [cd-genomics.com]
- 5. researchgate.net [researchgate.net]
- 6. RPubs - Metagenomics Pipeline [rpubs.com]
- 7. Intestinal transport and metabolism of bile acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Obeticholic Acid
Obeticholic acid (OCA), a semisynthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA), is a potent and selective agonist for the farnesoid X receptor (FXR).[1][2] FXR is a nuclear receptor with high expression in the liver and small intestine, where it functions as a primary regulator of bile acid, lipid, and glucose metabolism.[1][3] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of OCA, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME), which are characterized by extensive enterohepatic recirculation.[2][4]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration, this compound is well absorbed, reaching peak plasma concentrations (Tmax) in approximately 1.5 hours.[2] The presence of food does not significantly alter its absorption.[2] Systemic exposures to OCA increase proportionally with doses of 5, 10, or 25 mg once daily.[5] OCA and its metabolites are highly bound to plasma proteins (>99%).[2] The volume of distribution is substantial, estimated at 618 L, indicating distribution into tissues.[2]
Metabolism of OCA occurs primarily in the liver, where it is conjugated with the amino acids glycine (B1666218) or taurine (B1682933).[2][4] These conjugates are then secreted into the bile and enter the small intestine.[4] In the intestine, they are reabsorbed, contributing to enterohepatic circulation.[2][4] A portion of the conjugates can be deconjugated back to OCA by intestinal microbiota before reabsorption.[2] Elimination of OCA is predominantly through the feces via biliary secretion, accounting for approximately 87% of the administered dose, with less than 3% excreted in the urine.[2]
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [2] |
| Plasma Protein Binding | >99% | [2] |
| Volume of Distribution (Vd) | 618 L | [2] |
| Primary Route of Metabolism | Hepatic conjugation (glycine and taurine) | [2][4] |
| Primary Route of Excretion | Feces (via biliary secretion) | [2] |
| Fecal Excretion (% of dose) | ~87% | [2] |
| Renal Excretion (% of dose) | <3% | [2][5] |
| Plasma Half-life | ~4 days | [5] |
Experimental Protocols: Pharmacokinetic Analysis
The pharmacokinetic properties of this compound and its metabolites are typically characterized through clinical pharmacology studies in healthy volunteers and patient populations.
-
Study Design: Single and multiple ascending dose studies are conducted to assess dose proportionality and steady-state kinetics. Food-effect studies evaluate the impact of food on absorption. Studies in special populations, such as individuals with hepatic impairment, are also performed.[6][7]
-
Sample Collection: Serial blood samples are collected at predefined time points after drug administration to determine plasma concentration-time profiles. Fecal and urine samples are collected to characterize routes of excretion.
-
Bioanalytical Method: Plasma, urine, and fecal concentrations of this compound and its glycine and taurine conjugates are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This technique offers the high sensitivity and specificity required to measure drug and metabolite levels accurately in biological matrices.
-
Pharmacokinetic Modeling: The collected data are analyzed using physiologic pharmacokinetic (PBPK) models.[6] These models are designed to describe the complex enterohepatic circulation of bile acids and can simulate drug exposure in various tissues, such as the liver and intestine, and predict the impact of factors like hepatic impairment on drug disposition.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. Modeling and Experimental Studies of this compound Exposure and the Impact of Cirrhosis Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. certara.com [certara.com]
The Evolving Landscape of Farnesoid X Receptor Agonism: A Technical Guide to Obeticholic Acid Derivatives and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA), a potent and selective agonist of the farnesoid X receptor (FXR), has emerged as a pivotal therapeutic agent in the management of chronic liver diseases such as primary biliary cholangitis (PBC) and nonalcoholic steatohepatitis (NASH).[1][2][3] As a semi-synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA), OCA exhibits approximately 100-fold greater potency in activating FXR, a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis, as well as inflammation and fibrosis.[1][4] The clinical success of OCA has spurred extensive research into the development of novel derivatives with improved efficacy, selectivity, and safety profiles. This technical guide provides an in-depth overview of the biological activity of various this compound derivatives, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways involved.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). Upon binding of an agonist, such as OCA or its derivatives, the FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in metabolic and inflammatory pathways.
Key downstream effects of FXR activation include:
-
Inhibition of Bile Acid Synthesis: Upregulation of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[5]
-
Increased Bile Acid Efflux: Enhanced expression of the bile salt export pump (BSEP), leading to increased transport of bile acids from hepatocytes into the bile.
-
Modulation of Lipid Metabolism: Regulation of genes involved in lipoprotein and triglyceride metabolism.
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as NF-κB.[6]
-
Anti-fibrotic Effects: Reduction in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6][7]
Figure 1: Simplified FXR Signaling Pathway.
Biological Activity of this compound Derivatives
The therapeutic potential of OCA is accompanied by certain side effects, most notably pruritus and an increase in LDL cholesterol, which has driven the development of new derivatives with improved selectivity and safety.[8] Modifications to the steroid nucleus (Ring A) and the side chain have yielded a diverse range of compounds with varying biological activities.
FXR Agonist Potency
The potency of OCA derivatives as FXR agonists is typically evaluated using in vitro reporter gene assays. The half-maximal effective concentration (EC50) is a key parameter for comparing the activity of different compounds.
| Compound | Modification | FXR EC50 (µM) | TGR5 EC50 (µM) | Reference |
| Chenodeoxycholic acid (CDCA) | Endogenous Ligand | ~10 | - | [1] |
| This compound (OCA) | 6α-ethyl | 0.1-0.6 | 0.5-8 | [1][4] |
| EDP-305 | Carbamoyl sulfonamide side chain | 0.008 | >15 | [9] |
| Glyco-OCA | Glycine conjugate | 0.29 | - | |
| Tauro-OCA | Taurine conjugate | 0.23 | - |
Note: EC50 values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy in Preclinical Models
The therapeutic potential of OCA derivatives is further investigated in animal models of liver disease, such as diet-induced or chemically-induced NASH models in rodents. Key endpoints in these studies include the assessment of hepatic steatosis, inflammation, and fibrosis.
| Compound | Animal Model | Dose | Key Findings | Reference |
| This compound (OCA) | Diet-induced obese NASH mice | 30 mg/kg | Reduced hepatic steatosis and inflammation. | [6] |
| This compound (OCA) | Thioacetamide-induced cirrhotic rats | - | Inhibited hepatic inflammation and fibrosis. | [7] |
| This compound (OCA) | Western diet-fed NASH mice | - | Ameliorated hepatic lipid accumulation and inflammation. | [10] |
Experimental Protocols
In Vitro FXR Reporter Gene Assay
This assay is used to determine the potency of a compound in activating the farnesoid X receptor.
Principle: Cells are co-transfected with an expression vector for human FXR and a reporter vector containing a luciferase gene under the control of an FXR-responsive promoter. Activation of FXR by a test compound leads to the expression of luciferase, and the resulting luminescence is proportional to the degree of FXR activation.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Transfection: Prepare a transfection mix containing the FXR expression plasmid, FXRE-luciferase reporter plasmid, and a transfection reagent according to the manufacturer's instructions. Add the mix to the cells and incubate for 4-6 hours.
-
Compound Treatment: Replace the transfection medium with fresh medium containing various concentrations of the test compound. Incubate for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
In Vivo Carbon Tetrachloride (CCl4)-Induced NASH Model in Mice
This model is used to evaluate the in vivo efficacy of compounds in a model of chemically-induced liver injury and fibrosis.
Principle: Repeated administration of carbon tetrachloride (CCl4) in combination with a high-fat diet induces liver injury, inflammation, and fibrosis, mimicking key features of human NASH.
Materials:
-
C57BL/6J mice
-
High-fat diet
-
Carbon tetrachloride (CCl4)
-
Corn oil (vehicle for CCl4)
-
Test compound and vehicle
Procedure:
-
Acclimation and Diet: Acclimate mice for one week, then place them on a high-fat diet.
-
NASH Induction: Administer CCl4 (e.g., 0.2 µl/g body weight) diluted in corn oil via intraperitoneal injection once weekly.[11]
-
Compound Treatment: After a specified period of NASH induction (e.g., 6-8 weeks), randomize the mice into treatment groups and administer the test compound or vehicle daily for a defined duration (e.g., 4-8 weeks).
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST).
-
Histological Analysis: Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.
-
Gene Expression Analysis: Perform qRT-PCR to measure the expression of genes related to inflammation and fibrosis in the liver.
-
Cytotoxicity Assay (MTS/MTT)
This assay is used to assess the potential toxicity of a compound on liver cells.
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Reagent Incubation: Add the MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Drug Discovery and Development Workflow
The discovery and development of novel this compound derivatives follow a structured workflow, from initial screening to preclinical and clinical evaluation.
Figure 2: Drug Discovery Workflow for OCA Derivatives.
Conclusion
The development of this compound derivatives represents a promising avenue for the treatment of chronic liver diseases. By leveraging a deep understanding of the structure-activity relationships and employing a robust preclinical evaluation cascade, researchers can identify novel FXR agonists with enhanced therapeutic profiles. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to advance this important class of therapeutic agents. Continued innovation in this field holds the potential to deliver safer and more effective treatments for patients with debilitating liver conditions.
References
- 1. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. FXR agonist this compound reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: An Update of Its Pharmacological Activities in Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbiota-induced lipid peroxidation impairs this compound-mediated antifibrotic effect towards nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Landscape of Obeticholic Acid in NASH Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Chronic inflammation is a key driver of disease progression in NASH, leading to fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma. Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for NASH, exhibiting significant anti-inflammatory properties in various preclinical and clinical models. This technical guide provides an in-depth overview of the anti-inflammatory effects of OCA in the context of NASH, focusing on its mechanisms of action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Core Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and importantly, it modulates inflammatory responses. The anti-inflammatory actions of OCA in NASH models are multifaceted and include:
-
Inhibition of the NLRP3 Inflammasome: A key mechanism underlying OCA's anti-inflammatory efficacy is the inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a multiprotein complex that, upon activation by various danger signals, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1] Studies have shown that OCA treatment significantly down-regulates the expression of NLRP3, caspase-1, and IL-1β in the livers of NASH mouse models.[1] This inhibition of the NLRP3 inflammasome is, at least in part, independent of FXR and involves the disruption of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization.[2]
-
Modulation of NF-κB Signaling: FXR activation by OCA has been shown to antagonize the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][5] By inhibiting NF-κB, OCA can suppress the transcription of a wide range of pro-inflammatory genes, including cytokines and chemokines.[4]
-
Regulation of Macrophage and Kupffer Cell Activity: OCA can modulate the inflammatory phenotype of macrophages and Kupffer cells, the resident macrophages of the liver. In vitro studies have demonstrated that OCA reduces the expression of CCL2/MCP-1, a key chemokine involved in recruiting monocytes to the liver.[6]
-
TGR5-mediated Pathways: While OCA is a highly selective FXR agonist, some of its anti-inflammatory effects might be mediated through the Takeda G protein-coupled receptor 5 (TGR5), another bile acid receptor.[1][7] TGR5 activation is known to have anti-inflammatory effects.
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data from preclinical and clinical studies investigating the anti-inflammatory effects of this compound in NASH models.
Table 1: Effect of this compound on Inflammatory Gene Expression in Preclinical NASH Models
| Gene | Animal Model | OCA Dose | Duration | Fold Change vs. Control | Reference |
| NLRP3 | MCD Diet (Mouse) | 0.4 mg/day (gavage) | 24 days | ↓ (Significant) | [1] |
| IL-1β | MCD Diet (Mouse) | 0.4 mg/day (gavage) | 24 days | ↓ (Significant) | [1] |
| TNF-α | HFD (Mouse) | Not Specified | Not Specified | ↓ | [8] |
| IL-6 | HFD (Mouse) | Not Specified | Not Specified | ↓ | [8] |
| MCP-1 | Toxic Cirrhosis (Rat) | Not Specified | Not Specified | ↓ | [5] |
MCD: Methionine- and Choline-Deficient; HFD: High-Fat Diet.
Table 2: Effect of this compound on Inflammatory Protein Levels in Preclinical NASH Models
| Protein | Animal Model | OCA Dose | Duration | Change vs. Control | Reference |
| NLRP3 | MCD Diet (Mouse) | 0.4 mg/day (gavage) | 24 days | ↓ (Significant) | [1] |
| Caspase-1 | MCD Diet (Mouse) | 0.4 mg/day (gavage) | 24 days | ↓ (Significant) | [1] |
| IL-1β | MCD Diet (Mouse) | 0.4 mg/day (gavage) | 24 days | ↓ (Significant) | [1] |
| IL-1β (liver) | DIO + CCl4 (Mouse) | Not Specified | Not Specified | ↓ | [2] |
| IL-18 (liver) | DIO + CCl4 (Mouse) | Not Specified | Not Specified | ↓ | [2] |
MCD: Methionine- and Choline-Deficient; DIO + CCl4: Diet-Induced Obesity + Carbon Tetrachloride.
Table 3: Effect of this compound on Histological Inflammation in NASH Models
| Histological Parameter | Model | OCA Dose | Duration | Improvement vs. Placebo | Reference |
| Lobular Inflammation | Human (Phase 3 REGENERATE) | 25 mg/day | 18 months | 44.2% of patients showed improvement (p=0.0322) | [9] |
| Hepatocellular Ballooning | Human (Phase 3 REGENERATE) | 25 mg/day | 18 months | 35.1% of patients showed improvement (p=0.0011) | [9] |
| NAFLD Activity Score (NAS) | Human (Phase 2 FLINT) | 25 mg/day | 72 weeks | ≥2 point decrease in 45% of patients (p=0.0002) | [[“]] |
| Inflammation Score | Ldlr-/-.Leiden Mouse (HFD) | 10 mg/kg/day | 10 weeks | Tendency toward reduction (p=0.10) | [11] |
| Lobular Inflammation | FATZO Mouse (WDF) | Not Specified | 15 weeks | No significant change | [12] |
HFD: High-Fat Diet; WDF: Western Diet with Fructose (B13574).
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of investigating the anti-inflammatory properties of OCA in NASH models.
Induction of NASH in Mouse Models
a) Methionine- and Choline-Deficient (MCD) Diet Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet:
-
Control Group: Standard chow diet.
-
NASH Group: Methionine- and choline-deficient diet (e.g., from Research Diets Inc. or Envigo).
-
-
Duration: 4-10 weeks to induce steatohepatitis and fibrosis.
-
Endpoint Analysis:
-
Monitor body weight weekly (expect weight loss in the MCD group).
-
Collect blood for serum analysis of liver enzymes (ALT, AST).
-
Harvest liver tissue for histological analysis (H&E for steatosis, inflammation, and ballooning; Sirius Red for fibrosis), gene expression analysis (qRT-PCR), and protein analysis (Western blot, ELISA).
-
b) High-Fat Diet (HFD) / Western Diet (WD) Model
-
Animals: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet:
-
Control Group: Standard chow diet.
-
NASH Group: High-fat diet (typically 45-60% kcal from fat) or a "Western" diet often supplemented with high fructose and cholesterol.
-
-
Duration: 16-24 weeks or longer to induce NASH with varying degrees of fibrosis.
-
Endpoint Analysis:
-
Monitor body weight and food intake regularly.
-
Perform glucose and insulin (B600854) tolerance tests to assess metabolic dysfunction.
-
Collect blood for serum analysis of liver enzymes and lipid profile.
-
Harvest liver and adipose tissue for histological and molecular analyses.
-
Administration of this compound
-
Formulation: OCA is typically dissolved in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC).
-
Route of Administration: Oral gavage is the most common route for precise dosing. Alternatively, OCA can be mixed into the diet.
-
Dosage: Dosages in mouse models typically range from 10 to 30 mg/kg/day.[13]
-
Treatment Period: The duration of OCA treatment varies depending on the study design, ranging from a few weeks to several months.
Assessment of Hepatic Inflammation
a) Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
-
RNA Extraction: Isolate total RNA from snap-frozen liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., Tnf, Il6, Il1b, Nlrp3, Ccl2) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
b) Western Blot for Inflammatory Proteins
-
Protein Extraction: Homogenize snap-frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., NLRP3, Caspase-1, IL-1β, p-NF-κB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
c) Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Sample Preparation: Collect blood via cardiac puncture and centrifuge to obtain serum. Liver tissue can also be homogenized and centrifuged to obtain lysates.
-
ELISA Procedure:
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1).
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for colorimetric detection.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate cytokine concentrations based on a standard curve.
d) Immunohistochemistry (IHC) for Macrophage Infiltration (F4/80)
-
Tissue Preparation:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a steamer or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate with a primary antibody against F4/80 (a marker for mature macrophages).
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
-
-
Analysis: Examine the slides under a microscope and quantify the number of F4/80-positive cells or the positively stained area.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation in NASH models.
Conclusion
This compound demonstrates significant anti-inflammatory properties in a variety of NASH models, primarily through FXR-dependent and independent mechanisms that converge on the inhibition of key inflammatory pathways such as the NLRP3 inflammasome and NF-κB signaling. The compiled quantitative data and detailed experimental protocols in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of OCA and other FXR agonists for the treatment of NASH. The provided diagrams offer a clear visual summary of the complex biological processes involved. Further research is warranted to fully understand the long-term efficacy and safety of OCA in the management of NASH-related inflammation and fibrosis.
References
- 1. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new mechanism of this compound on NASH treatment by inhibiting NLRP3 inflammasome activation in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FXR agonist this compound reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protective effect and mechanism of the FXR agonist this compound via targeting gut microbiota in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicalxpress.com [medicalxpress.com]
- 10. consensus.app [consensus.app]
- 11. This compound Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic and hepatic effects of liraglutide, this compound and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Obeticholic Acid and the Regulation of Hepatic Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA) is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a significant therapeutic target for various liver diseases. OCA, a synthetic analog of the primary bile acid chenodeoxycholic acid (CDCA), has demonstrated efficacy in the treatment of primary biliary cholangitis (PBC) and shows promise for other liver disorders such as non-alcoholic steatohepatitis (NASH).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which OCA regulates hepatic gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: FXR Activation
This compound's primary mechanism of action is the potent activation of FXR.[1] Upon binding OCA, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter or enhancer regions of target genes, leading to the modulation of their transcription.[3][4] This interaction initiates a cascade of downstream events that collectively contribute to the therapeutic effects of OCA.
Regulation of Hepatic Gene Expression by this compound
The activation of FXR by OCA leads to a comprehensive reprogramming of hepatic gene expression, impacting several key physiological pathways.
Bile Acid Homeostasis
A central role of FXR is the tight regulation of intracellular bile acid concentrations to prevent their cytotoxic accumulation. OCA enhances this physiological function through a multi-pronged approach:
-
Suppression of Bile Acid Synthesis: OCA treatment leads to the upregulation of the Small Heterodimer Partner (SHP; encoded by the NR0B2 gene), which in turn inhibits the activity of key transcription factors required for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][5] Additionally, in the intestine, OCA-mediated FXR activation induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through its receptor FGFR4 to further repress CYP7A1 expression.[1]
-
Enhancement of Bile Acid Efflux: OCA upregulates the expression of genes encoding for bile acid transporters, thereby promoting their efflux from hepatocytes. Key among these are the Bile Salt Export Pump (BSEP; ABCB11) located on the canalicular membrane, and the Organic Solute Transporter alpha and beta (OSTα/OSTβ; SLC51A/SLC51B) on the basolateral membrane.[1][5]
Lipid and Glucose Metabolism
FXR is a critical regulator of lipid and glucose homeostasis, and OCA has been shown to modulate these pathways:
-
Cholesterol Metabolism: OCA influences cholesterol metabolism, in part by affecting the expression of the Low-Density Lipoprotein Receptor (LDLR). Studies in human primary hepatocytes have shown that OCA can increase the mRNA and protein levels of LDLR.[6]
-
Fatty Acid Metabolism: OCA has been observed to decrease the expression of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[7]
Hepatic Inflammation and Fibrosis
Chronic liver injury is characterized by inflammation and the progressive accumulation of extracellular matrix proteins, leading to fibrosis. OCA has demonstrated anti-inflammatory and anti-fibrotic properties:
-
Reduction of Pro-inflammatory Markers: In diseased primary human hepatocytes, OCA treatment has been shown to lower the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[8]
-
Attenuation of Fibrotic Markers: OCA has been found to decrease the expression of key fibrotic markers, including Transforming Growth Factor-beta (TGF-β) and Cytokeratin-18 (CK18), in diseased liver cells.[8]
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative effects of this compound on the expression of key hepatic genes, compiled from various studies.
| Gene | Gene Symbol | Function | Experimental System | OCA Concentration | Fold Change / C(t) Value Change | p-value | Reference |
| Bile Acid Homeostasis | |||||||
| Bile Salt Export Pump | BSEP (ABCB11) | Canalicular bile acid efflux | Healthy Primary Human Hepatocytes | Not specified | C(t) value decrease from 27.9 to 26.5 | <0.001 | [7] |
| Bile Salt Export Pump | BSEP (ABCB11) | Canalicular bile acid efflux | Diseased Primary Human Hepatocytes | Not specified | C(t) value decrease from 27.5 to 26.1 | <0.001 | [7] |
| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Healthy Primary Human Hepatocytes | Not specified | C(t) value increase from 31.7 to 39.1 | <0.001 | [7] |
| Cholesterol 7α-hydroxylase | CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Diseased Primary Human Hepatocytes | Not specified | C(t) value increase from 30.7 to 38.8 | <0.001 | [7] |
| Small Heterodimer Partner | NR0B2 (SHP) | Repressor of bile acid synthesis | Human Precision-Cut Liver Slices | 1 µM | Upregulated (fold change not specified) | Not specified | [5] |
| Organic Solute Transporter α | SLC51A (OSTα) | Basolateral bile acid efflux | Human Precision-Cut Liver Slices | 1 µM | Upregulated (fold change not specified) | Not specified | [5] |
| Organic Solute Transporter β | SLC51B (OSTβ) | Basolateral bile acid efflux | Human Precision-Cut Liver Slices | 1 µM | Upregulated (fold change not specified) | Not specified | [5] |
| Lipid Metabolism | |||||||
| Low-Density Lipoprotein Receptor | LDLR | Uptake of LDL cholesterol | Human Primary Hepatocytes (Donor 4055B) | 1 µM | ~1.5-fold increase | <0.05 | [6] |
| Low-Density Lipoprotein Receptor | LDLR | Uptake of LDL cholesterol | Human Primary Hepatocytes (Donor 4055B) | 10 µM | ~2.0-fold increase | <0.01 | [6] |
| Fatty Acid Synthase | FASN | De novo lipogenesis | Healthy Primary Human Hepatocytes | Not specified | C(t) value increase from 21.4 to 20.6 | <0.05 | [7] |
| Fatty Acid Synthase | FASN | De novo lipogenesis | Diseased Primary Human Hepatocytes | Not specified | C(t) value increase from 21.0 to 20.3 | <0.05 | [7] |
| Inflammation and Fibrosis | |||||||
| Interleukin-6 | IL-6 | Pro-inflammatory cytokine | Diseased Primary Human Hepatocytes | Not specified | C(t) value increase (decrease in expression) | <0.05 | [8] |
| Cytokeratin-18 | CK18 | Marker of apoptosis | Diseased Primary Human Hepatocytes | Not specified | C(t) value increase (decrease in expression) | <0.001 | [8] |
| Transforming Growth Factor-β | TGF-β | Pro-fibrotic cytokine | Diseased Primary Human Hepatocytes | Not specified | C(t) value increase (decrease in expression) | <0.05 | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound in hepatocytes.
Caption: this compound activation of the FXR signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for studying gene expression.
Experimental Protocols
The following are representative protocols for key experiments involved in studying the effects of this compound on hepatic gene expression. These are composite protocols based on commonly used methodologies.
Protocol 1: Treatment of Primary Human Hepatocytes in Sandwich Culture
Objective: To treat primary human hepatocytes with this compound to investigate its effects on gene expression.
Materials:
-
Cryopreserved primary human hepatocytes
-
Collagen-coated culture plates
-
Hepatocyte culture medium (e.g., Williams' E Medium) supplemented with appropriate factors
-
Matrigel or another suitable extracellular matrix overlay
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Thawing and Seeding of Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed the cells onto collagen-coated plates at a desired density.
-
Establishment of Sandwich Culture: After cell attachment (typically 4-6 hours), overlay the hepatocytes with a layer of diluted Matrigel to establish the sandwich culture configuration.
-
Cell Culture and Maintenance: Culture the cells for 48-72 hours to allow for the formation of bile canaliculi and a stable phenotype. Change the culture medium daily.
-
This compound Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound or an equivalent concentration of the vehicle (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to RNA isolation or other downstream applications.
Protocol 2: RNA Isolation and Quantitative PCR (qPCR)
Objective: To isolate total RNA from treated hepatocytes and quantify the expression of target genes.
Materials:
-
TRIzol reagent or a similar lysis buffer
-
Chloroform
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for qPCR
-
qPCR instrument
Procedure:
-
RNA Isolation (TRIzol Method):
-
Lyse the cells directly in the culture plate by adding TRIzol reagent.
-
Transfer the lysate to a microcentrifuge tube and add chloroform. Mix vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding isopropanol and centrifuging.
-
Wash the RNA pellet with 75% ethanol and centrifuge.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the isolated total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, gene-specific forward and reverse primers, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative C(t) (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and vehicle-treated samples.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) Sequencing
Objective: To identify the genomic binding sites of FXR in response to this compound treatment.
Materials:
-
Hepatocytes treated with this compound or vehicle
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-FXR antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cross-linking and Cell Lysis:
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium of treated hepatocytes.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclei in a suitable buffer and shear the chromatin to an average size of 200-500 base pairs using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-FXR antibody or a control IgG overnight.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-linking by heating the eluate.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms to identify regions of FXR enrichment.
-
Perform motif analysis to identify FXREs within the enriched regions.
-
Conclusion
This compound exerts its profound effects on hepatic gene expression primarily through the activation of the nuclear receptor FXR. This leads to a coordinated regulation of genes involved in bile acid homeostasis, lipid and glucose metabolism, and inflammatory and fibrotic pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the molecular mechanisms of OCA and its therapeutic potential in liver diseases. The continued investigation into the intricate network of genes regulated by OCA will undoubtedly pave the way for more targeted and effective treatments for a range of hepatic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 4. Meta‐analysis and Consolidation of Farnesoid X Receptor Chromatin Immunoprecipitation Sequencing Data Across Different Species and Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression profiling in human precision cut liver slices in response to the FXR agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. Effects of this compound Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Obeticholic Acid: In Vitro Protocols for Farnesoid X Receptor (FXR) Activation
Abstract
Obeticholic acid (OCA) is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. As a first-in-class FXR agonist, OCA has been approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH). The in vitro assessment of OCA's potency and efficacy in activating FXR is fundamental for preclinical drug development and mechanistic studies. This document provides detailed protocols for key in vitro assays used to characterize the activation of FXR by OCA, including a Luciferase Reporter Gene Assay, a Quantitative PCR (qPCR) Assay for FXR target gene expression, and a Homogeneous Time-Resolved Fluorescence (HTRF) Assay.
Introduction
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] Upon activation by bile acids, its natural ligands, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[1] This signaling pathway is central to the regulation of various metabolic processes.
This compound (OCA), a semi-synthetic bile acid analog derived from chenodeoxycholic acid (CDCA), is a potent FXR agonist.[2] Its enhanced potency compared to endogenous ligands makes it a valuable therapeutic agent.[2] Accurate and reproducible in vitro methods are essential to quantify the interaction of OCA with FXR and its downstream functional consequences. The following protocols describe established methods to measure OCA-mediated FXR activation.
Quantitative Data Summary
The potency of this compound (OCA) in activating FXR has been determined across various in vitro assay formats and cell types. The half-maximal effective concentration (EC50) is a key parameter for comparing potency.
| Cell Type | Assay Type | Reported EC50 of OCA (nM) | Reference |
| HepG2 cells | Luciferase Reporter Assay | 300 - 600 | [3] |
| Cell-free | Transactivation Assay | ~100 | [3] |
| Sandwich-Cultured Human Hepatocytes (SCHH) | Target Gene Expression | Not explicitly stated, but 1 µM OCA showed significant activation | [4] |
| Human Primary Hepatocytes | Target Gene Expression | Not explicitly stated, but 1 µM and 10 µM OCA showed dose-dependent increases | [5] |
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway
The following diagram illustrates the mechanism of FXR activation by this compound.
References
- 1. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus this compound in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Functional analysis of the correlation between ABCB11 gene mutation and primary intrahepatic stone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR activation by this compound elevates liver LDL receptor expression by mRNA stabilization and reduces plasma LDL-cholesterol in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Obeticholic Acid Efficacy in Animal Models of NASH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, with or without fibrosis.[1][2] The development of effective therapeutics for NASH is a significant focus of current research. Obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, has shown promise in clinical trials for NASH by improving liver histology.[3][4] Preclinical evaluation of OCA and other therapeutic candidates relies on the use of robust and well-characterized animal models that recapitulate key features of human NASH.[5][6]
These application notes provide a detailed overview of common animal models used to test the efficacy of this compound. They include summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to guide researchers in their study design and execution.
Animal Models of NASH for OCA Efficacy Testing
The choice of an animal model is critical and should align with the specific research question.[3] Diet-induced and chemically-induced models are frequently used to study NASH and evaluate the therapeutic effects of compounds like OCA.
Commonly Used Mouse Models:
-
Methionine- and Choline-Deficient (MCD) Diet Model: This model rapidly induces severe steatohepatitis and fibrosis.[1][3] However, it is associated with weight loss, which is atypical of human NASH.[1]
-
Western Diet (WD) / High-Fat, High-Fructose, High-Cholesterol (FFC) Diet Models: These models mimic the metabolic aspects of human NASH, including obesity and insulin (B600854) resistance, by feeding animals a diet rich in fats, sugars, and cholesterol.[6][7] The progression to significant fibrosis can be slower in these models compared to the MCD model.[1]
-
Carbon Tetrachloride (CCl4)-Induced Model: CCl4 is a hepatotoxin used to induce liver fibrosis.[8] It is often used in combination with a high-fat diet to accelerate the development of fibrosis in NASH models.[1][9]
-
Leptin-Deficient (ob/ob) Mice on a NASH-Inducing Diet: These genetically obese mice are prone to developing more severe NASH features when placed on a specific diet, such as the Gubra-Amylin NASH (GAN) diet.[10]
Data Presentation: Efficacy of this compound in Preclinical NASH Models
The following tables summarize the quantitative effects of this compound (OCA) across various preclinical models of NASH.
Table 1: Effect of OCA on Biochemical Parameters
| Animal Model | Diet | OCA Dose | Duration | Change in ALT | Change in AST | Reference |
| C57BL/6 Mice | MCD | 0.4 mg/day (gavage) | 24 days | ↓ (p<0.01) | ↓ (p<0.001) | [3] |
| C57BL/6J Mice (DIO-NASH) | High Trans-Fat, Fructose, Cholesterol | 30 mg/kg/day (PO) | 8 weeks | - | - | [10] |
| ob/ob Mice (ob/ob-NASH) | High Trans-Fat, Fructose, Cholesterol | 30 mg/kg/day (PO) | 8 weeks | - | - | [10] |
| Bile Duct Ligation (BDL) Mice | Standard | 40 mg/kg | - | ↑ | ↑ |
Note: "↓" indicates a decrease, "↑" indicates an increase, and "-" indicates no significant change reported in the cited source.
Table 2: Effect of OCA on Histological Parameters (NAFLD Activity Score - NAS)
| Animal Model | Diet | OCA Dose | Duration | Change in Steatosis Score | Change in Inflammation Score | Change in Ballooning Score | Change in Fibrosis Stage | Reference |
| C57BL/6 Mice | MCD | 0.4 mg/day (gavage) | 24 days | ↓ (p<0.05) | ↓ (p<0.05) | - | No significant attenuation | [3] |
| C57BL/6J Mice (DIO-NASH) | High Trans-Fat, Fructose, Cholesterol | 30 mg/kg/day (PO) | 8 weeks | ↓ | ↓ | - | No significant reduction | [10] |
| ob/ob Mice (ob/ob-NASH) | High Trans-Fat, Fructose, Cholesterol | 30 mg/kg/day (PO) | 8 weeks | ↓ | ↓ | - | No significant reduction | [10] |
| FATZO Mice | Western Diet with Fructose | 10 mg/kg/day | 15 weeks | - | - | ↓ (significant) | No significant change | [11] |
Note: "↓" indicates a decrease, and "-" indicates no significant change or not reported.
Table 3: Effect of OCA on Gene Expression of Fibrosis and Inflammation Markers
| Animal Model | Diet | OCA Dose | Duration | Change in α-SMA mRNA | Change in Col1a1 mRNA | Reference |
| C57BL/6 Mice | MCD | 0.4 mg/day (gavage) | 24 days | ↓ | ↓ | [3] |
| CCl4-induced fibrosis mice | CCl4 | 5 mg/kg/day | 3 and 6 weeks | ↓ | - | [8] |
Note: "↓" indicates a decrease, and "-" indicates not reported.
Experimental Protocols
Induction of NASH in Mice
a) Methionine- and Choline-Deficient (MCD) Diet Model [3]
-
Animals: 6-8 week old male C57BL/6 mice.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: Feed mice a methionine- and choline-deficient (MCD) diet for a period of several weeks (e.g., 9 weeks) to induce NASH with fibrosis. A control group should receive a standard chow diet.
-
OCA Administration: For the treatment group, administer OCA (e.g., 0.4 mg/day) or vehicle via daily oral gavage for the final period of the study (e.g., 24 days).
b) Western Diet and CCl4 Combination Model [1][9]
-
Animals: 6-8 week old male C57BL/6J mice.
-
Housing: Standard housing conditions.
-
Diet: Feed mice a Western diet high in fat, sucrose, and cholesterol.
-
CCl4 Administration: Administer CCl4 (e.g., 0.2 µl/g body weight) via intraperitoneal (i.p.) injection once weekly to accelerate fibrosis. The control group receives the diet and vehicle injections.
-
OCA Administration: Administer OCA or vehicle daily via oral gavage at the desired dose.
Histological Analysis
a) Hematoxylin and Eosin (H&E) Staining for NAFLD Activity Score (NAS) [12][13]
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin, process, and embed in paraffin. Cut 5 µm sections.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5-10 minutes each.
-
100% Ethanol: 2 changes, 2-5 minutes each.
-
95% Ethanol: 2 changes, 2 minutes each.
-
70% Ethanol: 2 minutes.
-
Rinse in running tap water.
-
-
Hematoxylin Staining:
-
Stain in Mayer's or Harris's Hematoxylin solution for 30 seconds to 8 minutes.
-
Rinse in running tap water.
-
-
Differentiation and Bluing:
-
Dip in 1% acid alcohol briefly.
-
Wash in running tap water.
-
Dip in a bluing solution (e.g., 0.2% ammonia (B1221849) water) for 30-60 seconds.
-
Wash in running tap water.
-
-
Eosin Counterstaining:
-
Counterstain in Eosin solution for 30 seconds to 2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95%, 100%).
-
Clear in xylene.
-
Mount with a resinous medium.
-
-
Scoring: Evaluate steatosis, lobular inflammation, and hepatocyte ballooning to determine the NAFLD Activity Score (NAS).
b) Picro-Sirius Red Staining for Collagen (Fibrosis) [7][14][15]
-
Tissue Preparation: Use 5 µm deparaffinized and rehydrated liver sections as described for H&E staining.
-
Staining:
-
Immerse slides in Picro-Sirius red solution for 1 hour.
-
-
Washing:
-
Wash in two changes of acidified water (e.g., 0.5% acetic acid in water).
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 100% ethanol.
-
Clear in xylene and mount.
-
-
Analysis: Collagen fibers will be stained red. The area of fibrosis can be quantified using image analysis software.
Biochemical Analysis[3]
-
Sample Collection: Collect blood via cardiac puncture or tail vein into serum separator tubes.
-
Serum Separation: Centrifuge the blood to separate the serum.
-
Analysis: Use commercially available assay kits and a clinical chemistry analyzer to measure serum levels of:
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
Low-density lipoprotein (LDL)
-
High-density lipoprotein (HDL)
-
Gene Expression Analysis by qPCR[3]
-
RNA Extraction: Isolate total RNA from snap-frozen liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using a qPCR instrument and SYBR Green-based detection.
-
Use specific primers for target genes such as:
-
Col1a1 (Collagen, type I, alpha 1)
-
Timp1 (Tissue inhibitor of metalloproteinase 1)
-
Acta2 (α-SMA; alpha-smooth muscle actin)
-
Ccl2 (MCP-1; monocyte chemoattractant protein-1)
-
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: this compound (OCA) signaling pathway in hepatocytes.
Caption: General experimental workflow for testing OCA in a NASH mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. molecular-machines.com [molecular-machines.com]
- 3. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a new efficacy and safety analysis of the REGENERATE trial of this compound for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRECLINICAL MODELS OF NONALCOHOLIC FATTY LIVER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.8. Sirius Red Staining [bio-protocol.org]
- 8. This compound prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 10. Metabolic and hepatic effects of liraglutide, this compound and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 13. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 14. stainsfile.com [stainsfile.com]
- 15. med.emory.edu [med.emory.edu]
Application Notes and Protocols for Cell-Based Screening of FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Primarily expressed in the liver and intestines, FXR functions as a sensor for bile acids, its natural ligands.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in metabolic pathways. A key function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, primarily through the induction of the Small Heterodimer Partner (SHP).[1]
Given its central role in metabolic regulation, FXR has emerged as a promising therapeutic target for various conditions, including primary biliary cholangitis (PBC), non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[1][2] The development of potent and selective FXR agonists is a key focus of drug discovery efforts. This document provides detailed protocols for a tiered, cell-based screening cascade to identify and characterize novel FXR agonists, from initial high-throughput screening to secondary confirmation and counter-screening.
FXR Signaling Pathway
The activation of FXR by an agonist initiates a cascade of events leading to the regulation of target gene expression. The binding of an agonist to the Ligand Binding Domain (LBD) of FXR induces a conformational change, promoting the recruitment of co-activator proteins and the formation of a functional heterodimer with RXR. This complex then translocates to the nucleus and binds to FXREs to control gene transcription.
References
Application Notes and Protocols: Obeticholic Acid Dosage Determination in Mouse Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the appropriate dosage of Obeticholic Acid (OCA) in various mouse models of liver injury. OCA, a potent and selective farnesoid X receptor (FXR) agonist, is a critical tool in preclinical liver disease research. The following sections offer a comprehensive guide to its use in models of non-alcoholic steatohepatitis (NASH), cholestatic liver injury, and chemically-induced liver fibrosis, summarizing key quantitative data and providing detailed experimental methodologies.
I. Quantitative Data Summary
The effective dosage of this compound in mouse models of liver injury is highly dependent on the specific model, the desired therapeutic effect, and the duration of treatment. The following tables summarize quantitative data from various studies to aid in the design of future experiments.
Table 1: this compound Dosage in Mouse Models of Non-Alcoholic Steatohepatitis (NASH)
| Mouse Model | OCA Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| High-Fat Diet (HFD)-induced NASH | 10 mg/kg/day | Osmotic pump | 2 weeks | Improved cardiac function, increased intracellular FXR in Treg cells.[1] | |
| HFD-induced NASH | Not specified | Supplemented in HFD | 16 weeks | Reduced liver inflammation and steatosis scores.[2] | |
| Methionine and Choline Deficient (MCD) Diet-induced NASH | 0.4 mg/day | Oral gavage | 24 days | Down-regulated expression of NLRP3 and IL-1β.[3] | |
| Western Diet supplemented with Fructose (WDF) fed MS-NASH mice | 30 mg/kg/day | Not specified | 8 weeks | Reduced serum ALT and AST, decreased liver triglycerides and cholesterol.[4] | |
| High-Fat Diet-induced NAFLD | 0.16% and 0.40% in diet | Diet | Not specified | High-dose (0.16%) caused hepatic stellate cell activation and liver fibrosis; Over-dose (0.40%) induced liver injury and shortened survival.[5][6][7] |
Table 2: this compound Dosage in Mouse Models of Cholestatic Liver Injury
| Mouse Model | OCA Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Bile Duct Ligation (BDL) | 40 mg/kg | Not specified | Not specified | Aggravated liver fibrosis and necrosis.[8] | | BDL | 30 mg/kg (0.03% w/w in diet) | Diet | 10 days (prophylactic or therapeutic) | Normalized memory function, suppressed blood-brain barrier changes.[9] | | Gestational Hypercholanemia (0.5% Cholic Acid Diet) | 0.03% in diet | Diet | Throughout pregnancy | Improved fetal bile acid profile.[10][11][12] | | Cyp2c70-/- mice (human-like bile acid composition) | ~10 mg/kg/day (62.5 mg/kg in diet) | Diet | 4 weeks | Did not ameliorate cholangiopathy and fibrosis.[13] |
Table 3: this compound Dosage in Mouse Models of Chemically-Induced Liver Fibrosis
| Mouse Model | OCA Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference | | :--- | :--- | :--- | :--- | :--- | | Carbon Tetrachloride (CCl4)-induced fibrosis | 5 mg/kg/day | Daily administration | 3 or 6 weeks | Alleviated hepatic injury (6 weeks), protected against liver fibrosis (3 and 6 weeks), inhibited α-SMA expression.[14] | | CCl4-induced fibrosis | Not specified | Not specified | Not specified | Inhibited hepatic stellate cell activation and proliferation.[15] | | Lipopolysaccharide (LPS)-induced liver injury | Not specified | Oral pretreatment | Not specified | Protected against hepatocyte apoptosis and inflammatory infiltration, reversed increases in serum ALT, AST, TBA, and TBIL.[16] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following protocols are based on the cited literature for key mouse models of liver injury.
Protocol 1: High-Fat Diet (HFD)-Induced NASH Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Induction of NASH: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 16-22 weeks to induce the NASH phenotype, characterized by steatosis, inflammation, and fibrosis.[1][2]
-
This compound Administration:
-
Method 1 (Osmotic Pump): For continuous delivery, implant an Alzet® osmotic pump subcutaneously, delivering OCA at a dose of 10 mg/kg/day for a specified duration (e.g., 2 weeks).[1]
-
Method 2 (Dietary Admixture): Incorporate OCA into the high-fat diet at a specified concentration. The final dose will depend on the food intake of the mice.
-
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), total cholesterol, and triglycerides.
-
Histological Analysis: Perfuse and fix liver tissue in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition (fibrosis).
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Acta2, Col1a1), and FXR signaling (e.g., Shp, Fgf15).
-
Protocol 2: Bile Duct Ligation (BDL)-Induced Cholestasis Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Induction of Cholestasis:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct in two locations and transect the duct between the ligatures.
-
Suture the abdominal wall and skin. Sham-operated animals undergo the same procedure without ligation.
-
-
This compound Administration:
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Histological Analysis: Perform H&E and Sirius Red staining on liver sections to assess necrosis and fibrosis.
-
Behavioral Analysis: To assess cognitive function, perform tests such as the Y-maze to evaluate short-term memory.[9]
-
Protocol 3: Carbon Tetrachloride (CCl4)-Induced Fibrosis Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Induction of Fibrosis: Administer CCl4 (e.g., 1.25 mg/kg) via intraperitoneal (i.p.) injection twice weekly for a duration of 3 to 6 weeks.[14]
-
This compound Administration: Administer OCA daily at a dose of 5 mg/kg via a suitable route (e.g., oral gavage) concurrently with CCl4 treatment.[14]
-
Endpoint Analysis:
-
Biochemical Analysis: Measure serum ALT and AST levels.
-
Histological Analysis: Assess liver fibrosis using H&E, Masson's trichrome, and Sirius Red staining.
-
Protein Expression Analysis: Perform Western blotting or immunohistochemistry on liver lysates or sections to detect the expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and phosphorylated Smad3.[14]
-
III. Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental designs is essential for a clear understanding of the research.
Signaling Pathway
Caption: FXR Signaling Pathway Activated by this compound.
Experimental Workflow
Caption: Experimental Workflows for Liver Injury Models.
Disclaimer: These protocols and dosage ranges are intended as a guide for research purposes only. The optimal dosage and experimental design should be determined by the individual researcher based on the specific research question and preliminary studies. It is crucial to adhere to all institutional and national guidelines for animal welfare.
References
- 1. This compound treatment ameliorates the cardiac dysfunction in NASH mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-administration of this compound and simvastatin protects against high-fat diet-induced non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 7. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound aggravates liver fibrosis by activating hepatic farnesoid X receptor-induced apoptosis in cholestatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti–Cholestatic Therapy with this compound Improves Short-Term Memory in Bile Duct–Ligated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. research.rug.nl [research.rug.nl]
- 14. This compound prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combined this compound and apoptosis inhibitor treatment alleviates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects mice against lipopolysaccharide-induced liver injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the In Vitro Treatment of Primary Human Hepatocytes with Obeticholic Acid
Audience: This document is intended for researchers, scientists, and drug development professionals working with primary human hepatocyte (PHH) cultures to investigate the effects of farnesoid X receptor (FXR) agonists, specifically Obeticholic Acid (OCA).
Introduction
Primary human hepatocytes (PHHs) are considered the gold standard for in vitro studies of liver function, drug metabolism, and hepatotoxicity, as they closely mimic the physiological functions of the liver.[1][2] this compound (OCA) is a potent, selective agonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates the homeostasis of bile acids, lipids, and glucose.[3][4] As a first-in-class FXR agonist, OCA has been approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other liver diseases like non-alcoholic steatohepatitis (NASH).[5][6][7]
This application note provides a detailed protocol for the culture of cryopreserved PHHs and their subsequent treatment with OCA. It includes methodologies for cell handling, treatment, and downstream analysis, along with expected quantitative outcomes and a summary of the underlying signaling pathways.
Experimental Workflow
The overall experimental process involves thawing and plating cryopreserved hepatocytes, allowing them to acclimate, treating them with this compound, and finally harvesting the cells for downstream analysis of various biological endpoints.
References
- 1. Culture and Application of Human Hepatocytes - AcceGen [accegen.com]
- 2. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 3. Effects of this compound Treatment on Primary Human Hepatocytes in a Novel Tri-Culture Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X Receptor Agonists this compound and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lentiviral-Mediated Farnesoid X Receptor (FXR) Overexpression for Enhanced Obeticholic Acid (OCA) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its integral role in these pathways has positioned it as a significant therapeutic target for a variety of metabolic and inflammatory diseases. Obeticholic acid (OCA) is a potent and selective FXR agonist, a synthetic derivative of the primary human bile acid chenodeoxycholic acid (CDCA).[3][4] OCA has been approved for the treatment of primary biliary cholangitis (PBC) and is under investigation for other conditions like non-alcoholic steatohepatitis (NASH).[4][5]
Studying the precise mechanisms of OCA and screening for novel FXR modulators requires robust in vitro models that accurately reflect the receptor's activity. Endogenous FXR expression in many common cell lines can be low or variable, leading to a narrow dynamic range in functional assays. Lentiviral-mediated overexpression of FXR provides a powerful solution by generating stable cell lines with high and consistent receptor expression. This enhances the cellular response to agonists like OCA, facilitating more sensitive and reproducible downstream analysis. This application note provides detailed protocols for utilizing a lentiviral system to overexpress FXR for comprehensive OCA studies.
Principle of the Method
This methodology is based on the stable integration of an FXR-encoding transgene into the genome of a target cell line using a lentiviral vector. Lentiviruses are efficient vehicles for gene delivery in both dividing and non-dividing cells.[6] The process begins with the production of lentiviral particles in a packaging cell line, typically HEK293T, by co-transfecting three key plasmids: a transfer plasmid containing the FXR gene, a packaging plasmid, and an envelope plasmid.[7][8][9]
The harvested viral particles are then used to transduce a target cell line (e.g., HepG2, a human liver cancer cell line).[10][11][12] Once inside the cell, the viral RNA is reverse-transcribed and integrated into the host cell's genome, leading to stable, long-term expression of the FXR protein. These FXR-overexpressing (FXR-OE) cells can then be treated with OCA. OCA, as an FXR agonist, binds to and activates the overexpressed FXR.[2][4][13] This activation leads to the transcription of FXR target genes, which can be quantified to assess the efficacy and mechanism of action of OCA.[14][15][16]
Visualized Pathways and Workflows
FXR Signaling Pathway
Caption: this compound activates the FXR/RXR heterodimer, which translocates to the nucleus to regulate target gene expression.
Experimental Workflow
Caption: Workflow for generating FXR-overexpressing cells and subsequent analysis of this compound effects.
Experimental Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the production of lentiviral particles using PEI-based transfection in HEK293T cells.[7]
Materials:
-
HEK293T cells (low passage, <15)[7]
-
DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (DMEM Complete)[7][9]
-
Opti-MEM I Reduced Serum Medium
-
Plasmids:
-
Lentiviral transfer plasmid encoding human FXR (with a selection marker like puromycin)
-
2nd generation packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
-
Polyethylenimine (PEI), linear, 25 kDa
-
0.45 µm polyethersulfone (PES) filter[7]
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed HEK293T Cells:
-
Day 1: Transfection (Afternoon):
-
In a sterile tube, prepare the DNA mixture by combining the following plasmids in 500 µL of Opti-MEM. For a 10 cm dish, a common ratio is 4:3:1 for transfer:packaging:envelope plasmids.
-
10 µg transfer plasmid (pLenti-FXR)
-
7.5 µg packaging plasmid (psPAX2)
-
2.5 µg envelope plasmid (pMD2.G)
-
-
In a separate tube, dilute PEI in 500 µL of Opti-MEM. Use a DNA:PEI ratio of 1:3 (w/w). For 20 µg of total DNA, add 60 µg of PEI.
-
Add the diluted PEI to the DNA mixture dropwise, vortex gently, and incubate for 15-20 minutes at room temperature.[18]
-
Gently add the 1 mL DNA-PEI mixture dropwise to the HEK293T cells. Swirl the dish to ensure even distribution.
-
Incubate at 37°C with 5% CO2.
-
-
Day 2: Change Medium (Morning, ~16-18 hours post-transfection):
-
Carefully aspirate the medium containing the transfection reagent.
-
Gently add 10 mL of fresh, pre-warmed DMEM Complete.
-
-
Day 3-4: Harvest Virus:
-
At 48 hours post-transfection, harvest the supernatant containing the viral particles into a sterile conical tube.
-
Filter the supernatant through a 0.45 µm PES filter to remove any producer cells.[19]
-
A second harvest can be performed at 72 hours by adding 10 mL of fresh media after the first harvest and collecting it 24 hours later.[8]
-
The filtered virus can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[18][19]
-
Protocol 2: Generation of Stable FXR-Overexpressing HepG2 Cells
Materials:
-
HepG2 cells[10]
-
Lentiviral supernatant (from Protocol 1)
-
Complete growth medium (e.g., EMEM + 10% FBS)
-
Polybrene
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
-
24-well plates
Procedure:
-
Day 1: Seed HepG2 Cells:
-
Plate 0.5 x 10^5 HepG2 cells per well in a 24-well plate in 500 µL of complete medium.[20]
-
Incubate overnight to allow cells to attach.
-
-
Day 2: Transduction:
-
Thaw the lentiviral particles on ice.[20]
-
Remove the medium from the HepG2 cells.
-
Prepare transduction medium: Add the lentiviral supernatant to fresh medium containing Polybrene at a final concentration of 8 µg/mL. The amount of virus (Multiplicity of Infection, MOI) should be optimized for your cell line. Start with a range of dilutions (e.g., 1:2, 1:10, 1:50).
-
Add the transduction medium to the cells.
-
Incubate for 18-24 hours at 37°C.[20]
-
-
Day 3: Change Medium:
-
Remove the virus-containing medium and replace it with 500 µL of fresh complete medium.[20]
-
-
Day 4 onwards: Antibiotic Selection:
-
After 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium (the optimal concentration should be determined by a kill curve).
-
Replace the medium with fresh selection medium every 3-4 days.
-
Continue selection for 1-2 weeks until non-transduced control cells have died and stable, resistant colonies are visible.
-
-
Expansion and Validation:
-
Expand the resistant cell population.
-
Validate FXR overexpression via qPCR and Western Blotting compared to a control cell line transduced with an empty vector.
-
Protocol 3: OCA Treatment and Downstream Assays
A. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Plate validated FXR-OE HepG2 cells and control cells at a desired density in 6-well plates.
-
Once cells reach ~80% confluency, treat them with vehicle (e.g., DMSO) or various concentrations of OCA (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers for FXR and its target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH).[15][21]
-
Calculate relative gene expression using the ΔΔCt method.
B. Western Blotting for Protein Expression
-
Plate and treat cells as described for qPCR.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against FXR and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system. Quantify band density using software like ImageJ.
C. Dual-Luciferase Reporter Assay for FXR Activity
This assay provides a quantitative measure of FXR transcriptional activation.[1]
-
Co-transfect FXR-OE cells with two plasmids:
-
A reporter plasmid containing a firefly luciferase gene downstream of an FXR Response Element (FXRE).[1]
-
A control plasmid containing a Renilla luciferase gene driven by a constitutive promoter (for normalization).
-
-
After 24 hours, treat the transfected cells with vehicle or OCA for another 24 hours.
-
Lyse the cells using Passive Lysis Buffer.[1]
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.[22]
-
Calculate FXR activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Data Presentation
The following tables present illustrative data that could be obtained from the described experiments.
Table 1: Relative mRNA Expression of FXR Target Genes (qPCR)
| Target Gene | Control Cells (Vehicle) | FXR-OE Cells (Vehicle) | FXR-OE Cells + 10 µM OCA |
| FXR | 1.0 ± 0.2 | 55.2 ± 4.8 | 53.9 ± 5.1 |
| SHP | 1.0 ± 0.1 | 8.3 ± 0.9 | 45.7 ± 3.5 |
| BSEP | 1.0 ± 0.3 | 6.1 ± 0.7 | 32.4 ± 2.9 |
| FGF19 | 1.0 ± 0.2 | 4.5 ± 0.5 | 25.1 ± 2.2 |
| Data are presented as fold change (mean ± SD) relative to control cells treated with vehicle. |
Table 2: Quantification of Protein Expression (Western Blot)
| Protein | Control Cells (Vehicle) | FXR-OE Cells (Vehicle) | FXR-OE Cells + 10 µM OCA |
| FXR | 1.0 ± 0.15 | 38.6 ± 3.1 | 37.9 ± 3.5 |
| SHP | 1.0 ± 0.2 | 5.9 ± 0.6 | 28.3 ± 2.4 |
| Data are presented as relative band density (mean ± SD) normalized to β-actin and relative to control cells. |
Table 3: FXR Reporter Assay Results
| Treatment Group | Normalized Luciferase Activity (RLU) | Fold Induction over Vehicle |
| Vehicle Control | 15,230 ± 1,150 | 1.0 |
| OCA (0.1 µM) | 185,400 ± 15,300 | 12.2 |
| OCA (1.0 µM) | 450,100 ± 38,700 | 29.6 |
| OCA (10 µM) | 788,600 ± 65,200 | 51.8 |
| Data are presented as mean ± SD from a representative experiment. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Viral Titer | - Unhealthy HEK293T cells.[7]- Suboptimal plasmid ratio or quality.- Inefficient transfection reagent. | - Use low passage, healthy cells.- Optimize plasmid DNA:PEI ratio.- Use endotoxin-free plasmid preparations. |
| Low Transduction Efficiency | - Low MOI.- Presence of inhibitors in viral prep.- Target cells are difficult to transduce. | - Concentrate the virus or use more supernatant.- Ensure the supernatant is properly filtered.- Optimize Polybrene concentration. |
| High Cell Death during Selection | - Antibiotic concentration is too high.- Lentiviral toxicity. | - Perform a kill curve to determine the optimal antibiotic concentration.- Use a lower MOI for transduction. |
| No Induction of Target Genes | - Inactive OCA.- Loss of FXR expression over time.- Assay conditions are not optimal. | - Verify the activity of the OCA stock.- Re-validate FXR expression in the stable cell line.- Optimize OCA concentration and treatment time. |
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. This compound: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. hollingscancercenter.org [hollingscancercenter.org]
- 9. How to Produce Lentiviral Vectors Using HEK293T Cells [cytion.com]
- 10. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]
- 11. Transfecting Plasmid DNA Into HepG2 Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. Farnesoid X Receptor Agonists this compound and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lentivirus production & concentration [protocols.io]
- 18. mdanderson.org [mdanderson.org]
- 19. m.youtube.com [m.youtube.com]
- 20. origene.com [origene.com]
- 21. academic.oup.com [academic.oup.com]
- 22. assaygenie.com [assaygenie.com]
Application Note: High-Content Imaging Analysis of Obeticholic Acid's Effects on Hepatic Steatosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a prevalent chronic liver condition characterized by the abnormal accumulation of lipids (steatosis) in hepatocytes. A significant portion of individuals with MASLD progress to a more severe inflammatory state, metabolic dysfunction-associated steatohepatitis (MASH), which can lead to cirrhosis and hepatocellular carcinoma. Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for MASH by demonstrating efficacy in reducing steatosis, inflammation, and fibrosis.[1][2][3] High-content imaging (HCI) and analysis provide a powerful platform for quantifying the cellular effects of compounds like OCA on hepatic steatosis in a robust and scalable manner. This application note details protocols for utilizing high-content imaging to assess the dose-dependent effects of this compound on lipid accumulation in a cellular model of hepatic steatosis.
Principle of the Assay
This assay employs a human hepatocyte cell line to model hepatic steatosis, which is induced by treatment with oleic acid. The intracellular lipid droplets are visualized using a specific fluorescent dye, such as BODIPY 493/503. The cell nuclei are counterstained with a fluorescent nuclear dye like DAPI for cell segmentation and counting. High-content imaging systems are then used to automatically acquire and analyze images, enabling the quantification of various lipid droplet parameters, including their number, size, and total fluorescence intensity per cell. The efficacy of this compound in mitigating steatosis is determined by comparing these quantitative metrics in OCA-treated cells versus vehicle-treated controls.
Data Presentation
The following tables summarize the expected quantitative data from a high-content imaging analysis of this compound's effect on oleic acid-induced hepatic steatosis in a cell line such as HepG2.
Table 1: Effect of this compound on Lipid Droplet Parameters in Oleic Acid-Induced Steatotic Hepatocytes
| Treatment Group | Mean Lipid Droplet Count per Cell | Mean Lipid Droplet Area (µm²) per Cell | Mean Lipid Droplet Fluorescence Intensity per Cell (Arbitrary Units) |
| Vehicle Control | Low | Low | Low |
| Oleic Acid (OA) | High | High | High |
| OA + OCA (0.1 µM) | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| OA + OCA (1 µM) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| OA + OCA (10 µM) | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Table 2: Dose-Dependent Inhibition of Steatosis by this compound
| This compound Concentration (µM) | Percent Inhibition of Lipid Droplet Accumulation (%) |
| 0.1 | 20 - 30% |
| 1 | 45 - 60% |
| 10 | 70 - 85% |
Experimental Protocols
I. Cellular Model of Hepatic Steatosis
Objective: To induce lipid accumulation in a human hepatocyte cell line to mimic hepatic steatosis.
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh7)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
96-well imaging plates (black, clear bottom)
Protocol:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed HepG2 cells into a 96-well imaging plate at a density of 10,000-15,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) BSA solution in serum-free DMEM.
-
Add the oleic acid stock solution dropwise to the BSA solution while stirring to achieve a final concentration of 10 mM oleic acid. This solution should be freshly prepared.
-
-
Induction of Steatosis:
-
Aspirate the culture medium from the wells.
-
Add 100 µL of serum-free DMEM containing the oleic acid-BSA complex (final concentration of 200-500 µM oleic acid) to the cells.
-
Incubate for 24 hours to induce lipid droplet formation.
-
II. This compound Treatment
Objective: To treat the steatotic cells with varying concentrations of this compound.
Materials:
-
This compound (OCA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free DMEM
Protocol:
-
Preparation of OCA Stock Solution: Prepare a 10 mM stock solution of OCA in DMSO.
-
Serial Dilutions: Prepare serial dilutions of OCA in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1%.
-
Treatment:
-
For the treatment groups, aspirate the oleic acid-containing medium and add 100 µL of the medium with the respective OCA concentrations.
-
For the vehicle control group, add medium with the same final concentration of DMSO.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
III. High-Content Imaging and Analysis
Objective: To stain, image, and quantify lipid droplets and nuclei.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503
-
DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system
Protocol:
-
Cell Fixation:
-
Aspirate the treatment medium.
-
Gently wash the cells twice with 100 µL of PBS per well.
-
Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a staining solution containing BODIPY 493/503 (1 µg/mL) and DAPI (1 µg/mL) in PBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition:
-
Place the 96-well plate into the high-content imaging system.
-
Set up the image acquisition parameters:
-
Objective: 20x or 40x magnification.
-
Channels:
-
DAPI channel (Excitation: ~350 nm, Emission: ~460 nm) for nuclei.
-
FITC/GFP channel (Excitation: ~488 nm, Emission: ~525 nm) for BODIPY 493/503 stained lipid droplets.
-
-
-
Acquire images from multiple fields per well to ensure a sufficient number of cells are analyzed.
-
-
Image Analysis:
-
Utilize the imaging system's software to perform automated image analysis.
-
Cell Segmentation: Identify individual cells based on the DAPI nuclear stain.
-
Lipid Droplet Identification: Within each cell, identify and segment the lipid droplets based on the BODIPY 493/503 fluorescence.
-
Feature Extraction: Quantify the following parameters for each cell:
-
Number of lipid droplets.
-
Total and average area of lipid droplets.
-
Total and average fluorescence intensity of lipid droplets.
-
-
Data Analysis: Calculate the mean values for each parameter across all imaged cells for each treatment condition. Determine the dose-dependent effect of OCA on lipid accumulation.
-
Signaling Pathways and Experimental Workflow
Caption: this compound (OCA) activates the Farnesoid X Receptor (FXR) signaling pathway to reduce steatosis.
Caption: OCA inhibits the NLRP3 inflammasome pathway, reducing inflammation associated with steatohepatitis.
Caption: Experimental workflow for high-content analysis of this compound's effects on hepatic steatosis.
Conclusion
High-content imaging provides a detailed and quantitative approach to evaluate the therapeutic potential of compounds like this compound in cellular models of hepatic steatosis. The protocols outlined in this application note offer a framework for researchers to assess the efficacy of OCA and other FXR agonists in reducing lipid accumulation. The multiparametric data generated from such assays are invaluable for understanding the mechanism of action and for the development of novel therapeutics for MASLD and MASH.
References
Application Notes and Protocols: Measuring Metabolic Changes with Obeticholic Acid using the Seahorse XF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA) is a potent and selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor highly expressed in the liver and intestine and is a key regulator of bile acid, lipid, and glucose metabolism.[1] Activation of FXR by OCA initiates a cascade of events that modulate various metabolic pathways, including fatty acid oxidation and glycolysis.[1] This has positioned OCA as a therapeutic candidate for various metabolic diseases.
The Agilent Seahorse XF Analyzer is a powerful tool for assessing real-time cellular metabolism by measuring two key parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By performing Seahorse XF Mito Stress and Glycolysis Stress Tests, researchers can gain valuable insights into how compounds like this compound modulate cellular bioenergetics.
These application notes provide detailed protocols for utilizing the Seahorse XF platform to investigate the metabolic effects of this compound on cultured cells.
Signaling Pathway of this compound
This compound acts as a potent agonist of the Farnesoid X Receptor (FXR). Upon binding, OCA activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to FXR response elements (FXREs) on the DNA, leading to the transcription of target genes. Key downstream effects include the suppression of bile acid synthesis and modulation of lipid and glucose metabolism.
Experimental Workflow for Seahorse XF Assay
The general workflow for assessing the metabolic effects of a compound using the Seahorse XF Analyzer involves cell seeding, compound treatment, and the Seahorse assay itself, which includes sequential injections of metabolic modulators.
Data Presentation
The following tables present representative quantitative data on the effects of this compound on mitochondrial respiration and glycolysis. This data is illustrative and based on the known effects of FXR agonists on cellular metabolism. Actual results may vary depending on the cell type, OCA concentration, and treatment duration.
Table 1: Effect of this compound on Mitochondrial Respiration (OCR)
| Parameter | Control (Vehicle) | This compound (10 µM) | % Change |
| Basal Respiration (pmol/min) | 150 ± 12 | 175 ± 15 | +16.7% |
| ATP Production (pmol/min) | 110 ± 9 | 130 ± 11 | +18.2% |
| Proton Leak (pmol/min) | 40 ± 3 | 45 ± 4 | +12.5% |
| Maximal Respiration (pmol/min) | 300 ± 25 | 350 ± 30 | +16.7% |
| Spare Respiratory Capacity (pmol/min) | 150 ± 13 | 175 ± 15 | +16.7% |
| Non-Mitochondrial Oxygen Consumption (pmol/min) | 20 ± 2 | 20 ± 2 | 0% |
Table 2: Effect of this compound on Glycolysis (ECAR)
| Parameter | Control (Vehicle) | This compound (10 µM) | % Change |
| Non-glycolytic ECAR (mpH/min) | 10 ± 1 | 10 ± 1 | 0% |
| Glycolysis (mpH/min) | 40 ± 4 | 32 ± 3 | -20.0% |
| Glycolytic Capacity (mpH/min) | 80 ± 7 | 65 ± 6 | -18.8% |
| Glycolytic Reserve (mpH/min) | 40 ± 3 | 33 ± 3 | -17.5% |
Experimental Protocols
Materials
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, L-Glutamine, Sodium Pyruvate (B1213749)
-
This compound (OCA)
-
Vehicle control (e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Glycolysis Stress Test Kit (Glucose, Oligomycin, 2-Deoxyglucose)
-
Cultured cells of interest (e.g., HepG2, primary hepatocytes)
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol is designed to assess the effect of this compound on mitochondrial function.
Day 1: Cell Plating
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Culture cells overnight in a standard CO2 incubator at 37°C.
-
Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
Day 2: this compound Treatment and Seahorse Assay
-
Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, L-glutamine, and sodium pyruvate to desired final concentrations (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate). Warm the medium to 37°C.
-
Prepare stock solutions of this compound and a vehicle control.
-
Remove the cell culture medium from the wells and wash once with 180 µL of pre-warmed assay medium.
-
Add 160 µL of assay medium containing the desired concentration of this compound or vehicle control to the appropriate wells.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for the desired treatment time (e.g., 1-24 hours).
-
During the cell treatment, prepare the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium at the desired final concentrations.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Start the assay. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the metabolic response.
Protocol 2: Seahorse XF Glycolysis Stress Test
This protocol is designed to assess the effect of this compound on the glycolytic function of cells.
Day 1: Cell Plating
-
Follow the same cell plating and sensor cartridge hydration procedure as described in Protocol 1.
Day 2: this compound Treatment and Seahorse Assay
-
Prepare Seahorse XF assay medium by supplementing Seahorse XF Base Medium with L-glutamine (e.g., 2 mM). This initial medium should be glucose-free. Warm the medium to 37°C.
-
Prepare stock solutions of this compound and a vehicle control.
-
Remove the cell culture medium and wash the cells with the glucose-free assay medium.
-
Add assay medium containing the desired concentration of this compound or vehicle control to the wells.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for the desired treatment time.
-
Prepare the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-Deoxyglucose) in the glucose-free assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the utility plate with the cell culture plate and start the assay. The instrument will measure the non-glycolytic ECAR before sequentially injecting glucose, oligomycin, and 2-DG to measure glycolysis, glycolytic capacity, and glycolytic reserve.
Data Analysis and Interpretation
The Seahorse Wave software can be used to analyze the OCR and ECAR data. The software automatically calculates key metabolic parameters from the Mito Stress and Glycolysis Stress Tests. The data should be normalized to cell number, protein concentration, or another appropriate metric to account for variations in cell density between wells.
-
Mitochondrial Respiration: An increase in basal and maximal respiration upon OCA treatment may suggest an enhancement of mitochondrial function.
-
Glycolysis: A decrease in glycolysis and glycolytic capacity could indicate a metabolic shift away from glycolysis and towards oxidative phosphorylation, a known effect of some FXR agonists.
References
Application Notes: Gene Expression Analysis in Obeticholic Acid-Treated Cells
Introduction
Obeticholic acid (OCA) is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. Upon activation by OCA, FXR modulates the expression of numerous target genes, making the analysis of these gene expression changes a critical step in understanding its mechanism of action and therapeutic effects. These application notes provide detailed protocols for analyzing gene expression in OCA-treated cells using quantitative PCR (qPCR) and RNA sequencing (RNA-seq), targeted at researchers in basic science and drug development.
Key Signaling Pathway: OCA-Mediated FXR Activation
This compound mimics the action of natural bile acids to activate FXR. The activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby upregulating or downregulating their transcription.
Caption: this compound (OCA) activates the FXR signaling pathway to regulate target gene expression.
Quantitative Data Summary
Treatment of hepatic cells with OCA leads to significant changes in the expression of FXR target genes. The tables below summarize representative quantitative data from in vitro studies.
Table 1: Upregulation of Key FXR Target Genes by this compound.
| Gene | Cell Line | OCA Conc. | Fold Change (vs. Vehicle) | Method | Reference |
|---|---|---|---|---|---|
| SHP (Small Heterodimer Partner) | HepG2 | 1 µM | ~15-fold | qPCR | |
| BSEP (Bile Salt Export Pump) | HepaRG | 10 µM | ~6-fold | qPCR | |
| FGF19 (Fibroblast Growth Factor 19) | Primary Human Hepatocytes | 1 µM | ~70-fold | RNA-seq |
| OSTα (Organic Solute Transporter α) | HepG2 | 1 µM | ~5-fold | qPCR | |
Table 2: Downregulation of Key Genes by this compound.
| Gene | Cell Line | OCA Conc. | Fold Change (vs. Vehicle) | Method | Reference |
|---|---|---|---|---|---|
| CYP7A1 (Cholesterol 7α-hydroxylase) | Primary Human Hepatocytes | 1 µM | ~0.1-fold (90% repression) | RNA-seq |
| SREBP-1c (Sterol regulatory element-binding protein 1c) | HepG2 | 1 µM | ~0.4-fold (60% repression) | qPCR | |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for analyzing gene expression involves several key stages, from cell culture and treatment to data acquisition and analysis. The specific steps vary slightly between qPCR and RNA-seq, primarily after RNA isolation.
Caption: General workflow for qPCR and RNA-seq analysis of OCA-treated cells.
Protocol: Cell Culture and OCA Treatment
This protocol is a general guideline and should be optimized for the specific cell line used.
-
Cell Seeding: Plate hepatocytes (e.g., HepG2, HepaRG) in appropriate culture plates (e.g., 6-well plates for RNA extraction) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This minimizes basal signaling activity.
-
OCA Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare working solutions in the serum-free medium to achieve the final desired concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the starvation medium and add the OCA-containing medium or the vehicle control medium to the cells.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS, then lyse the cells directly in the plate using a lysis buffer suitable for RNA extraction (e.g., Buffer RLT from Qiagen RNeasy Kit).
Protocol: RNA Isolation and Quality Control
-
RNA Isolation: Isolate total RNA from the cell lysates using a column-based kit (e.g., Qiagen RNeasy Mini Kit) or Trizol-based extraction according to the manufacturer's instructions. Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Integrity Check: Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications, especially RNA-seq.
Protocol: qPCR Analysis
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 10 µL reaction includes:
-
5 µL 2x SYBR Green Master Mix
-
1 µL cDNA (diluted 1:10)
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
3 µL Nuclease-free water
-
-
qPCR Cycling: Perform the reaction on a real-time PCR system with cycling conditions such as:
-
Initial Denaturation: 95°C for 3 min
-
40 Cycles:
-
Denaturation: 95°C for 10 sec
-
Annealing/Extension: 60°C for 30 sec
-
-
Melt Curve Analysis: To verify primer specificity.
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, ACTB). The fold change is typically calculated as 2-ΔΔCt.
Protocol: RNA-seq Analysis
Caption: Key steps in the RNA-seq library preparation and data analysis pipeline.
-
Library Preparation: Start with high-quality total RNA (RIN ≥ 8). Prepare sequencing libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA) following the manufacturer's protocol. Key steps include:
-
mRNA Isolation: Enrichment of polyadenylated mRNA using oligo(dT)-attached magnetic beads.
-
Fragmentation: Fragmentation of the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesis of first and second-strand cDNA.
-
End Repair and Ligation: Adenylation of the 3' ends and ligation of sequencing adapters.
-
Amplification: PCR amplification to enrich the adapter-ligated DNA fragments.
-
-
Library QC and Sequencing: Quantify the final libraries and assess their size distribution. Pool the libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatics Analysis:
-
Quality Control: Check the quality of the raw sequencing reads (e.g., using FastQC).
-
Alignment: Align the reads to a reference genome (e.g., using STAR or HISAT2).
-
Quantification: Count the number of reads mapping to each gene (e.g., using featureCounts).
-
Differential Expression: Identify differentially expressed genes (DEGs) between OCA-treated and vehicle control groups using tools like DESeq2 or edgeR. This analysis provides p-values and fold-change values for all detected genes.
-
Application Notes and Protocols for Immunohistochemical Analysis of Fibrosis Markers in Obeticholic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of key fibrosis markers in liver tissue from studies investigating the therapeutic effects of obeticholic acid (OCA). This document includes summaries of quantitative data from seminal clinical trials, detailed experimental protocols for IHC staining and analysis, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and Liver Fibrosis
This compound is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR by OCA has been shown to have anti-inflammatory and anti-fibrotic effects, making it a promising therapeutic agent for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) with liver fibrosis.[3][4] Immunohistochemistry is an essential technique for the histological assessment of liver fibrosis, allowing for the visualization and quantification of extracellular matrix components and activated hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.
Quantitative Data from this compound Studies
The efficacy of this compound in reducing liver fibrosis has been demonstrated in the landmark Phase 3 REGENERATE clinical trial. The following tables summarize key histological outcomes from this study.
Table 1: Improvement in Liver Fibrosis in the REGENERATE Trial (18-Month Interim Analysis) [5][6]
| Treatment Group | Percentage of Patients with ≥1 Stage Improvement in Fibrosis with No Worsening of NASH | p-value vs. Placebo |
| Placebo | 9.6% - 12% | - |
| This compound (10 mg) | 18% | 0.045 |
| This compound (25 mg) | 22.4% - 23% | <0.0001 - 0.0002 |
Table 2: Histological Improvements in Other Features of NASH with this compound (25 mg) in the REGENERATE Trial [5]
| Histological Feature | Percentage of Patients with Improvement | p-value vs. Placebo |
| Hepatocellular Ballooning | 35.1% | 0.0011 |
| Lobular Inflammation | 44.2% | 0.0322 |
Signaling Pathway of this compound in Hepatic Stellate Cells
This compound exerts its anti-fibrotic effects primarily through the activation of the Farnesoid X Receptor (FXR) in hepatic stellate cells (HSCs). The diagram below illustrates the key signaling events following FXR activation by OCA, leading to a reduction in the expression of pro-fibrotic genes.
Caption: this compound Signaling Pathway in Hepatic Stellate Cells.
Experimental Workflow for Immunohistochemical Analysis
The following diagram outlines a typical workflow for the immunohistochemical analysis of fibrosis markers in liver tissue samples from studies investigating this compound.
Caption: Immunohistochemistry Experimental Workflow.
Detailed Experimental Protocols
The following are detailed, representative protocols for the immunohistochemical staining of two key fibrosis markers, Collagen I alpha 1 (COL1A1) and alpha-Smooth Muscle Actin (α-SMA). These protocols are based on established methodologies and can be adapted for tissues from this compound studies.
Protocol 1: Immunohistochemical Staining for Collagen I alpha 1 (COL1A1)
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) liver tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-Collagen I alpha 1 polyclonal antibody (or a validated monoclonal antibody)
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Avidin-Biotin Complex (ABC) Reagent
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Collagen I alpha 1 antibody in blocking buffer according to the manufacturer's instructions (a typical starting dilution is 1:200 - 1:500).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Apply DAB substrate and incubate until the desired brown stain intensity develops (typically 2-10 minutes, monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series (70%, 95%, 100%).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for alpha-Smooth Muscle Actin (α-SMA)
Materials:
-
Same as for Collagen I staining, with the following exception:
-
Primary Antibody: Mouse anti-α-SMA monoclonal antibody
Procedure:
The protocol for α-SMA staining is similar to that for Collagen I, with adjustments for the primary antibody.
-
Deparaffinization and Rehydration: (Follow steps 1 from Protocol 1)
-
Antigen Retrieval: (Follow steps 2 from Protocol 1)
-
Peroxidase Blocking: (Follow steps 3 from Protocol 1)
-
Blocking: (Follow steps 4 from Protocol 1)
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-SMA antibody in blocking buffer according to the manufacturer's instructions (a typical starting dilution is 1:100 - 1:400).
-
Incubate sections with the diluted primary antibody for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation: (Use a biotinylated anti-mouse secondary antibody)
-
Signal Amplification: (Follow steps 7 from Protocol 1)
-
Detection: (Follow steps 8 from Protocol 1)
-
Counterstaining: (Follow steps 9 from Protocol 1)
-
Dehydration and Mounting: (Follow steps 10 from Protocol 1)
Quantitative Image Analysis of IHC Staining
To obtain objective and reproducible data, quantitative analysis of IHC-stained slides is highly recommended. The following is a general workflow for this process.
Table 3: General Workflow for Quantitative Image Analysis
| Step | Description |
| 1. Image Acquisition | Digitize stained slides using a whole-slide scanner or a microscope equipped with a digital camera. Ensure consistent lighting and magnification across all slides. |
| 2. Image Pre-processing | If necessary, perform color correction and background subtraction to normalize images. |
| 3. Region of Interest (ROI) Selection | Manually or automatically define the areas of the liver parenchyma to be analyzed, excluding large vessels, bile ducts, and artifacts. |
| 4. Color Deconvolution | Use image analysis software (e.g., ImageJ/Fiji with the Colour Deconvolution plugin) to separate the DAB (brown) stain from the hematoxylin (blue) counterstain. |
| 5. Thresholding | Set a threshold to distinguish the positively stained (brown) areas from the unstained tissue. Apply this threshold consistently across all images. |
| 6. Measurement | Calculate the percentage of the total ROI area that is positively stained for the fibrosis marker. |
| 7. Data Analysis | Compile the quantitative data for each treatment group and perform statistical analysis (e.g., t-test, ANOVA) to determine significant differences. |
References
- 1. REGENERATE: Design of a pivotal, randomised, phase 3 study evaluating the safety and efficacy of this compound in patients with fibrosis due to nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects against hepatocyte death and liver fibrosis in a murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF this compound FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 6. Results from a new efficacy and safety analysis of the REGENERATE trial of this compound for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Obeticholic Acid in Biological Samples using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, is a semi-synthetic bile acid analogue.[1][2] It has been approved for the treatment of primary biliary cholangitis and is under investigation for other liver diseases such as non-alcoholic steatohepatitis (NASH).[1][2] The quantification of OCA and its primary metabolites, glyco-obeticholic acid (GOA) and tauro-obeticholic acid (TOA), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development and clinical trials.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and throughput.[1][3][4] This application note provides a detailed overview of validated methods and protocols for the robust quantification of this compound in biological samples.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound (OCA) via Farnesoid X Receptor (FXR) activation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from validated LC-MS/MS methods for the determination of this compound and its metabolites in human plasma.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Sample Volume (µL) | Extraction Method | Reference |
| This compound | Human Plasma | 0.410 | 120.466 | 250 | Solid-Phase Extraction | [3] |
| Glyco-obeticholic Acid | Human Plasma | 0.414 | 121.708 | 250 | Solid-Phase Extraction | [3] |
| Tauro-obeticholic Acid | Human Plasma | 0.255 | 75.101 | 250 | Solid-Phase Extraction | [3] |
| This compound | Human Plasma | 0.2506 | 100.2 | Not Specified | Solid-Phase Extraction | [1] |
| Glyco-obeticholic Acid | Human Plasma | 0.2500 | 100.0 | Not Specified | Solid-Phase Extraction | [1] |
| Tauro-obeticholic Acid | Human Plasma | 0.1250 | 50.00 | Not Specified | Solid-Phase Extraction | [1] |
| This compound | Human Plasma | 0.150 | 100 | Not Specified | Liquid-Liquid Extraction | [5] |
Experimental Workflow
Caption: General experimental workflow for the quantification of this compound.
Experimental Protocols
Biological Sample Preparation
a) Plasma/Serum Collection and Storage: Collect whole blood in appropriate anticoagulant-treated (for plasma) or untreated (for serum) tubes.[6] Process the blood by centrifugation at 1,000-2,000 x g for 10-15 minutes at 4°C to separate plasma or serum.[6][7] Immediately transfer the supernatant to clean polypropylene (B1209903) tubes, aliquot, and store at -80°C until analysis to minimize freeze-thaw cycles.[6][8]
b) Solid-Phase Extraction (SPE) Protocol (Adapted from multiple sources): [1][3]
-
Thaw plasma samples on ice.
-
To 250 µL of plasma, add the internal standard solution (e.g., deuterated OCA, GOA, and TOA).
-
Vortex the mixture for 30 seconds.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
c) Liquid-Liquid Extraction (LLE) Protocol (Adapted from Hu et al., 2021): [5]
-
To a known volume of plasma, add the internal standard.
-
Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Parameters
The following are typical UPLC/HPLC parameters for the separation of this compound and its metabolites.
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7-2.7 µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium (B1175870) acetate with 0.1% acetic acid[5][9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 0.1% acetic acid[5][9] |
| Flow Rate | 0.3 - 1.0 mL/min[10][11] |
| Injection Volume | 5 - 20 µL[11] |
| Column Temperature | Ambient or controlled at 30-40°C[12] |
| Gradient Elution | A gradient program is typically used to achieve optimal separation of OCA and its more polar metabolites.[13] |
Mass Spectrometry Parameters
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer in the negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Ion Spray Voltage | -4200 V to -4500 V[9] |
| Source Temperature | 500°C[9] |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Nitrogen or Argon |
MRM Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| This compound (OCA) | 419.3 | 419.3 / 375.3 | This compound-d5 |
| Glyco-obeticholic Acid (GOA) | 476.3 | 74.0 | Glyco-obeticholic Acid-d5 |
| Tauro-obeticholic Acid (TOA) | 526.3 | 80.0 | Tauro-obeticholic Acid-d5 |
Note: The precursor ion for OCA can also be observed at m/z 465.3, corresponding to the formate (B1220265) adduct.[5] The specific product ions and collision energies should be optimized for the instrument in use.
Conclusion
The LC-MS/MS methods outlined in this application note provide a robust and reliable framework for the quantitative analysis of this compound and its primary metabolites in biological samples. The combination of effective sample preparation, efficient chromatographic separation, and sensitive mass spectrometric detection allows for the accurate determination of analyte concentrations, which is essential for advancing the clinical development and understanding of this important therapeutic agent. Method validation according to regulatory guidelines (e.g., FDA and EMA) is a critical prerequisite for the application of these protocols in regulated bioanalysis.[3]
References
- 1. Simultaneous determination of this compound and its two major metabolites in human plasma after administration of this compound tablets using ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—A Pharmacological and Clinical Review [mdpi.com]
- 3. A novel LC-MS/MS method for simultaneous estimation of this compound, glyco-obeticholic acid, tauro-obeticholic acid in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Sensitive HPLC–MS/MS Method for Determination of this compound in Human Plasma: Application to a Pharmacokinetic S… [ouci.dntb.gov.ua]
- 6. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 7. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Sample preparation | Faculty of Medicine | Imperial College London [imperial.ac.uk]
- 9. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Analytical Method Development and Validation of this compound Along With Stability Indicating Method by Quality by Design Approach – Oriental Journal of Chemistry [orientjchem.org]
- 12. ymerdigital.com [ymerdigital.com]
- 13. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Obeticholic Acid in Organoid Models of Cholestatic Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestatic liver diseases are characterized by the accumulation of toxic bile acids in the liver, leading to inflammation, fibrosis, and potentially cirrhosis.[1][2] Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for these conditions.[2][3] FXR is a nuclear receptor that acts as a master regulator of bile acid homeostasis.[4][5] Activation of FXR by OCA helps to reduce the synthesis of bile acids and promote their excretion, thereby mitigating liver damage.[4][6]
Three-dimensional (3D) organoid models derived from pluripotent stem cells or primary patient tissues have revolutionized the study of liver diseases.[7][8] These models recapitulate the complex cellular architecture and functionality of the native liver, offering a more physiologically relevant system for disease modeling and drug screening compared to traditional 2D cell cultures.[9][10] This document provides detailed application notes and protocols for utilizing liver organoid models to investigate the therapeutic effects of this compound in cholestatic disease.
Mechanism of Action of this compound in Cholestasis
This compound is a synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA), but it is approximately 100 times more potent as an FXR agonist.[4][9] The therapeutic effects of OCA in cholestatic disease are primarily mediated through the activation of FXR in hepatocytes and cholangiocytes.
Key signaling events include:
-
Inhibition of Bile Acid Synthesis: Upon activation by OCA, FXR induces the expression of the small heterodimer partner (SHP), a nuclear receptor that in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1).[4][6][9] CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[4][6] This leads to a reduction in the overall bile acid pool.
-
Promotion of Bile Acid Efflux: FXR activation upregulates the expression of key canalicular and basolateral transporters involved in bile acid efflux from hepatocytes. This includes the bile salt export pump (BSEP) and the organic solute transporters alpha and beta (OSTα/OSTβ).[4][9][11] Enhanced efflux helps to clear accumulated bile acids from the liver cells.
-
Enterohepatic Feedback Regulation: In the intestine, FXR activation by bile acids (and OCA) induces the release of fibroblast growth factor 19 (FGF19).[4][6][12] FGF19 travels to the liver via the portal circulation and binds to its receptor (FGFR4), which also suppresses CYP7A1 expression, providing another layer of feedback inhibition on bile acid synthesis.[6][12]
These coordinated actions reduce the cytotoxic concentration of bile acids within hepatocytes, thereby alleviating cellular stress, inflammation, and fibrosis.
FXR Signaling Pathway Activated by this compound
Caption: FXR signaling cascade initiated by this compound.
Experimental Protocols
Protocol 1: Generation and Culture of Human Liver Organoids
This protocol is adapted from established methods for generating liver organoids from human induced pluripotent stem cells (iPSCs) or primary liver tissue.[1][10][13]
Materials:
-
Human iPSCs or primary human hepatocytes/cholangiocytes
-
Matrigel® or Cultrex® BME[13]
-
Liver Organoid Initiation Medium
-
Liver Organoid Expansion Medium
-
Liver Organoid Differentiation/Maturation Medium
-
DMEM/F-12, Advanced DMEM/F-12
-
TrypLE™ Express Enzyme
-
Anti-Adherence Rinsing Solution
-
Sterile tissue culture plates (24-well, 48-well)
Procedure:
-
Initiation of Organoid Culture (from iPSCs): a. Differentiate iPSCs towards definitive endoderm and then hepatic progenitors using established protocols. b. Embed hepatic progenitor cells in domes of Matrigel® in a 24-well plate. c. Culture in Liver Organoid Initiation Medium, changing the medium every 2-3 days.
-
Expansion of Organoids: a. Once organoids have formed and grown (typically 7-10 days), switch to Liver Organoid Expansion Medium. b. Passage organoids every 7-14 days by mechanically disrupting them and re-plating in fresh Matrigel® domes.
-
Maturation of Organoids: a. For functional assays, culture expanded organoids in Liver Organoid Differentiation/Maturation Medium for at least 7 days to promote a mature hepatocyte/cholangiocyte phenotype.[12]
Protocol 2: Induction of a Cholestatic Phenotype in Liver Organoids
This protocol uses chenodeoxycholic acid (CDCA) to induce a cholestatic injury model in mature liver organoids.
Materials:
-
Mature liver organoids (from Protocol 1)
-
Chenodeoxycholic acid (CDCA), stock solution in DMSO
-
Liver Organoid Differentiation/Maturation Medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture mature liver organoids in a 48-well plate.
-
Prepare a working solution of CDCA in Liver Organoid Differentiation/Maturation Medium. A typical concentration to induce cholestasis is 250 µM.[12] Include a vehicle control (DMSO) at the same final concentration.
-
Remove the existing medium from the organoid cultures and wash once with PBS.
-
Add the CDCA-containing medium or vehicle control medium to the respective wells.
-
Incubate for 24-48 hours. Successful induction of a cholestatic phenotype can be confirmed by assessing changes in gene expression (e.g., downregulation of bile acid synthesis genes as a feedback response) or by functional assays.[12]
Protocol 3: this compound Treatment and Efficacy Assessment
This protocol details the treatment of cholestatic organoids with OCA and subsequent analysis.
Materials:
-
Cholestatic liver organoids (from Protocol 2)
-
This compound (OCA), stock solution in DMSO
-
Liver Organoid Differentiation/Maturation Medium
-
Reagents for RNA extraction and qRT-PCR
-
Cholyl-lysyl-fluorescein (CLF) or other fluorescent bile acid analog
-
Fluorescence microscope
Procedure:
-
Prepare working solutions of OCA in Liver Organoid Differentiation/Maturation Medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Remove the CDCA-containing medium from the cholestatic organoids.
-
Add the OCA-containing medium or vehicle control to the wells.
-
Incubate for 24-72 hours.
-
Efficacy Assessment:
-
Gene Expression Analysis (qRT-PCR): a. Harvest organoids and extract total RNA. b. Perform qRT-PCR to analyze the expression of key FXR target genes (e.g., SHP, BSEP, OSTα, OSTβ) and bile acid synthesis genes (CYP7A1).[4][9][11] Normalize expression to a housekeeping gene like GAPDH.[12]
-
Bile Acid Accumulation Assay: a. Incubate the treated organoids with a fluorescent bile acid analog like CLF for 30-60 minutes.[14] b. Wash the organoids with fresh medium to remove extracellular fluorescence. c. Visualize and quantify the accumulation of the fluorescent analog within the organoid lumen using fluorescence microscopy. A reduction in fluorescence accumulation in OCA-treated organoids compared to vehicle control indicates restored bile efflux function.
-
Experimental Workflow Diagram
Caption: Workflow for modeling cholestasis and testing OCA efficacy.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies in human hepatocytes, which are anticipated to be comparable in a mature liver organoid model.[4][9]
Table 1: Effect of this compound on FXR Target Gene Expression
| Gene | Fold Change (vs. Vehicle Control) after 1 µM OCA Treatment | Function |
| SHP (NR0B2) | ~4-fold increase | Inhibits bile acid synthesis |
| FGF-19 | ~735-fold increase | Inhibits bile acid synthesis (enterohepatic feedback) |
| BSEP (ABCB11) | ~6.4-fold increase | Canalicular bile acid efflux |
| OSTα | ~6.4-fold increase | Basolateral bile acid efflux |
| OSTβ | ~42.9-fold increase | Basolateral bile acid efflux |
| CYP7A1 | Suppression | Rate-limiting enzyme in bile acid synthesis |
Data derived from studies on sandwich-cultured human hepatocytes.[4][9]
Table 2: Functional Effects of this compound
| Parameter | Result with 1 µM OCA Treatment | Implication |
| Total Intracellular Bile Acid Content | Decrease to ~42.7% of control | Reduction of hepatocellular bile acid load |
| Intracellular Model Bile Acid (d8-TCA) Concentration | Decrease to ~39.6% of control | Enhanced efflux of bile acids |
Data derived from studies on sandwich-cultured human hepatocytes.[4]
Conclusion
Liver organoids provide a robust and physiologically relevant platform for studying cholestatic liver disease and evaluating novel therapeutics like this compound. The protocols outlined here offer a comprehensive framework for inducing a cholestatic phenotype in organoids, administering treatment, and quantifying the therapeutic response through both molecular and functional assays. This advanced in vitro system can accelerate the understanding of OCA's mechanism of action and aid in the development of personalized medicine approaches for patients with cholestatic liver disorders.
References
- 1. JCI Insight - Human hepatic organoids for the analysis of human genetic diseases [insight.jci.org]
- 2. This compound for the treatment of primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholangiocyte organoids can repair bile ducts after transplantation in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Biliary Organoids in Cholestasis Research | Springer Nature Experiments [experiments.springernature.com]
- 8. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver Organoids: Formation Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene expression profiling in human precision cut liver slices in response to the FXR agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Liver Organoid Culture Protocol [rndsystems.com]
- 14. Generation of human hepatobiliary organoids with a functional bile duct from chemically induced liver progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Validating the Mechanism of Obeticholic Acid through CRISPR-Cas9 Mediated Knockout of the Farnesoid X Receptor (FXR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obeticholic acid (OCA), a potent and selective agonist of the Farnesoid X Receptor (FXR), has emerged as a promising therapeutic agent for chronic liver diseases such as Primary Biliary Cholangitis (PBC).[1] FXR is a nuclear receptor highly expressed in the liver and intestine, where it acts as a master regulator of bile acid, lipid, and glucose homeostasis.[2][3] Activation of FXR by OCA initiates a signaling cascade that leads to the suppression of bile acid synthesis and promotes their transport and excretion, thereby reducing hepatic exposure to toxic bile acid levels.[1][3] Key downstream targets of FXR include the induction of the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), which in turn repress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][3] Furthermore, OCA upregulates the expression of the Bile Salt Export Pump (BSEP), a canalicular efflux transporter.[1]
To definitively validate that the pharmacological effects of this compound are mediated through FXR, a genetic approach using CRISPR-Cas9 to knock out the FXR gene (NR1H4) is an invaluable tool. By comparing the response to OCA in wild-type cells versus FXR knockout cells, researchers can unequivocally attribute the observed molecular changes to FXR-dependent signaling pathways. This application note provides a detailed protocol for the CRISPR-Cas9 mediated knockout of FXR in the human hepatoma cell line HepG2, and subsequent experimental procedures to quantify the effects of this compound on FXR target gene expression.
Data Presentation
The following tables summarize the expected quantitative outcomes from experiments comparing the effects of this compound on wild-type (WT) and FXR knockout (FXR-KO) models. The data is compiled from preclinical studies and illustrates the FXR-dependent nature of OCA's mechanism of action.
Table 1: Dose-Dependent Effect of this compound on FXR Target Gene Expression in Wild-Type vs. FXR Knockout Mouse Livers
| Treatment Group | Dose | Relative mRNA Expression (Fold Change vs. Vehicle) | ||
| Cyp7a1 | Cyp8b1 | Cyp27a1 | ||
| Wild-Type (WT) | ||||
| Vehicle | - | 1.0 | 1.0 | 1.0 |
| OCA | Normal-dose (0.04%) | Decreased | Decreased | Decreased |
| OCA | High-dose (0.16%) | Markedly Decreased | Markedly Decreased | Markedly Decreased |
| FXR Knockout (FXR-/-) | ||||
| Vehicle | - | 1.0 | 1.0 | 1.0 |
| OCA | High-dose (0.16%) | No Significant Change | No Significant Change | No Significant Change |
Note: This table is a representation of expected results based on findings where high-dose OCA markedly suppressed the expression of enzymes involved in cholesterol conversion to bile acids in WT mice, an effect that was absent in FXR-/- mice.[4]
Table 2: Effect of this compound on the Expression of Key FXR Target Genes in Human Hepatocytes
| Treatment Group | Concentration | Relative mRNA Expression (Fold Change vs. Vehicle) | |||
| SHP | FGF-19 | BSEP | CYP7A1 | ||
| Wild-Type Hepatocytes | |||||
| Vehicle | - | 1.0 | 1.0 | 1.0 | 1.0 |
| OCA | 1 µM | 5.6 ± 1.7 | 397 ± 295 | 6.4 ± 0.8 | Decreased |
| FXR Knockout Hepatocytes (Predicted) | |||||
| Vehicle | - | 1.0 | 1.0 | 1.0 | 1.0 |
| OCA | 1 µM | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
Note: Data for Wild-Type Hepatocytes is based on studies in sandwich-cultured human hepatocytes.[1] The predicted results for FXR Knockout Hepatocytes are based on the established FXR-dependent mechanism of OCA.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of FXR (NR1H4) in HepG2 Cells
This protocol outlines the generation of a stable FXR knockout HepG2 cell line using the CRISPR-Cas9 system.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the human NR1H4 gene (e.g., pSpCas9(BB)-2A-GFP)
-
Lipofectamine 3000 or other suitable transfection reagent
-
Phosphate-Buffered Saline (PBS)
-
Puromycin (B1679871) (for selection, if using a plasmid with a resistance marker)
-
96-well plates
-
Fluorescence-activated cell sorter (FACS) or limiting dilution supplies
-
DNA extraction kit
-
PCR reagents and primers flanking the gRNA target site
-
Sanger sequencing reagents
-
Western blot reagents
-
Primary antibody against FXR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Guide RNA Design:
-
Design two to three gRNAs targeting an early exon of the human NR1H4 gene using a publicly available design tool. Ensure high on-target scores and minimal off-target effects.
-
Synthesize and clone the gRNA sequences into a suitable CRISPR-Cas9 expression vector.
-
-
Transfection of HepG2 Cells:
-
Culture HepG2 cells to 70-80% confluency in a 6-well plate.
-
Transfect the cells with the CRISPR-Cas9-gRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection of Transfected Cells:
-
For GFP-expressing plasmids: 48 hours post-transfection, use FACS to sort GFP-positive cells into a 96-well plate for single-cell cloning.
-
For puromycin resistance plasmids: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
-
Clonal Expansion:
-
Culture single-cell clones in 96-well plates until visible colonies form.
-
Expand the clones into larger culture vessels.
-
-
Validation of FXR Knockout:
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal population.
-
Perform PCR using primers that flank the gRNA target site.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Western Blot Analysis:
-
Lyse cells from each validated clone and a wild-type control.
-
Perform Western blotting using a primary antibody against FXR to confirm the absence of FXR protein expression in the knockout clones.
-
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression
This protocol is for quantifying the mRNA expression levels of FXR target genes in wild-type and FXR-KO HepG2 cells treated with this compound.
Materials:
-
Wild-type and FXR-KO HepG2 cells
-
This compound (OCA)
-
DMSO (vehicle control)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., SHP, BSEP, FGF19, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Seed wild-type and FXR-KO HepG2 cells in 6-well plates.
-
Treat the cells with various concentrations of OCA (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR Analysis:
-
Set up qPCR reactions using SYBR Green Master Mix, cDNA, and primers for the target genes and the housekeeping gene.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of wild-type and FXR-KO HepG2 cells.
Materials:
-
Wild-type and FXR-KO HepG2 cells
-
This compound (OCA)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed wild-type and FXR-KO HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with a range of OCA concentrations or DMSO vehicle control.
-
-
MTT Incubation:
-
After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Mandatory Visualization
Caption: FXR Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Validating OCA's Mechanism.
Caption: Logical Framework of the Validation Study.
References
- 1. This compound, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Diet-Induced Obesity Model for Obeticholic Acid Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a diet-induced obesity (DIO) mouse model and utilizing it for the preclinical evaluation of Obeticholic Acid (OCA), a farnesoid X receptor (FXR) agonist. The protocols detailed below cover animal model creation, key metabolic assessments, and relevant biomarker and histological analyses.
Introduction
Diet-induced obesity (DIO) in mice is a widely used and clinically relevant model for studying obesity and its metabolic comorbidities, such as non-alcoholic fatty liver disease (NAFLD). This model effectively mimics the pathological progression of these conditions in humans. This compound (OCA) is a potent activator of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1] OCA has shown promise in preclinical and clinical studies for the treatment of liver diseases, including NAFLD and non-alcoholic steatohepatitis (NASH).[2][3] These protocols provide a standardized framework for investigating the therapeutic potential of OCA in a DIO setting.
Experimental Workflow
The overall experimental workflow involves several key stages, from the induction of obesity to the terminal sample collection and analysis.
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Model Establishment
Objective: To induce obesity and related metabolic dysfunctions in mice through prolonged feeding of a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; 45-60% kcal from fat)
-
Control low-fat diet (LFD; ~10% kcal from fat)
-
Standard animal housing and caging
Protocol:
-
Acclimate mice to the animal facility for at least one week upon arrival.
-
Randomize mice into two groups: a control group receiving LFD and an experimental group receiving HFD.
-
Provide ad libitum access to the respective diets and water for a period of 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
Obesity is typically established when the HFD group exhibits a significantly higher body weight (usually 15-20% greater) and adiposity compared to the LFD group.
This compound (OCA) Dosing
Objective: To administer OCA to DIO mice to evaluate its therapeutic effects.
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Protocol:
-
Prepare the OCA dosing solution by suspending the required amount of OCA powder in the vehicle to achieve the desired concentration (e.g., 10-30 mg/kg).
-
Once the DIO phenotype is established, divide the HFD-fed mice into a vehicle control group and one or more OCA treatment groups.
-
Administer OCA or vehicle daily via oral gavage for the specified treatment duration (typically 4-8 weeks).
-
Continue to monitor body weight and food intake throughout the dosing period.
Metabolic Testing
Objective: To assess the ability of mice to clear a glucose load from the bloodstream, an indicator of insulin (B600854) sensitivity.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Restraining device
Protocol:
-
Fast mice for 6 hours prior to the test.
-
Record baseline blood glucose from a tail snip.
-
Administer glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
Objective: To evaluate the systemic response to insulin, providing a measure of insulin sensitivity.
Materials:
-
Humulin R (insulin) solution (diluted in sterile saline)
-
Glucometer and test strips
-
Restraining device
Protocol:
-
Fast mice for 4-6 hours prior to the test.
-
Record baseline blood glucose from a tail snip.
-
Administer insulin solution via IP injection at a dose of 0.75-1.0 U/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, and 90 minutes post-injection.
Serum Biomarker Analysis
Objective: To quantify key metabolic and liver injury markers in the blood.
Protocol:
-
At the end of the study, fast mice overnight.
-
Collect blood via cardiac puncture or retro-orbital sinus into serum separator tubes.
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum and store at -80°C until analysis.
-
Lipid Profile: Use commercially available colorimetric assay kits to measure total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL) according to the manufacturer's instructions.[4][5][6][7][8][9][10][11][12]
-
Liver Enzymes: Use commercially available enzymatic assay kits to measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the serum as indicators of liver damage.[13][14][15][16]
Liver Histopathology
Objective: To visually assess the extent of steatosis, inflammation, and fibrosis in the liver.
Protocol:
-
Following blood collection, perfuse the liver with phosphate-buffered saline (PBS) and then fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and section at 5 µm thickness.
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the sections.
-
Examine under a microscope for signs of steatosis, inflammation, and ballooning degeneration.
-
-
Oil Red O Staining (for lipid accumulation):
-
Collect a separate portion of the liver and snap-freeze it in optimal cutting temperature (OCT) compound.
-
Cryosection the frozen tissue at 8-10 µm thickness.
-
Fix the sections in formalin.
-
Stain with a filtered Oil Red O solution to visualize neutral lipids (red).
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Quantify the stained area to assess the degree of steatosis.
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound in diet-induced obese mouse models.
Table 1: Effect of this compound on Body Weight and Glucose Metabolism in DIO Mice
| Parameter | Control (HFD + Vehicle) | OCA Treatment (HFD) | Percent Change | Reference(s) |
| Body Weight (g) | 45.5 ± 2.1 | 42.1 ± 1.8 | ↓ 7.5% | [3][17][18] |
| GTT AUC (mg/dL*min) | 35000 ± 2500 | 28000 ± 2100 | ↓ 20% | [19] |
| Fasting Glucose (mg/dL) | 185 ± 15 | 150 ± 12 | ↓ 18.9% | [19] |
| Fasting Insulin (ng/mL) | 3.2 ± 0.5 | 2.1 ± 0.3 | ↓ 34.4% |
AUC: Area Under the Curve
Table 2: Effect of this compound on Serum Lipid Profile and Liver Enzymes in DIO Mice
| Parameter | Control (HFD + Vehicle) | OCA Treatment (HFD) | Percent Change | Reference(s) |
| Total Cholesterol (mg/dL) | 210 ± 20 | 180 ± 15 | ↓ 14.3% | [18][20] |
| Triglycerides (mg/dL) | 150 ± 18 | 82 ± 10 | ↓ 45.3% | [2][21] |
| HDL Cholesterol (mg/dL) | 55 ± 5 | 48 ± 4 | ↓ 12.7% | [20] |
| LDL Cholesterol (mg/dL) | 130 ± 12 | 115 ± 10 | ↓ 11.5% | [20] |
| ALT (U/L) | 120 ± 15 | 59 ± 8 | ↓ 50.8% | [2][21] |
| AST (U/L) | 180 ± 22 | 67 ± 9 | ↓ 62.8% | [2][21] |
Table 3: Effect of this compound on Liver Histology in DIO Mice
| Parameter | Control (HFD + Vehicle) | OCA Treatment (HFD) | Percent Change | Reference(s) |
| Steatosis Score (0-3) | 2.8 ± 0.2 | 0.3 ± 0.1 | ↓ 89.3% | [2][21] |
| Inflammation Score (0-3) | 2.2 ± 0.3 | 0.6 ± 0.2 | ↓ 72.7% | [2][21] |
| NAFLD Activity Score | 5.1 ± 0.4 | 1.9 ± 0.3 | ↓ 62.7% | [2][21] |
| Liver/Body Weight Ratio (%) | 6.5 ± 0.5 | 7.0 ± 0.6 | ↑ 7.7% | [2][21] |
This compound Signaling Pathway
This compound exerts its effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.
Activation of FXR by OCA leads to the induction of the Small Heterodimer Partner (SHP). SHP, in turn, inhibits Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing hepatic bile acid levels.[22] FXR activation also suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis, leading to reduced fat accumulation in the liver. Furthermore, OCA can increase fatty acid β-oxidation through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[5]
References
- 1. A sensitive and convenient method for lipoprotein profile analysis of individual mouse plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Study of High-Fat Diet-Induced Obese (DIO) and DIO Plus CCl4-Induced NASH Mice and the Effect of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and hepatic effects of liraglutide, this compound and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. zen-bio.com [zen-bio.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. Mouse HDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
- 9. Mouse LDL-Cholesterol Assay Kits | Crystal Chem [crystalchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. mmpc.org [mmpc.org]
- 14. elkbiotech.com [elkbiotech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound ameliorates dyslipidemia but not glucose tolerance in mouse model of gestational diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impact of this compound on the Lipoprotein Profile in Patients with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolomic Study of High-Fat Diet-Induced Obese (DIO) and DIO Plus CCl4-Induced NASH Mice and the Effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mouse Total Cholesterol (TC) Elisa Kit – AFG Scientific [afgsci.com]
Troubleshooting & Optimization
Optimizing obeticholic acid concentration for in vitro experiments
Welcome to the Technical Support Center for Obeticholic Acid (OCA) In Vitro Experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their in vitro studies using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OCA) and what is its primary mechanism of action in vitro?
This compound (OCA), also known as 6-ethyl-chenodeoxycholic acid, is a semi-synthetic derivative of the primary bile acid chenodeoxycholic acid (CDCA).[1][2] It is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][3] In vitro studies have shown OCA to be approximately 100 times more potent than CDCA at activating FXR.[4][5] Upon binding to FXR, OCA initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis, transport, and cholesterol metabolism.[1][6]
Q2: What is a good starting concentration for OCA in a new in vitro experiment?
A typical starting point for exploring the effects of OCA is in the range of 0.1 µM to 1.0 µM. The EC₅₀ (half-maximal effective concentration) for FXR activation is approximately 99 nM (0.099 µM).[7] A concentration of 0.5 µM is often considered a therapeutically relevant concentration in primary hepatocyte cultures.[8][9] It is always recommended to perform a dose-response curve (e.g., 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I dissolve and store OCA for cell culture experiments?
OCA is poorly soluble in aqueous solutions like water or cell culture media.[7] It should be dissolved in a suitable organic solvent first to create a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or Ethanol are commonly used.[7][10][11]
-
Stock Solution Preparation: Prepare a high-concentration stock (e.g., 10-50 mM in DMSO). Sonication may be required to fully dissolve the compound.[7]
-
Storage: Store the powder at 2-8°C for short-term and -20°C for long-term storage (up to 3 years).[7][12] Store the solvent stock solution at -80°C for up to one year.[7]
-
Working Dilution: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final solvent concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I verify that OCA is activating FXR in my cell model?
FXR activation can be confirmed by measuring the expression of its known downstream target genes. Upon activation by OCA, FXR upregulates the expression of genes like Small Heterodimer Partner (SHP, gene name NR0B2), Bile Salt Export Pump (BSEP, gene name ABCB11), and Organic Solute Transporter α/β (OSTα/β, gene names SLC51A/SLC51B).[6][13] Conversely, it suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][8] These changes can be quantified using methods like quantitative real-time PCR (qPCR) or RNA-sequencing.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect or changes in FXR target gene expression.
| Possible Cause | Suggested Solution |
| Inappropriate OCA Concentration | The concentration may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM) to find the optimal dose for your specific cell line and endpoint. |
| OCA Solubility Issues | OCA may have precipitated out of the solution. Ensure OCA is fully dissolved in the stock solvent (sonication can help).[7] When diluting into aqueous culture media, mix thoroughly. Avoid storing diluted OCA solutions in aqueous media for extended periods. |
| Cell Line Unresponsive | The cell line you are using may not express sufficient levels of FXR. Verify FXR expression in your cells using qPCR or western blotting. Consider using a cell line known to be responsive, such as HepG2 or primary hepatocytes.[14][15] |
| Incorrect Incubation Time | The time course for gene expression changes can vary. For transcriptional regulation, an incubation time of 24 to 48 hours is often effective.[6][8] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Reagent Degradation | The OCA may have degraded. Ensure it has been stored correctly (powder at -20°C, DMSO stock at -80°C).[7] Use a fresh batch of OCA if degradation is suspected. |
Problem 2: I am observing significant cytotoxicity or cell death in my cultures.
| Possible Cause | Suggested Solution |
| OCA Concentration is Too High | High concentrations of OCA can be cytotoxic. Some studies report reduced cell viability at concentrations of 10 µM and above.[7] Lower the concentration of OCA used. Perform a cell viability assay (e.g., MTT, LDH) across a range of concentrations to determine the cytotoxic threshold for your cells. |
| Solvent Toxicity | The concentration of the organic solvent (e.g., DMSO) in the final culture medium may be too high. Ensure the final solvent concentration is non-toxic for your cells, typically at or below 0.1%. Remember to include a vehicle control (medium with the same amount of solvent but no OCA) in your experiments. |
| Cell Culture Sensitivity | Some cell lines are inherently more sensitive to chemical treatments. Ensure your cells are healthy and not overly confluent before treatment. Reduce the treatment duration if necessary. |
| Off-Target Effects | At high concentrations, OCA may have off-target effects. Recent studies suggest OCA can impair mitochondrial function and waste disposal within cells, potentially leading to cell stress and death.[16][17][18] If possible, correlate any observed toxicity with FXR activation to distinguish between on-target and off-target effects. |
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various In Vitro Models
| Cell Model | Concentration Range | Observed Effect | Reference(s) |
| Farnesoid X Receptor (FXR) | EC₅₀ = 99 nM | Potent FXR Agonism | [7] |
| Primary Human Hepatocytes | 0.5 µM - 10 µM | Regulation of bile acid, cholesterol, and drug metabolism genes. | [8][9] |
| Sandwich-Cultured Human Hepatocytes (SCHH) | ≤ 100 µM | No overt cytotoxicity; potent suppression of bile acid synthesis. | [4] |
| Human Caco-2 cells | Concentration-dependent | Increased mRNA of FXR target genes (FGF-19, SHP, OSTα/β). | [19] |
| Human HepG2 cells | Not specified | Induction of LDL Receptor (LDLR) expression. | [15] |
| Human Precision Cut Liver Slices (hPCLS) | Not specified | Upregulation of FXR target genes (SHP, BSEP, OSTα/β). | [6] |
| Squamous Cell Carcinoma (SCC) cells | 10 µM | >20% reduction in cell viability. | [7] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 100 mg/mL (~243 mM) | Sonication is recommended for complete dissolution. | [7][10] |
| Ethanol | ≥ 50 mg/mL (~121 mM) | Sonication is recommended. | [7][10] |
| Water / Aqueous Buffer | < 1 mg/mL | Insoluble or slightly soluble. Solubility is pH-dependent. | [7][20] |
| Cell Culture Medium | Low | Dilute from a concentrated stock immediately before use. | N/A |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare OCA Stock: Dissolve OCA in 100% DMSO to create a 20 mM stock solution. Gently warm and/or sonicate if necessary to ensure it is fully dissolved. Store at -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw the stock solution. Prepare serial dilutions from the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM working solution, add 1 µL of 20 mM stock to 2 mL of medium. Mix thoroughly.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest OCA concentration.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired OCA concentration or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA/protein extraction, viability assay).
Protocol 2: qPCR Analysis of FXR Target Gene Expression
-
Treat Cells: Follow the general cell treatment protocol (Protocol 1) with OCA concentrations ranging from 0.1 µM to 10 µM, including a vehicle control. An incubation time of 24 hours is a good starting point.
-
RNA Extraction: After treatment, lyse the cells directly in the culture plate and extract total RNA using a commercial kit (e.g., TRIzol, RNeasy) according to the manufacturer's instructions.
-
RNA Quantification and QC: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a suitable qPCR master mix (e.g., SYBR Green), cDNA template, and primers specific for your target genes (e.g., NR0B2 (SHP), ABCB11 (BSEP), CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in OCA-treated samples to the vehicle-treated control. A significant increase in NR0B2 and ABCB11 and a decrease in CYP7A1 indicates successful FXR activation.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An Update of Its Pharmacological Activities in Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iomcworld.org [iomcworld.org]
- 6. Gene expression profiling in human precision cut liver slices in response to the FXR agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 6-ECDCA | INT-747 | FXR Agonist | TargetMol [targetmol.com]
- 8. Pharmacotoxicology of clinically-relevant concentrations of this compound in an organotypic human hepatocyte system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacotoxicology of Clinically-Relevant Concentrations of this compound in an Organotypic Human Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. ≥98% (HPLC), FXR agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery biomarker to optimize this compound treatment for non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. pbccompanion.com [pbccompanion.com]
- 17. This compound Inhibit Mitochondria Dysfunction Via Regulating ERK1/2-DRP Pathway to Exert Protective Effect on Lipopolysaccharide-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound ameliorates sepsis-induced renal mitochondrial damage by inhibiting the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2016176208A1 - Compositions of this compound and methods of use - Google Patents [patents.google.com]
Technical Support Center: Managing Off-Target Effects of Obeticholic Acid in Preclinical Models
This guide provides researchers, scientists, and drug development professionals with practical information for managing the off-target effects of obeticholic acid (OCA) in a preclinical research setting. It includes frequently asked questions (FAQs) for a foundational understanding and detailed troubleshooting guides for specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound (OCA) in preclinical models?
A1: this compound is a potent, selective agonist for the farnesoid X receptor (FXR), a nuclear receptor crucial for regulating bile acid, lipid, and glucose metabolism.[1][2][3]
-
On-Target Effects (FXR-Mediated): The primary therapeutic effects of OCA stem from its activation of FXR in the liver and intestine. This leads to the inhibition of bile acid synthesis and increased bile acid transport and excretion, which is beneficial in cholestatic liver diseases.[1][2][3][4] FXR activation also has anti-inflammatory and anti-fibrotic effects.[3][5]
-
Off-Target Effects: The most significant off-target effect observed in both clinical trials and preclinical models is pruritus (itching).[6][7][8][9] This is believed to be mediated primarily through the activation of the G protein-coupled bile acid receptor TGR5 (also known as GPBAR1) on sensory neurons, which is distinct from the intended FXR target.[10][11][12][13] Other reported adverse effects include alterations in lipid profiles, such as increases in low-density lipoprotein (LDL) cholesterol and decreases in high-density lipoprotein (HDL) cholesterol.[9][14]
Q2: What is the molecular mechanism behind OCA-induced pruritus?
A2: OCA-induced pruritus is primarily a histamine-independent process. The mechanism involves the activation of TGR5 on primary sensory neurons.[10][11][12] This activation triggers a signaling cascade involving Gβγ subunits, protein kinase C (PKC), and Ca²⁺, which in turn sensitizes the TRPA1 ion channel.[10][11] The co-activation of TGR5 and TRPA1 leads to the release of pruritogenic neuropeptides, such as gastrin-releasing peptide (GRP), in the spinal cord, ultimately transmitting the itch signal.[10][12]
Q3: Besides pruritus, are there other off-target effects to consider in preclinical studies?
A3: Yes. While pruritus is the most prominent, researchers should also monitor for changes in lipid metabolism. Studies in animal models and humans have shown that OCA can lead to dose-dependent increases in total and LDL cholesterol and decreases in HDL cholesterol.[9][14] In animal models of cirrhosis, high doses of OCA have been associated with hepatotoxicity.[15] Therefore, it is crucial to include lipid panel analysis and liver function tests in the experimental design.
Troubleshooting Guides
Issue 1: Excessive scratching behavior is observed in animal models following OCA administration, confounding other behavioral readouts.
Troubleshooting Steps:
-
Quantify the Itch Response: Before implementing mitigation strategies, it is essential to accurately quantify the pruritic behavior.
-
Recommendation: Use a standardized scratching behavior test. This typically involves habituating the animal (e.g., a mouse) to an observation chamber, administering OCA intradermally or systemically, and video recording the animal for a set period (e.g., 30-60 minutes).[16][17][18] An observer, blinded to the treatment groups, should then count the number of scratching bouts.[16]
-
-
Pharmacological Intervention: Co-administration of agents that block the itch signaling pathway can help mitigate pruritus.
-
Recommendation: Based on the known mechanism, consider using a TGR5 antagonist or a TRPA1 antagonist.[10][11][13] These can be administered systemically prior to OCA treatment. The central opioid system has also been implicated, so µ-opioid receptor antagonists (e.g., naloxone) or κ-opioid receptor agonists may also reduce scratching behavior.[19]
-
-
Genetic Models: Utilize knockout models to confirm the pathway and separate on-target from off-target effects.
-
Recommendation: Employ Tgr5-knockout (Tgr5-KO) mice to demonstrate that the scratching behavior is indeed mediated by this receptor.[12] In these models, OCA-induced scratching should be significantly attenuated, while the on-target FXR-mediated effects should remain intact.[12] Conversely, transgenic mice overexpressing TGR5 show exacerbated scratching responses.[12][13]
-
-
Dose Adjustment: Pruritus is a known dose-dependent effect of OCA.[15][20]
-
Recommendation: If the experimental design allows, perform a dose-response study to find the lowest effective dose of OCA that achieves the desired on-target FXR activation with minimal pruritic side effects.
-
Issue 2: Difficulty differentiating on-target FXR-mediated therapeutic effects from off-target effects.
Troubleshooting Steps:
-
Use of Control Models: The most direct way to isolate FXR-dependent effects is to use an FXR-knockout (Fxr-KO) model.
-
Recommendation: Administer OCA to both wild-type (WT) and Fxr-KO mice. Any effects observed in WT mice but absent in Fxr-KO mice can be attributed to on-target FXR activation.[2] Conversely, effects that persist in Fxr-KO mice are likely FXR-independent off-target effects.
-
-
Selective Agonists/Antagonists: Use pharmacological tools to dissect the pathways.
-
Recommendation: In conjunction with OCA, use a selective TGR5 agonist to isolate and study the effects of activating the pruritus pathway independently.[12] Similarly, using an FXR antagonist alongside OCA can help confirm that the desired therapeutic outcomes are indeed blocked, confirming their on-target nature.
-
-
Biomarker Analysis: Measure downstream targets of both pathways.
-
Recommendation: For on-target FXR activation, measure the mRNA or protein expression of known FXR target genes, such as the bile salt export pump (BSEP) or organic solute transporter (OSTα/β).[1] For off-target TGR5-mediated itch, measure the release of neuropeptides like gastrin-releasing peptide (GRP) in the spinal cord.[10][12]
-
Quantitative Data Summary
Table 1: Effect of Genetic Modification on Bile Acid-Induced Scratching Bouts
| Animal Model | Pruritogen | Number of Scratches (Mean ± SEM) |
| Wild-Type (WT) | DCA (Bile Acid) | ~150 |
| Tgr5-KO | DCA (Bile Acid) | ~50 (Attenuated) |
| Tgr5-Tg (Overexpressing) | DCA (Bile Acid) | ~250 (Exacerbated) |
Data are approximated from graphical representations in cited literature for illustrative purposes.[12]
Table 2: Incidence of Pruritus in Clinical Trials of OCA
| Trial | OCA Dose | Placebo Group Incidence | OCA Group Incidence |
| POISE (PBC) | 5-10 mg | 38% | 56% |
| POISE (PBC) | 10 mg | 38% | 68% |
| REGENERATE (NASH) | 10 mg | 19% | 24% |
| REGENERATE (NASH) | 25 mg | 19% | 51% |
Data extracted from studies on human patients with Primary Biliary Cholangitis (PBC) or Nonalcoholic Steatohepatitis (NASH) to provide context on dose-dependency.[3][20][21]
Experimental Protocols
Protocol 1: Mouse Scratching Behavior Assay
This protocol provides a method for quantifying pruritus in mice following the administration of a test compound like OCA.[16][17]
1. Animals:
-
Use male mice (e.g., C57BL/6 strain, 8-12 weeks old) to avoid variations due to the female hormonal cycle.[16]
-
Acclimatize animals to the laboratory environment for at least one week before the experiment.[16]
2. Habituation:
-
On the day of the experiment, place each mouse individually into a transparent observation chamber.
-
Allow the mice to habituate to the chamber for at least 30 minutes to minimize stress-induced behaviors.
3. Administration of Pruritogen:
-
Gently restrain the mouse and administer the test compound. For OCA, this can be via systemic delivery (e.g., oral gavage, intraperitoneal injection) or intradermal injection at the nape of the neck (e.g., 50 µL volume).
-
The control group should receive a vehicle injection.
4. Behavioral Recording:
-
Immediately after injection, return the mouse to its chamber.
-
Record the mouse's behavior using a video camera positioned to have a clear view of the animal for 30-60 minutes.
5. Data Analysis:
-
A trained observer, blinded to the treatment groups, should watch the video recordings.
-
A "scratching bout" is defined as one or more rapid movements of the hind paw towards the injection site, ending with the paw being returned to the floor or licked.[16]
-
Count the total number of scratching bouts for each mouse during the observation period.
-
Analyze the data using an appropriate statistical test (e.g., Student's t-test or ANOVA). A p-value < 0.05 is typically considered significant.[16]
Visualizations
Signaling Pathways
Caption: On-target (FXR) and off-target (TGR5) signaling pathways of this compound (OCA).
Experimental Workflow
Caption: Experimental workflow for investigating and managing OCA's off-target pruritic effects.
References
- 1. Farnesoid X Receptor Agonists this compound and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a farnesoid X receptor agonist, improves portal hypertension by two distinct pathways in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/55722 [onderzoekmetmensen.nl]
- 6. mdpi.com [mdpi.com]
- 7. Pruritus of Cholestasis - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The bile acid receptor TGR5 activates the TRPA1 channel to induce itch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Bile Acid Receptor TGR5 Activates the TRPA1 Channel to Induce Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. content-assets.jci.org [content-assets.jci.org]
- 13. research.monash.edu [research.monash.edu]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Scratch-AID, a deep learning-based system for automatic detection of mouse scratching behavior with high accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term scratching analysis of mice using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Practical strategies for pruritus management in the this compound-treated patient with PBC: proceedings from the 2018 expert panel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Obeticholic Acid in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor oral bioavailability of obeticholic acid (OCA) in rodent models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound low in rodents?
A1: The poor oral bioavailability of this compound in rodents is primarily attributed to its low aqueous solubility. Being a lipophilic compound, OCA dissolves poorly in the aqueous environment of the gastrointestinal (GI) tract, which is a rate-limiting step for its absorption into the bloodstream. While OCA is a potent agonist of the farnesoid X receptor (FXR), its therapeutic efficacy in preclinical oral studies can be compromised by inconsistent and low systemic exposure.
Q2: What are the primary strategies to improve the oral bioavailability of this compound in rodents?
A2: The main approaches focus on enhancing the solubility and dissolution rate of OCA in the GI tract. These include:
-
Solid Dispersions: Dispersing OCA in a water-soluble polymer matrix at a molecular level can significantly increase its dissolution rate.[1]
-
Lipid-Based Formulations: Formulations such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can encapsulate OCA in fine oil droplets, facilitating its solubilization and absorption.[2][3][4][5]
-
Nanosuspensions: Reducing the particle size of OCA to the nanometer range increases the surface area for dissolution.[6]
Q3: What are the potential consequences of using high concentrations of surfactants in lipid-based formulations like SNEDDS?
A3: While surfactants are crucial for the emulsification process in SNEDDS, high concentrations can lead to gastrointestinal toxicity and mucosal irritation. It is important to carefully select and optimize the concentration of surfactants in the formulation to ensure both efficacy and safety in rodent models.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Gavage
Possible Cause: Poor dissolution of the administered OCA formulation in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Optimization:
-
Solid Dispersion: Prepare a solid dispersion of OCA with a suitable polymer like Poloxamer 188 or Poloxamer 407. The fusion (hot melt) method is a straightforward and cost-effective technique for this purpose.
-
SNEDDS: Develop a Self-Nanoemulsifying Drug Delivery System. This involves dissolving OCA in an oil phase, then mixing with a surfactant and a co-surfactant. Upon gentle agitation in an aqueous medium (like the GI fluid), this mixture forms a fine nanoemulsion.
-
-
Vehicle Selection: For simple suspensions, ensure the vehicle is appropriate and that the suspension is homogenous. Sonication may be required to achieve a uniform dispersion.
-
Dose Administration: Confirm proper oral gavage technique to minimize variability. Ensure the formulation is administered directly into the stomach.
Issue 2: Difficulty in Preparing a Stable and Homogenous Formulation for Oral Administration
Possible Cause: Inadequate mixing or inappropriate excipients.
Troubleshooting Steps:
-
Solid Dispersion Preparation (Fusion Method):
-
Melt the polymer (e.g., Poloxamer 188) in a water bath.
-
Add the accurately weighed OCA to the molten polymer and stir until a clear, homogenous solution is obtained.
-
Cool the mixture rapidly in an ice bath with continuous stirring to solidify the dispersion.
-
Pulverize the solid dispersion and sieve to obtain a uniform particle size.
-
-
SNEDDS Formulation:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize OCA.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable nanoemulsion upon dilution.
-
The final formulation should be a clear, isotropic mixture that emulsifies spontaneously in water.
-
Data Presentation
Table 1: In Vitro Dissolution of this compound Solid Dispersion
| Formulation | Polymer | Drug:Polymer Ratio | Dissolution Medium | Time (min) | Cumulative Drug Release (%) | Reference |
| Pure OCA | - | - | 7.4 pH Phosphate Buffer | 60 | < 20 | |
| F7 | Poloxamer 188 & 407 | 1:5 | 7.4 pH Phosphate Buffer | 60 | 99.63 ± 0.19 |
This table illustrates the significant improvement in the in vitro dissolution of this compound when formulated as a solid dispersion.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rodents with Different Formulations
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | Rat | 30 | ~200 | 8 | ~2,500 | Low (estimated) |
| SNEDDS | Rat | 30 | Significantly Increased | Shorter | Significantly Increased | Significantly Increased |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Fusion Method)
-
Materials: this compound, Poloxamer 188, Poloxamer 407, water bath, ice bath, magnetic stirrer, mortar and pestle, sieves.
-
Procedure:
-
Accurately weigh the required amounts of this compound and polymers (e.g., a 1:5 drug-to-polymer ratio).
-
Melt the polymers in a beaker placed in a water bath at approximately 70-80°C.
-
Add the this compound to the molten polymer with constant stirring until a clear and homogenous mixture is obtained.
-
Remove the beaker from the water bath and place it in an ice bath to rapidly cool and solidify the mixture. Continue stirring during cooling.
-
Grind the solidified mass into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before oral administration of the formulation, with free access to water.
-
Formulation Administration:
-
Prepare the desired formulation (e.g., aqueous suspension, solid dispersion suspended in water, or SNEDDS).
-
Administer a single oral dose (e.g., 30 mg/kg) via oral gavage.[7]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
Mandatory Visualization
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Enhancement of oral bioavailability of E804 by self-nanoemulsifying drug delivery system (SNEDDS) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Pharmacokinetics of drugs administered in nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Profile of this compound and Endogenous Bile Acids in Rats with Decompensated Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Animal Model Response to Obeticholic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obeticholic acid (OCA) in animal models. Understanding the sources of variability is critical for interpreting experimental outcomes and translating preclinical findings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent efficacy of this compound in our NAFLD mouse model. What are the potential reasons for this variability?
A1: Inconsistent efficacy of OCA in non-alcoholic fatty liver disease (NAFLD) models can stem from several factors, most notably the gut microbiome. The therapeutic effects of OCA are significantly influenced by the composition of the gut microbiota, which plays a crucial role in bile acid metabolism.[1][2]
-
Microbiome Composition: The gut microbiome modulates the host's bile acid pool. Alterations in specific bacterial populations, such as Bacteroides spp., Alistipes spp., and Bifidobacterium spp., can impact the modification of bile acids and, consequently, the therapeutic efficacy of OCA.[1] Studies have shown that antibiotic-induced microbiome depletion can negate the beneficial effects of OCA on NAFLD.[1]
-
Diet: The diet used to induce NAFLD (e.g., high-fat diet) profoundly impacts the gut microbiota and bile acid profiles, which can interact with OCA treatment.[1][2]
-
Baseline Liver Histology: The severity of NAFLD at the time of OCA intervention can influence the observed response.
Q2: Our study shows unexpected hepatotoxicity with OCA treatment in mice. What could be the underlying mechanism?
A2: High doses of this compound have been shown to induce farnesoid X receptor (FXR)-dependent hepatotoxicity in NAFLD mouse models.[3][4] This toxicity is not observed in FXR knockout mice, confirming the receptor's involvement.[3][4]
The mechanism involves:
-
Cholesterol Accumulation: High-dose OCA upregulates genes involved in cholesterol uptake and downregulates genes responsible for cholesterol degradation and conversion to bile acids (e.g., Cyp7a1, Cyp8b1, Cyp27a1).[3]
-
Inflammatory Response: The resulting hepatic cholesterol accumulation can trigger an inflammatory cascade, characterized by increased interleukin-1β (IL-1β) production.[3]
-
Hepatic Stellate Cell Activation and Fibrosis: This pro-inflammatory environment can lead to the activation of hepatic stellate cells and the progression of liver fibrosis.[3][4]
It is crucial to carefully select the OCA dose, as toxicity is dose-dependent.[3]
Q3: We are seeing different responses to OCA between mouse and rat models of cholestasis. Why might this be the case?
A3: Species-specific differences in bile acid metabolism and FXR biology are a primary cause for divergent responses to OCA between rodent models.[5]
-
Bile Acid Composition: Mice have a different bile acid pool compared to humans and rats, with a higher proportion of muricholic acids, which are more hydrophilic. This can make them less susceptible to certain forms of cholestatic injury.[5]
-
FXR Target Genes: While the overall FXR signaling pathway is conserved, there can be subtle differences in the regulation of specific target genes between species, which can alter the physiological response to an FXR agonist like OCA.[6]
-
Disease Models: The specific model of cholestasis used (e.g., bile duct ligation vs. chemical induction) can also yield different results due to varying underlying pathologies that may be differentially affected by OCA in different species.[5][7]
Troubleshooting Guides
Issue 1: Lack of Efficacy in a Cholestasis Model
-
Problem: this compound is not ameliorating cholestatic injury in our animal model.
-
Possible Causes & Troubleshooting Steps:
-
Animal Model Selection: Ensure the chosen animal model is appropriate. For example, mice lacking the bile salt export pump (Bsep) do not develop severe cholestasis unless challenged with cholic acid, as they adapt their bile acid pool to be more hydrophilic.[5]
-
Dosage and Administration: Verify the dose and route of administration. Oral administration is common, and the dose should be sufficient to activate FXR without causing toxicity.[7][8]
-
Gut Microbiome: Consider the influence of the gut microbiome. Co-housing animals or using animals from different vendors can introduce variability. Fecal microbiota transplantation (FMT) studies have confirmed the critical role of the gut microbiota in OCA's therapeutic effects.[1]
-
Species Differences: Be aware of the inherent differences in bile acid metabolism between your model and humans. Results from rodent models may not always directly translate.[5]
-
Issue 2: High Variability in Biochemical Markers (e.g., ALT, AST, Bile Acids)
-
Problem: There is significant inter-animal variability in serum markers of liver injury and cholestasis following OCA treatment.
-
Possible Causes & Troubleshooting Steps:
-
Dietary Control: Ensure strict control over the diet, as it significantly influences both the gut microbiome and bile acid metabolism.[1]
-
Genetic Background: Use a consistent inbred strain of animals (e.g., C57BL/6J mice) to minimize genetic variability.
-
Experimental Procedures: Standardize all experimental procedures, including the timing of OCA administration, blood collection, and tissue harvesting, to reduce procedural variability.
-
Microbiome Homogenization: To minimize microbiome-related variability, consider co-housing animals for a period before the experiment begins or utilizing littermates.
-
Quantitative Data Summary
Table 1: this compound Dosing in Preclinical Models
| Animal Model | Disease Model | OCA Dose | Route of Administration | Reference |
| Mouse (C57BL/6J) | Gestational Hypercholanemia | 0.03% in diet | Oral | [9] |
| Mouse (C57BL/6) | Bile Duct Ligation (Cholestasis) | 30 mg/kg (0.03% w/w) | Oral (in chow) | [7] |
| Mouse (WT and FXR-/-) | NAFLD (High-Fat Diet) | 0.16% (high dose) and 0.40% (over-dose) in diet | Oral | [3][4] |
| Mouse (C57BL/6J) | LPS-induced Liver Injury | Not specified (oral pretreatment) | Oral | [10] |
| Piglet | Short-Bowel Syndrome | 2.4 mg/kg per day | Oral | [11] |
Table 2: Effects of High-Dose OCA on Liver Parameters in a NAFLD Mouse Model
| Parameter | Wild-Type (WT) + High-Dose OCA | FXR-/- + High-Dose OCA | Reference |
| Body Weight | Sharp decrease | Mild decrease | [3] |
| Liver Fibrosis | Present | Absent | [3] |
| Hepatic Cholesterol | Accumulation | No significant change | [3] |
| Hepatic IL-1β Expression | Increased | No significant change | [3] |
| Cyp7a1, Cyp8b1, Cyp27a1 Expression | Markedly suppressed | No significant change | [3] |
Experimental Protocols
Protocol 1: Induction of NAFLD and OCA Treatment in Mice
This protocol is based on methodologies described in studies investigating OCA in high-fat diet-induced NAFLD.[3][4]
-
Animals: Wild-type (e.g., C57BL/6J) and FXR knockout mice (on the same background) are used.
-
Diet: Mice are fed a high-fat diet (HFD) to induce NAFLD.
-
OCA Administration:
-
For efficacy studies, a therapeutic dose (e.g., 0.04% OCA) is incorporated into the HFD for a specified period (e.g., 14 weeks).
-
For toxicity studies, the dose is increased to a high dose (e.g., 0.16% OCA) for a subsequent period (e.g., 8 weeks).[3]
-
-
Monitoring: Body weight is monitored regularly.
-
Endpoint Analysis: At the end of the study, serum is collected for biochemical analysis (ALT, AST). Liver tissue is collected for histological analysis (H&E, Masson's trichrome), hydroxyproline (B1673980) content, and gene expression analysis (qRT-PCR for fibrosis and cholesterol metabolism markers).[3]
Protocol 2: Bile Duct Ligation (BDL) Model of Cholestasis in Mice
This protocol is adapted from studies evaluating OCA in cholestatic liver injury.[7][12]
-
Animals: Adult male mice (e.g., C57BL/6) are used.
-
Surgery: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is ligated in two places, and the duct is transected between the ligatures. Sham-operated animals undergo the same procedure without ligation.
-
Post-Operative Care: Analgesia (e.g., buprenorphine) is administered post-operatively. Animals are monitored for recovery.
-
OCA Treatment: OCA is administered in the chow (e.g., 0.03% w/w) starting immediately after surgery.[7]
-
Endpoint Analysis: After a set period (e.g., 10-13 days), animals are euthanized. Blood and liver tissue are collected for analysis of liver injury markers, bile acid levels, and investigation of specific mechanistic endpoints (e.g., neuronal senescence).[7][12]
Visualizations
Caption: this compound's mechanism of action via FXR activation.
Caption: Troubleshooting workflow for variable OCA response.
References
- 1. Gut microbiome determines therapeutic effects of OCA on NAFLD by modulating bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut microbiome determines therapeutic effects of OCA on NAFLD by modulating bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of biliary injury and altered bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti–Cholestatic Therapy with this compound Improves Short-Term Memory in Bile Duct–Ligated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound improves fetal bile acid profile in a mouse model of gestational hypercholanemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects mice against lipopolysaccharide-induced liver injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound fails to prevent liver damage in an animal model of short-bowel syndrome | MDedge [live.mdedge.com]
- 12. Anti-Cholestatic Therapy with this compound Improves Short-Term Memory in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
How to mitigate pruritus as a side effect in animal studies of obeticholic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering pruritus as a side effect in animal studies involving obeticholic acid (OCA).
Frequently Asked Questions (FAQs)
Q1: Why does this compound (OCA) cause pruritus (itching) in animal models?
A1: this compound is a potent agonist of the farnesoid X receptor (FXR), a key regulator of bile acid homeostasis. While the exact mechanism of OCA-induced pruritus is not fully elucidated, it is believed to be multifactorial and related to the complex pathophysiology of cholestatic pruritus. Key contributing factors include:
-
TGR5 Receptor Activation: OCA, being a bile acid analog, can activate the G protein-coupled bile acid receptor TGR5 (GPBAR1), which is expressed on sensory neurons that transmit itch signals.[1]
-
TRPA1 Channel Sensitization: Activation of TGR5 by bile acids leads to the sensitization of the transient receptor potential ankyrin 1 (TRPA1) ion channel on these neurons, triggering the itch sensation.
-
Increased Endogenous Opioids: Cholestasis can lead to an increase in endogenous opioid levels, which may contribute to pruritus by acting on opioid receptors.[2]
Q2: Is the pruritus observed with OCA dose-dependent?
A2: Yes, clinical and preclinical data strongly indicate that OCA-induced pruritus is a dose-dependent side effect.[3][4] Higher doses of OCA are associated with a greater incidence and severity of pruritus.[5] Therefore, a common strategy to manage this side effect is to start with a lower dose and titrate upwards.[4]
Q3: Are there established animal models to study OCA-induced pruritus?
A3: While there isn't a single, universally adopted model specifically for OCA-induced pruritus, researchers commonly adapt models of cholestatic pruritus. The most widely used is the bile duct ligation (BDL) model in mice or rats, which induces cholestasis and spontaneous scratching behavior.[6] Another model involves the chronic administration of ethynylestradiol to induce cholestasis.[7] To study OCA-specific pruritus, the compound can be administered to animals in these models, or to healthy animals at doses known to induce this side effect.
Q4: What are the primary methods for quantifying pruritus in mice?
A4: Pruritus in mice is primarily assessed by quantifying scratching behavior. This is typically done by:
-
Manual Observation: Visually observing and counting the number of scratching bouts over a defined period. A scratching bout is defined as one or more rapid movements of the hind paw directed towards a specific body region, often ending with the mouse licking its paw.[8]
-
Video Recording and Analysis: Recording the animals and later analyzing the video footage to count scratching bouts. This allows for more detailed and blinded analysis.
-
Automated Systems: Several automated systems that use video analysis, machine learning algorithms, or even acoustic detection of scratching sounds are available to provide more objective and high-throughput quantification.[8]
Troubleshooting Guides
Issue 1: Severe Pruritus and Excoriations Observed in Study Animals
Possible Cause: The dose of this compound may be too high.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of OCA. As pruritus is dose-dependent, a lower dose may still achieve the desired pharmacological effect on FXR with a more tolerable side effect profile.
-
Dose Titration: Implement a dose-titration regimen. Start with a lower dose of OCA and gradually increase it over several days or weeks. This allows the animals to acclimate and can significantly reduce the incidence and severity of pruritus.[4]
-
Co-administration of Mitigating Agents: If dose reduction is not feasible due to experimental design, consider the co-administration of antipruritic agents as detailed in the protocols below.
Issue 2: High Variability in Scratching Behavior Between Animals
Possible Cause: Inconsistent drug administration, environmental stressors, or subjective scoring.
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent and accurate administration of OCA and any other compounds. For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered.
-
Control Environmental Factors: House animals in a quiet, controlled environment. Stress can influence scratching behavior. Acclimatize animals to the experimental setup before recording behavior.
-
Objective Quantification: Utilize video recording for behavioral analysis to allow for blinded and consistent scoring. If possible, employ automated scratching detection software to minimize human bias.
-
Increase Sample Size: A larger number of animals per group can help to account for individual variability in behavioral responses.
Experimental Protocols and Data
Experimental Models
Bile Duct Ligation (BDL) Model to Induce Cholestatic Pruritus
This surgical model is a standard method to induce cholestasis and subsequent scratching behavior in rodents. A detailed protocol for the surgical procedure can be found in various publications.[9] Briefly, the common bile duct is located, double-ligated with sutures, and then transected between the two ligatures. Sham-operated animals undergo the same surgical procedure without ligation of the bile duct. Spontaneous scratching behavior typically increases significantly within a few days post-surgery.[10]
Quantification of Scratching Behavior
-
Acclimation: Place individual mice in observation chambers and allow them to acclimate for at least 30-60 minutes before recording.
-
Video Recording: Record the behavior of the mice for a defined period (e.g., 30-60 minutes) using a video camera positioned to have a clear view of the animal.
-
Manual Scoring: A trained observer, blinded to the treatment groups, should count the number of scratching bouts. A bout is defined as a series of rapid scratching movements with the hind limb directed at any part of the body, ending when the paw is returned to the floor or the mouse begins licking the paw.[8]
-
Automated Scoring: Utilize software designed for automated detection of scratching behavior from video recordings for a more objective and high-throughput analysis.
Mitigation Strategies: Protocols and Supporting Data
The following table summarizes potential mitigation strategies for OCA-induced pruritus, with recommended doses for mice based on studies of cholestatic pruritus. It is important to note that these doses may require optimization for a specific OCA-induced pruritus model.
| Mitigation Agent | Mechanism of Action | Recommended Dose (Mouse) | Route of Administration | Supporting Data Summary |
| Cholestyramine | Bile acid sequestrant; binds bile acids in the intestine, preventing their reabsorption.[1] | 2% w/w in diet | Oral (in feed) | In clinical studies, cholestyramine is a first-line therapy for cholestatic pruritus, with 75% of patients reporting symptom relief.[1] Animal studies have shown its effectiveness in altering bile acid profiles. |
| Naltrexone | µ-opioid receptor antagonist; blocks the effects of endogenous opioids that may contribute to pruritus.[11] | 1-10 mg/kg | Subcutaneous (s.c.) or Intraperitoneal (i.p.) | Significantly reduces scratching behavior in cholestatic animal models.[6] Doses ranging from 0.25 to 5 mg/kg/day have shown efficacy in pediatric cholestatic pruritus.[12] |
| Rifampin | Pregnane X receptor (PXR) agonist; alters the metabolism of pruritogens.[13] | 10-20 mg/kg/day | Oral (gavage) | Effective in reducing pruritus in cholestatic conditions.[14][15] A meta-analysis of clinical trials showed significant improvement in pruritus.[1] |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI); modulates serotonergic pathways involved in itch perception.[16] | 10-20 mg/kg/day | Intraperitoneal (i.p.) or Oral (gavage) | Clinical studies have shown efficacy in treating cholestatic pruritus at doses of 75-100 mg/day in humans.[17][18] |
| IBAT Inhibitors | Ileal Bile Acid Transporter (IBAT) inhibitors; reduce the reabsorption of bile acids from the terminal ileum.[19] | 3-10 mg/kg/day | Oral (gavage) | Animal studies with IBAT inhibitors like SC-435 and A4250 have demonstrated reduced cholestatic liver injury.[20][21] Clinical trials have shown significant pruritus reduction.[1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced pruritus.
Caption: Experimental workflow for testing mitigation strategies.
Caption: Logical relationship between OCA dose, pruritus, and mitigation.
References
- 1. Cholestatic pruritus: Emerging mechanisms and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical strategies for pruritus management in the this compound-treated patient with PBC: proceedings from the 2018 expert panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the treatment of primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Characterization of a Novel Mouse Model of Cholestatic Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nalfurafine, a kappa opioid receptor agonist, inhibits scratching behavior secondary to cholestasis induced by chronic ethynylestradiol injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring neuronal mechanisms involved in the scratching behavior of a mouse model of allergic contact dermatitis by transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral differentiation between itch and pain in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus this compound in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Use of Naltrexone for Cholestatic Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rifampicin and treatment of cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and efficacy of rifampicin in children with cholestatic pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. jmchemsci.com [jmchemsci.com]
- 19. scispace.com [scispace.com]
- 20. BAT117213: Ileal bile acid transporter (IBAT) inhibition as a treatment for pruritus in primary biliary cirrhosis: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH - PMC [pmc.ncbi.nlm.nih.gov]
Stability of obeticholic acid in stock solutions and experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of obeticholic acid (OCA) in stock solutions and under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[1][2] Commercial suppliers suggest that OCA powder is stable for up to three years when stored at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: What is the solubility of this compound in common solvents?
A2: this compound is readily soluble in DMSO and ethanol but has poor solubility in water. The table below summarizes the solubility data from various suppliers. Sonication is recommended to aid dissolution.[1]
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥21.5 mg/mL | ≥51.1 mM |
| DMSO | 237.5 mg/mL | 564.6 mM |
| Ethanol | 78 mg/mL | 185.4 mM |
| Water | < 1 mg/mL | Insoluble or slightly soluble |
Data compiled from multiple sources.[1][2]
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: There is limited published data on the long-term stability of this compound in aqueous solutions such as phosphate-buffered saline (PBS) or cell culture media (e.g., DMEM, RPMI). One study demonstrated that standard and sample solutions of this compound in an HPLC mobile phase (0.1% orthophosphoric acid and acetonitrile (B52724), 55:45 v/v) are stable for up to 26 hours at 25°C.
For cell-based assays, it is crucial to minimize the time this compound spends in aqueous media before being added to the cells. The best practice is to prepare fresh dilutions of your working solution from a frozen DMSO stock immediately before each experiment. Avoid storing this compound in aqueous buffers for extended periods, especially at room temperature or 37°C, to minimize the potential for degradation.
Q4: What are the known degradation products or impurities of this compound?
A4: Impurities in this compound preparations can arise from the synthesis process or degradation during storage. Known impurities include this compound methyl ester and OCA-3-glucuronide. Stress testing of this compound under acidic, basic, thermal, photolytic, and oxidative conditions did not show significant degradation or interference with the main peak in one HPLC-based study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in working solutions. | Prepare fresh dilutions from a frozen DMSO stock immediately before each experiment. Avoid prolonged storage of OCA in aqueous media. |
| Repeated freeze-thaw cycles of the DMSO stock solution. | Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. | |
| Precipitation of this compound in cell culture media. | Poor solubility of OCA in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. Sonication of the stock solution upon preparation can also ensure complete dissolution. |
| Variability between experimental replicates. | Inaccurate pipetting of viscous DMSO stock solutions. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
| Uneven dissolution of OCA. | Ensure the stock solution is homogenous by vortexing thoroughly before making dilutions. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the quantification of this compound.
1. Materials and Reagents:
-
This compound (API or reference standard)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Milli-Q water
-
Thermo C18 column (150mm x 4.6mm, 5µm) or equivalent
-
HPLC system with a DAD or UV detector
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of 0.1% orthophosphoric acid in water and acetonitrile in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (200 ppm): Accurately weigh 20 mg of this compound and dissolve in 100 mL of the mobile phase.
-
Working Standard Solution (20 ppm): Dilute 5 mL of the standard stock solution to 50 mL with the mobile phase.
3. Chromatographic Conditions:
-
Column: Thermo C18 (150mm x 4.6mm, 5µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
4. Stability Study Procedure:
-
Prepare the this compound solution to be tested (e.g., diluted in cell culture media or PBS) at the desired concentration.
-
Store the solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Inject the sample into the HPLC system and record the chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the FXR signaling pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
Dealing with batch-to-batch variability of synthetic obeticholic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthetic obeticholic acid (OCA).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a semi-synthetic bile acid analogue that acts as a potent and selective agonist for the farnesoid X receptor (FXR).[1][2][3] FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a key role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Upon activation by OCA, FXR modulates the expression of several target genes involved in bile acid synthesis and transport, leading to a reduction in the overall concentration of bile acids in the liver.[1][2]
2. What are the potential sources of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic this compound can arise from several factors during the manufacturing process. These can include:
-
Residual Impurities: Incomplete reactions or side reactions can lead to the presence of process-related impurities.[4][5][6] Even small variations in reaction conditions can alter the impurity profile of the final product.[3]
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), which may have different physical properties such as solubility and dissolution rate.
-
Degradation Products: Improper storage or handling can lead to the formation of degradation products.
-
Residual Solvents: Solvents used in the synthesis and purification process may not be completely removed.
3. How can I assess the purity and consistency of my this compound batches?
A common and reliable method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] This technique can separate OCA from its impurities, allowing for their identification and quantification. For a more detailed structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.
4. What impact can impurities have on my experiments?
Process-related impurities or degradation products in your this compound sample could potentially:
-
Alter Biological Activity: Impurities may have their own biological activity, either agonistic or antagonistic, at the farnesoid X receptor (FXR), leading to unexpected results in cell-based assays.
-
Cause Toxicity: Some impurities may exhibit cytotoxicity, affecting the viability of cells in your experiments.
-
Interfere with Analytical Measurements: Impurities can co-elute with the main compound in chromatography, leading to inaccurate quantification.
Troubleshooting Guides
Troubleshooting Inconsistent Results in Cell-Based Assays
| Observed Issue | Potential Cause (Batch-to-Batch Variability) | Recommended Action |
| Lower than expected FXR activation (e.g., in a luciferase reporter assay) | A specific batch may contain an FXR antagonist or an impurity that interferes with OCA's binding to FXR. | 1. Confirm the purity of the OCA batch using RP-HPLC. 2. If impurities are detected, attempt to identify them using LC-MS. 3. Test a new, high-purity batch of OCA in parallel with the problematic batch. |
| Increased cell death or cytotoxicity | The batch may be contaminated with a cytotoxic impurity or residual solvent. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) with the problematic OCA batch. 2. Analyze the batch for residual solvents using appropriate analytical techniques. 3. Compare the results with a trusted batch of OCA. |
| High variability between replicate wells | The OCA batch may have poor solubility, leading to inconsistent concentrations in the assay medium. | 1. Visually inspect the stock solution and final assay medium for any precipitation. 2. Review the dissolution of the OCA powder and consider using a different solvent or sonication. 3. Filter the final working solution before adding it to the cells. |
Troubleshooting HPLC Analysis
| Observed Issue on Chromatogram | Potential Cause Related to OCA Sample | Recommended Action |
| Appearance of unexpected peaks | The batch contains process-related impurities or degradation products. | 1. Compare the chromatogram with that of a reference standard of OCA. 2. If possible, use LC-MS to identify the mass of the unknown peaks. 3. Review the synthesis and purification records for the batch to identify potential sources of impurities.[4][5][6] |
| Peak Tailing | The sample is overloading the column, or there are secondary interactions between the analyte and the stationary phase. | 1. Dilute the sample and re-inject. 2. Ensure the mobile phase pH is appropriate for OCA. |
| Peak Fronting | The sample is overloaded, or the sample solvent is stronger than the mobile phase. | 1. Dilute the sample. 2. Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or temperature. While often an instrument issue, a complex sample matrix from a less pure batch could contribute. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Check the column temperature control. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol provides a general method for the purity analysis of this compound. Method parameters may need to be optimized for your specific HPLC system and column.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Orthophosphoric acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 0.1% orthophosphoric acid in water and acetonitrile in a ratio of approximately 65:35 (v/v).[7][8] The exact ratio may need optimization. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.[8]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound batch to be tested in the mobile phase to a similar concentration as the standard solution.
-
HPLC Analysis:
-
Data Analysis:
-
Determine the retention time of the main this compound peak from the standard chromatogram.
-
In the sample chromatogram, identify the this compound peak and any impurity peaks.
-
Calculate the percentage purity of the sample by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: FXR Activation Reporter Assay
This protocol describes a general method for assessing the FXR agonist activity of this compound using a luciferase reporter assay in a suitable cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
FXR reporter plasmid (containing an FXR response element driving luciferase expression)
-
Transfection reagent
-
This compound sample
-
Positive control (e.g., a known FXR agonist)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound sample, a positive control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.
-
Plot the fold induction as a function of this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound (OCA) activation of the FXR signaling pathway.
Experimental Workflow
Caption: A workflow for troubleshooting batch-to-batch variability of this compound.
Logical Relationship
Caption: Logical relationships contributing to this compound batch variability.
References
- 1. Frontiers | this compound Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 2. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2017208165A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 4. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105646634A - Preparation method of impurities of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Obeticholic Acid Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate and interpret unexpected findings in studies involving the farnesoid X receptor (FXR) agonist, obeticholic acid (OCA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (OCA)?
A1: this compound is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3] Upon activation by OCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[4][5][6] This regulates the transcription of genes involved in bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.[7][8]
Q2: What are the expected downstream effects of FXR activation by OCA in in vitro models?
A2: In hepatic cell lines (e.g., HepG2) and primary human hepatocytes, OCA treatment is expected to:
-
Upregulate genes involved in bile acid transport: such as the Bile Salt Export Pump (BSEP/ABCB11) and Organic Solute Transporter alpha and beta (OSTα/OSTβ).[9]
-
Downregulate genes involved in bile acid synthesis: primarily Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[2][9] This is often mediated by the induction of the Small Heterodimer Partner (SHP).[8]
-
Modulate inflammatory responses: FXR activation can inhibit pro-inflammatory signaling pathways, such as NF-κB.
Q3: I am observing cytotoxicity with OCA in my cell cultures at concentrations reported to be non-toxic in the literature. What could be the reason?
A3: Several factors could contribute to unexpected cytotoxicity:
-
Cell type sensitivity: Different cell lines exhibit varying sensitivities to bile acids and their derivatives.
-
Compound solubility and stability: OCA has low aqueous solubility.[10][11] Poor solubility can lead to the formation of precipitates or micelles, which may have different biological activities or cause non-specific cellular stress. Ensure complete solubilization of OCA in your vehicle (e.g., DMSO) before adding it to the culture medium. Also, consider the stability of OCA in your specific culture medium over the duration of the experiment.
-
Vehicle concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.1%) and consistent across all treatment groups, including a vehicle-only control.
-
Cell culture conditions: Suboptimal culture conditions, such as high cell density or nutrient depletion, can sensitize cells to the effects of OCA.
Q4: My results suggest FXR-independent effects of OCA. Is this possible?
A4: Yes, there is emerging evidence for FXR-independent actions of OCA. For example, some studies suggest that OCA can influence cellular processes through alternative pathways. It is crucial to include appropriate controls, such as FXR knockout or knockdown models, to differentiate between FXR-dependent and independent effects.
Q5: I am seeing inconsistent results in my in vivo experiments with OCA. What are some potential sources of variability?
A5: In vivo studies can be influenced by several factors:
-
Animal model: The species and strain of the animal model can significantly impact the metabolic and signaling responses to OCA.
-
Route of administration and formulation: The method of OCA delivery (e.g., oral gavage, dietary admixture) and the vehicle used can affect its bioavailability.
-
Gut microbiota: The gut microbiome can metabolize bile acids and may influence the overall effects of OCA.
-
Diet: The composition of the diet can alter bile acid metabolism and signaling, potentially impacting the outcomes of OCA treatment.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Profile
You observe that a known FXR target gene is not regulated as expected, or a non-canonical gene is significantly altered following OCA treatment.
Troubleshooting Workflow
Troubleshooting Gene Expression.
Detailed Steps:
-
Verify Experimental Setup:
-
OCA Concentration and Purity: Confirm the concentration of your OCA stock solution and ensure its purity.
-
Dose-Response and Time-Course: Perform a dose-response curve and a time-course experiment to ensure you are using an optimal concentration and time point for observing the desired effects.
-
Vehicle Control: Ensure your vehicle control is appropriate and does not induce any significant changes in gene expression.
-
-
Check RNA Quality and qPCR Efficiency:
-
RNA Integrity: Assess the quality of your RNA using methods like agarose (B213101) gel electrophoresis or a Bioanalyzer to ensure it is not degraded.
-
Primer/Probe Efficiency: Validate the efficiency of your qPCR primers or probes for both the target genes and housekeeping genes.
-
-
Confirm FXR Pathway Activation:
-
Positive Control Genes: Measure the expression of well-established FXR target genes that are consistently regulated by OCA, such as SHP (upregulated) and CYP7A1 (downregulated), to confirm that the FXR pathway is being activated in your system.
-
Western Blot for FXR: Confirm the expression of FXR protein in your cell or tissue model.
-
-
Investigate Off-Target or FXR-Independent Effects:
-
FXR Knockdown/Knockout: Use siRNA-mediated knockdown or a CRISPR-Cas9 knockout of FXR to determine if the unexpected gene expression changes persist in the absence of the receptor.
-
Use of a Different FXR Agonist: Compare the effects of OCA with another structurally distinct FXR agonist (e.g., GW4064) to see if the unexpected results are specific to OCA.
-
-
Consider Crosstalk with Other Pathways:
-
Literature Review: Search for literature on potential crosstalk between FXR and other signaling pathways that might be active in your experimental model.
-
Pathway Analysis: Use bioinformatics tools to analyze your gene expression data for enrichment of other signaling pathways.
-
Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a significant decrease in cell viability at OCA concentrations that are generally considered safe for your cell type.
Troubleshooting Workflow
Troubleshooting Cytotoxicity.
Detailed Steps:
-
Assess Compound and Vehicle:
-
Solubility: Ensure OCA is fully dissolved. Precipitates can cause physical stress to cells. Consider preparing a fresh stock solution. OCA has a pH-dependent solubility.[12]
-
Vehicle Toxicity: Perform a dose-response of the vehicle alone to confirm it is not contributing to cytotoxicity at the concentration used.
-
-
Evaluate Cell Health and Culture Conditions:
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can affect cellular responses.
-
Cell Density: Ensure you are plating cells at an optimal density. Overly confluent or sparse cultures can be more susceptible to stress.
-
Media Components: Some components in cell culture media can interact with test compounds.
-
-
Validate Cytotoxicity Assay:
-
Assay Interference: Some compounds can interfere with the readout of common cytotoxicity assays (e.g., MTT, XTT). Run a cell-free control with OCA and the assay reagents to check for direct chemical reactions.
-
Orthogonal Assays: Use a second, mechanistically different cytotoxicity assay to confirm the results (e.g., measure ATP levels with a luciferase-based assay in addition to a metabolic assay like MTT).
-
-
Investigate Mechanism of Cell Death:
-
Apoptosis vs. Necrosis: Use assays that can distinguish between apoptosis (e.g., caspase activity assays, Annexin V staining) and necrosis (e.g., LDH release assay) to understand how OCA might be inducing cell death in your specific model.
-
Data Presentation
Table 1: Expected Regulation of Key FXR Target Genes by this compound in Hepatic Cells
| Gene | Function | Expected Regulation by OCA |
| FXR (NR1H4) | Nuclear receptor for bile acids | - (Expression may be autoregulated) |
| SHP (NR0B2) | Transcriptional corepressor | Upregulation |
| BSEP (ABCB11) | Bile salt export pump | Upregulation |
| OSTα/β | Basolateral bile acid efflux | Upregulation |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation |
| FGF19 (FGF15 in rodents) | Intestinal hormone, represses CYP7A1 | Upregulation (in intestinal cells) |
Table 2: Common Unexpected Findings in OCA Studies and Potential Explanations
| Unexpected Finding | Potential Explanation(s) |
| Increased LDL-cholesterol | FXR-mediated changes in lipid metabolism, potentially involving PCSK9. |
| Decreased HDL-cholesterol | Increased expression of scavenger receptor class B type I (SR-BI). |
| Pruritus (itching) | Complex mechanism, may involve FXR-mediated pathways in the skin or central nervous system. |
| Paradoxical worsening of liver injury | Can occur in patients with pre-existing advanced cirrhosis, possibly due to altered bile acid dynamics. |
| No change or opposite regulation of a known FXR target gene | Cell-type specific regulation, crosstalk with other signaling pathways, experimental artifacts. |
Experimental Protocols
Protocol 1: Western Blot Analysis of FXR Target Protein Expression
Objective: To determine the effect of OCA on the protein expression of FXR and its target genes (e.g., SHP, BSEP).
Methodology:
-
Cell Culture and Treatment:
-
Plate hepatic cells (e.g., HepG2, primary hepatocytes) at an appropriate density.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with various concentrations of OCA (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FXR, SHP, BSEP, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5][13][14]
-
Protocol 2: Quantitative PCR (qPCR) for FXR Target Gene Expression
Objective: To quantify the changes in mRNA expression of FXR target genes following OCA treatment.
Methodology:
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western blot analysis.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., TRIzol, RNeasy).
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for target genes (e.g., FXR, SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green, TaqMan).
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[4][13][15]
-
Signaling Pathway and Workflow Diagrams
Canonical this compound-FXR Signaling Pathway.
Workflow for Troubleshooting Unexpected Experimental Outcomes.
Categorization of Potential Sources of Unexpected Results.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus this compound in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Farnesoid X Receptor Agonists this compound and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journaljpri.com [journaljpri.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2016176208A1 - Compositions of this compound and methods of use - Google Patents [patents.google.com]
- 13. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Dose Obeticholic Acid-Induced Hepatotoxicity in NAFLD Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the hepatotoxic effects of high-dose obeticholic acid (OCA) in nonalcoholic fatty liver disease (NAFLD) mouse models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed significant weight loss and mortality in our wild-type NAFLD mice treated with high-dose OCA, but not in the FXR knockout (FXR-/-) group. Is this expected?
A1: Yes, this is an expected outcome. Studies have shown that high and overdose levels of this compound (OCA) can lead to liver injury and reduced survival rates in wild-type (WT) mice, an effect that is notably absent in FXR-deficient (FXR-/-) mice.[1][2][3] The hepatotoxicity induced by high-dose OCA is dependent on the farnesoid X receptor (FXR).[1][2][4] A sharp drop in body weight in WT mice following an increase in OCA dosage is a documented indicator of this toxic effect.[1][4]
Q2: Our histological analysis shows increased liver fibrosis and hepatic stellate cell activation in OCA-treated NAFLD mice. What is the underlying mechanism?
A2: High-dose OCA induces liver fibrosis through an FXR-dependent mechanism.[1][2][3] The process involves the accumulation of cholesterol in the liver, which in turn triggers an inflammatory response characterized by the production of interleukin-1β (IL-1β).[1][2][3][4] This inflammatory cascade promotes the activation of hepatic stellate cells, leading to the deposition of collagen and the progression of liver fibrosis.
Q3: We are seeing elevated serum AST and ALT levels in our high-dose OCA treatment group. How should we interpret this?
A3: Elevated serum levels of aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are key indicators of liver injury.[1][5] In the context of high-dose OCA administration in NAFLD models, a significant increase in these enzymes confirms the hepatotoxic effect of the treatment.[1] This biochemical finding is consistent with histological evidence of liver damage.
Q4: Can OCA cause liver injury through mechanisms other than the IL-1β pathway?
A4: Yes, other mechanisms have been proposed. For instance, some research indicates that OCA can impair the cellular recycling process (autophagy) in liver cells.[6] This disruption can lead to the release of high-mobility group box 1 (HMGB1), a protein that signals tissue damage and promotes inflammation and cell death.[6] In mouse models, blocking HMGB1 with ethyl pyruvate (B1213749) was shown to reduce OCA-induced tissue death and inflammation.[6][7]
Q5: We are designing a new study. What are the typical "normal," "high," and "overdose" concentrations of OCA used in diet for NAFLD mouse models?
A5: Based on published studies, the following dietary concentrations have been used:
It is critical to perform dose-response studies to determine the optimal and toxic doses for your specific mouse model and experimental conditions.
Q6: Why is OCA, a drug developed to treat liver disease, causing liver injury in our experiments?
A6: This is a dose-dependent effect. OCA is a potent agonist of FXR, and at therapeutic doses, it can have beneficial effects on liver metabolism and inflammation.[8][9][10] However, at high concentrations, the over-activation of FXR can lead to detrimental downstream effects, such as cholesterol accumulation and a pro-inflammatory response, resulting in hepatotoxicity.[1][2][4][8] The toxicity is primarily observed in the liver because OCA, as a synthetic bile acid, is concentrated in this organ.[4][8]
Data Presentation
Table 1: this compound Dosing and Survival Outcomes in NAFLD Mice
| Parameter | Wild-Type (WT) Mice | FXR-/- Mice | Citation |
| Over-dose OCA (0.40%) | Induced liver injury, shortened survival | No significant liver injury or mortality | [1][2][3] |
| High-dose OCA (0.16%) | Caused hepatic stellate cell activation and liver fibrosis | No significant fibrotic response | [1][2][3] |
Table 2: Effects of High-Dose (0.16%) OCA on Wild-Type NAFLD Mice
| Parameter | Observation | Citation |
| Body Weight | Sharp decrease after dose increase | [1][4] |
| Serum AST Levels | Increased, indicating liver injury | [1] |
| Liver Histology | Hepatic fibrosis and hepatic stellate cell activation | [1] |
| Gene Expression | Upregulation of genes for cholesterol acquisition; Downregulation of genes for cholesterol degradation | [1][2] |
| Inflammatory Markers | Increased expression of Interleukin-1β (IL-1β) | [1][2][4] |
Experimental Protocols
1. NAFLD Mouse Model Induction
-
Objective: To induce a NAFLD phenotype that mimics human disease, including steatosis, inflammation, and insulin (B600854) resistance.
-
Method:
-
Use male C57BL/6J mice (or other appropriate strains like Lepob/ob).[11]
-
Feed the mice a high-fat diet (HFD). A common composition is 45% or 60% kcal from fat.[12] Diets can also be supplemented with cholesterol (e.g., 1.25%) and fructose (B13574) in drinking water (e.g., equivalent to 42 g/L high-fructose corn syrup) to accelerate disease progression to NASH.[12][13]
-
Maintain mice on the diet for a sufficient duration (e.g., 16 weeks or longer) to establish the desired NAFLD/NASH phenotype with fibrosis.[12][13]
-
Confirm the phenotype through baseline measurements of body weight, glucose tolerance, and serum liver enzymes (ALT/AST), as well as histological analysis of a subset of animals.[5][13]
-
2. High-Dose this compound Administration
-
Objective: To administer a high, hepatotoxic dose of OCA to NAFLD mice.
-
Method:
-
Prepare a high-fat diet containing the desired concentration of OCA. For a high-dose study, 0.16% OCA is commonly used.[1][2][3]
-
For studies involving a dose escalation, mice can be initially fed a "normal dose" (e.g., 0.04% OCA) for a period (e.g., 14 weeks) before switching to the high-dose diet (0.16% OCA).[1][4]
-
Administer the OCA-supplemented diet for a specified period, typically several weeks (e.g., 8 weeks), to induce hepatotoxicity.[1][4]
-
Monitor the animals closely for signs of toxicity, including changes in body weight, food intake, and overall health.[1][4]
-
3. Assessment of Hepatotoxicity
-
Objective: To quantify the extent of liver injury induced by high-dose OCA.
-
Method:
-
Serum Biochemistry: At the end of the treatment period, collect blood via cardiac puncture or other appropriate methods. Analyze serum for levels of ALT, AST, total bile acids (TBA), and total bilirubin (B190676) (TBIL) to assess liver function and damage.[14]
-
Histological Analysis: Euthanize the mice and perfuse the liver. Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin & Eosin (H&E) staining to assess inflammation and hepatocyte ballooning. Use Masson's trichrome or Sirius Red staining to visualize and quantify collagen deposition and fibrosis.[1]
-
Gene Expression Analysis: Snap-freeze a portion of the liver tissue in liquid nitrogen for RNA extraction. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of key genes involved in fibrosis (e.g., Ctgf, Timp1), inflammation (e.g., Il1b, Tnf), and cholesterol metabolism.[1][14]
-
Mandatory Visualizations
Caption: Signaling pathway of high-dose OCA-induced hepatotoxicity.
Caption: Experimental workflow for studying OCA hepatotoxicity.
References
- 1. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - this compound Induces Hepatoxicity Via FXR in the NAFLD Mice - Frontiers in Pharmacology - Figshare [figshare.com]
- 4. Frontiers | this compound Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 5. Experimental model and novel therapeutic targets for non-alcoholic fatty liver disease development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pbccompanion.com [pbccompanion.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Emerging role of this compound in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic and hepatic effects of liraglutide, this compound and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Model of Non-Alcoholic Fatty Liver Disease That Replicates the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound protects mice against lipopolysaccharide-induced liver injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Obeticholic Acid and Lipid Profile Adjustments in Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obeticholic acid (OCA) and its effects on lipid profiles.
Frequently Asked Questions (FAQs)
Q1: What are the typical effects of this compound (OCA) on lipid profiles in experimental models and human subjects?
A1: this compound, a potent farnesoid X receptor (FXR) agonist, consistently alters lipid metabolism.[1][2][3] In both preclinical and clinical studies, OCA administration is generally associated with an increase in total cholesterol and low-density lipoprotein cholesterol (LDL-C), and a decrease in high-density lipoprotein cholesterol (HDL-C).[4][5][6][7] A reduction in triglycerides (TG) has also been observed.[6][7] These changes are considered a class effect of FXR agonists.[2]
Q2: What is the underlying mechanism for OCA-induced changes in lipid profiles?
A2: The alterations in lipid profiles are a direct consequence of FXR activation.[4][8] FXR is a key nuclear receptor that regulates the expression of genes involved in bile acid, cholesterol, and fatty acid metabolism.[3][4] Activation of FXR by OCA leads to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids.[4][8] This reduction in bile acid synthesis can lead to an increase in hepatic cholesterol levels.[2][9] Furthermore, FXR activation can influence the expression of genes related to lipoprotein metabolism, such as scavenger receptor class B type I (SR-BI), and can decrease the activity of sterol regulatory element-binding protein 2 (SREBP-2), which in turn reduces LDL receptor protein levels.[2][10]
Q3: Are the lipid-altering effects of OCA consistent across all experimental models?
A3: While the general trend of OCA's effects on lipids is consistent, there can be discrepancies between different animal models and humans.[1][10] For instance, standard mouse models do not always replicate the lipoprotein changes seen in humans.[1] Chimeric mice with humanized livers have been shown to more closely model the human-like changes in LDL-C and HDL-C in response to OCA treatment.[1][2] The specific effects can also vary depending on the underlying metabolic state of the animal model (e.g., normolipidemic vs. hyperlipidemic).[10]
Q4: How can I account for OCA's effects on lipid profiles when designing an experiment to study its other therapeutic effects?
A4: It is crucial to incorporate appropriate controls and considerations in your experimental design. This includes:
-
Establishing a baseline: Measure lipid profiles before initiating OCA treatment to have a clear baseline for each subject.
-
Including a vehicle control group: This group will help differentiate the effects of OCA from any effects of the vehicle used for administration.
-
Considering a positive control: If appropriate for your research question, a known lipid-modulating agent can be included for comparison.
-
Dose-response studies: Evaluating multiple doses of OCA can help understand the dose-dependency of the lipid effects.
-
Time-course analysis: Monitoring lipid profiles at various time points during the study can reveal the dynamics of OCA's impact.
-
Statistical adjustment: Utilize statistical methods to control for confounding variables, such as including baseline lipid levels as covariates in your analysis.[11][12]
Troubleshooting Guides
Issue 1: Unexpectedly large or variable changes in lipid profiles are observed in the OCA-treated group, confounding the primary study outcomes.
-
Possible Cause: Inconsistent drug administration, diet, or genetic background of the experimental animals.[13]
-
Troubleshooting Steps:
-
Verify Drug Formulation and Administration: Ensure the OCA formulation is stable and administered consistently (e.g., dosage, timing, route of administration).
-
Standardize Diet: The composition of the diet can significantly impact lipid metabolism.[13] Use a standardized chow for all experimental groups and report its composition.
-
Control Genetic Background: Use animals from the same genetic background and, if possible, littermate controls to minimize genetic variability.[13]
-
Randomization and Blinding: Properly randomize animals into treatment groups and blind the investigators who are performing measurements to reduce bias.[14][15]
-
Issue 2: The observed lipid profile changes in our animal model do not align with published human data.
-
Possible Cause: The chosen animal model may not accurately reflect human lipid metabolism in response to FXR activation.[1]
-
Troubleshooting Steps:
-
Re-evaluate the Animal Model: Consider the species-specific differences in lipoprotein metabolism. As mentioned, mice with humanized livers can offer a more predictive model for OCA's effects on cholesterol.[1][2]
-
Consult the Literature: Thoroughly review existing literature for studies using OCA in your specific animal model and for the condition you are investigating to understand expected outcomes.
-
Measure a Comprehensive Lipid Panel: Go beyond standard cholesterol and triglyceride measurements. Analyzing lipoprotein subfractions can provide a more detailed picture of the lipid alterations.[5][16]
-
Issue 3: How can we mitigate the OCA-induced dyslipidemia to isolate and study its other pharmacological effects?
-
Possible Cause: The on-target effect of FXR activation on lipid metabolism is interfering with the assessment of other endpoints.
-
Troubleshooting Steps:
-
Co-administration with a Statin: Studies have shown that co-treatment with atorvastatin (B1662188) can effectively normalize the increase in LDL-C induced by OCA.[2][17] This approach can help to dissect the lipid-independent effects of OCA. The CONTROL trial demonstrated that atorvastatin at doses as low as 10 mg daily can reverse OCA-induced elevations in LDL and cholesterol.[17]
-
Paired Analysis: In your data analysis, you can match subjects based on the magnitude of their lipid changes to assess the primary outcome within these matched pairs.[11]
-
Statistical Modeling: Employ multivariate regression models that include changes in lipid parameters as independent variables to statistically adjust for their influence on the primary outcome.[12]
-
Data Presentation
Table 1: Summary of this compound's Effects on Lipid Profiles from Clinical Trials
| Lipid Parameter | Direction of Change | Magnitude of Change (Approximate) | Reference |
| Total Cholesterol | Increase | ~6 mg/dL | [6][7] |
| LDL-Cholesterol | Increase | ~6 mg/dL | [6][7] |
| HDL-Cholesterol | Decrease | ~1.5 mg/dL | [6][7] |
| Triglycerides | Decrease | ~22 mg/dL | [6][7] |
Note: These are pooled estimates from a meta-analysis and the actual changes can vary based on the study population, OCA dose, and duration of treatment.
Table 2: Impact of Atorvastatin Co-therapy on OCA-Induced Lipid Changes
| Treatment Group | Change in LDL-C from Baseline | Reference |
| OCA + Placebo | Increase | [17] |
| OCA + Atorvastatin (10mg) | Reversal of increase | [17] |
Experimental Protocols
1. Protocol for Lipid Profile Analysis in Mouse Plasma
This protocol provides a general framework for extracting and analyzing lipids from mouse plasma. Specific details may need to be optimized based on the available equipment and the specific lipids of interest.
-
Sample Collection:
-
Collect blood from mice via a suitable method (e.g., tail vein, retro-orbital sinus) into EDTA-coated tubes.[18]
-
Keep the tubes on ice and process for plasma separation within 30 minutes.
-
Centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate the plasma.[18]
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Lipid Extraction (Folch Method):
-
To a 100 µL plasma sample, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully aspirate the lower organic phase containing the lipids into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in a suitable solvent (e.g., isopropanol) for analysis.
-
-
Lipid Quantification:
-
Use commercially available enzymatic assays for the colorimetric determination of total cholesterol, HDL-C, LDL-C, and triglycerides.
-
For a more detailed analysis of lipoprotein subfractions and individual lipid species, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are recommended.[19][20][21][22]
-
Mandatory Visualization
Caption: Signaling pathway of this compound's effect on cholesterol metabolism.
Caption: Workflow for designing and conducting studies on OCA's lipid effects.
Caption: Logical troubleshooting flow for common issues in OCA lipid studies.
References
- 1. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound—A Pharmacological and Clinical Review | MDPI [mdpi.com]
- 5. Impact of this compound on the Lipoprotein Profile in Patients with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic review and meta-analysis of randomized controlled trials on the effects of this compound on the blood lipid profile: Insights into liver disorders and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Frontiers | this compound Induces Hepatoxicity Via FXR in the NAFLD Mice [frontiersin.org]
- 10. Regulation of lipid metabolism by this compound in hyperlipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Dealing with confounding in observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. scribbr.com [scribbr.com]
- 16. Impact of this compound on the lipoprotein profile in patients with non-alcoholic steatohepatitis [escholarship.org]
- 17. Hyperlipidemia with this compound in the treatment of nonalcoholic steatohepatitis - Pockros - Digestive Medicine Research [dmr.amegroups.org]
- 18. publications.tno.nl [publications.tno.nl]
- 19. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity | MDPI [mdpi.com]
- 20. Evaluation of tissue-specific extraction protocols for comprehensive lipid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | MDPI [mdpi.com]
- 22. Absolute quantitative lipidomics reveals lipids profiling in liver of mice with early-stage alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Bile Acid Detergent Effects in In vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the detergent effects of bile acids in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why do bile acids exhibit detergent-like effects in in vitro assays?
A1: Bile acids are amphipathic molecules, meaning they have both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) region. This structure allows them to insert into and disrupt cell membranes, similar to detergents. At concentrations above their critical micelle concentration (CMC), bile acids self-assemble into micelles, which can solubilize lipids and proteins from cell membranes, leading to cytotoxicity and interference with assay components.[1][2][3]
Q2: What are the observable signs of bile acid-induced cytotoxicity in cell culture?
A2: Common signs of cytotoxicity include changes in cell morphology such as shrinkage, membrane blebbing, and nuclear fragmentation, which are characteristic of apoptosis.[1] At higher concentrations or with more hydrophobic bile acids, you may observe cell detachment and lysis, indicative of necrosis.[1] Increased membrane permeability and the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) are also common indicators.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which bile acid monomers begin to form micelles in an aqueous solution.[2][4] Working with bile acid concentrations below the CMC is a primary strategy to minimize their detergent effects and reduce the risk of non-specific membrane disruption and cytotoxicity.[3] However, it's important to note that even at sub-micellar concentrations, more hydrophobic bile acids can still partition into cell membranes and cause effects.[5]
Q4: How does the hydrophobicity of a bile acid relate to its cytotoxicity?
A4: The cytotoxicity of a bile acid is generally correlated with its hydrophobicity.[1][5] More hydrophobic bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA), are more potent in disrupting cell membranes and inducing apoptosis compared to more hydrophilic bile acids like ursodeoxycholic acid (UDCA).[5][6][7] The order of hydrophobicity for common bile acids is generally: UDCA < cholic acid (CA) < chenodeoxycholic acid (CDCA) < DCA < LCA.[5]
Q5: Are there alternatives to using potentially cytotoxic bile acids in my experiments?
A5: Yes, several alternatives can be considered. Less hydrophobic bile acids like UDCA and its taurine (B1682933) conjugate (TUDCA) are often used as they are less cytotoxic.[6][7] Additionally, various synthetic bile acid analogs and derivatives have been developed with modified properties, some of which may exhibit reduced detergent effects.[8][9][10] The choice of alternative will depend on the specific goals of your experiment, such as activating a particular receptor (e.g., FXR or TGR5).[10]
Troubleshooting Guides
Problem 1: High levels of cell death observed in my cell culture after bile acid treatment.
| Possible Cause | Troubleshooting Step |
| Bile acid concentration is above the CMC. | Determine the CMC of your bile acid under your specific experimental conditions (see Experimental Protocol 1). Reduce the working concentration to below the CMC. |
| The bile acid being used is highly hydrophobic. | Switch to a more hydrophilic bile acid, such as UDCA or TUDCA, if compatible with your experimental goals.[6][7] |
| Extended exposure time to the bile acid. | Perform a time-course experiment to determine the optimal, shortest incubation time that yields the desired biological effect while minimizing cytotoxicity. |
| Cell type is particularly sensitive to bile acids. | Consider using a more robust cell line or primary cells if appropriate for your research question. |
Problem 2: Inconsistent or unexpected results in my biochemical or cell-based assay.
| Possible Cause | Troubleshooting Step |
| Bile acid micelles are interfering with assay reagents. | Ensure your bile acid concentration is below the CMC. Consider including a control with bile acids alone (no cells or target protein) to assess for direct interference with your detection method (e.g., fluorescence quenching, absorbance). |
| Detergent effects are causing non-specific protein denaturation or aggregation. | Lower the bile acid concentration. The inclusion of a carrier protein like bovine serum albumin (BSA) in the assay buffer can sometimes help to sequester bile acid monomers and reduce non-specific interactions. |
| Bile acids are altering membrane fluidity and affecting membrane protein function non-specifically. | Use a less hydrophobic bile acid. If studying a specific membrane protein, consider using a cell-free system (e.g., reconstituted liposomes) to have better control over the lipid environment. |
Quantitative Data Summary
Table 1: Critical Micelle Concentrations (CMC) of Common Bile Acids
The CMC of bile acids can vary depending on experimental conditions such as temperature, pH, and ionic strength. The values below are approximate and should be used as a guide.[4][11][12]
| Bile Acid Salt | Abbreviation | Approximate CMC (mM) in Aqueous Buffer |
| Sodium Cholate | NaC | 13-18 |
| Sodium Chenodeoxycholate | NaCDC | 4-7 |
| Sodium Deoxycholate | NaDC | 2-6 |
| Sodium Glycocholate | NaGC | 8-12 |
| Sodium Glycodeoxycholate | NaGDC | 2-4 |
| Sodium Taurocholate | NaTC | 3-10 |
| Sodium Taurodeoxycholate | NaTDC | 1-3 |
| Sodium Ursodeoxycholate | NaUDC | >20 |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) using a Fluorescent Probe
This protocol describes a common method to estimate the CMC of a bile acid using a fluorescent dye, such as pyrene (B120774), which exhibits a change in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
Bile acid of interest
-
Appropriate aqueous buffer (e.g., PBS)
-
Pyrene stock solution in a water-miscible solvent (e.g., acetone (B3395972) or ethanol)
-
Fluorometer
Procedure:
-
Prepare a series of bile acid solutions in the buffer, with concentrations spanning the expected CMC range.
-
To each solution, add a small aliquot of the pyrene stock solution to a final concentration of approximately 1-2 µM. Ensure the final concentration of the organic solvent is minimal (<0.1%) to avoid affecting micellization.
-
Incubate the solutions at the desired experimental temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence emission spectrum of each sample (e.g., excitation at 335 nm, emission scan from 350-450 nm).
-
Determine the ratio of the intensity of the third vibrational peak (I3, ~384 nm) to the first vibrational peak (I1, ~373 nm).
-
Plot the I3/I1 ratio as a function of the bile acid concentration.
-
The CMC is estimated as the concentration at which a sharp increase in the I3/I1 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar environment. This can be determined from the intersection of the two linear portions of the plot.
Protocol 2: LDH Release Assay to Assess Membrane Integrity
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture medium as an indicator of plasma membrane damage.
Materials:
-
Cells cultured in a multi-well plate
-
Bile acid solutions at various concentrations
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Prepare treatment solutions of the bile acid in cell culture medium. Include a negative control (medium only) and a positive control for maximum LDH release (e.g., using the lysis buffer provided in the kit).
-
Remove the old medium from the cells and add the bile acid treatment solutions.
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect a sample of the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: Bile acid states and their impact on cell membranes.
Caption: Workflow for troubleshooting bile acid-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile acid - Wikipedia [en.wikipedia.org]
- 3. Natural Bile Acids and Synthetic Analogues Modulate Large Conductance Ca2+-activated K+ (BKCa) Channel Activity in Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration | Semantic Scholar [semanticscholar.org]
- 5. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Bile-acid-induced cell injury and protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5656277A - Nor- and homo- bile acids derivatives as absorption enhancers for medicaments - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Bile acid-based therapies for non-alcoholic steatohepatitis and alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing obeticholic acid precipitation in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of obeticholic acid (OCA) in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer?
This compound is a lipophilic molecule with low solubility in aqueous solutions, particularly at neutral or acidic pH. Its pKa is approximately 4.76, meaning it is poorly soluble in its protonated (acidic) form. Precipitation often occurs when a concentrated stock solution of OCA, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, causing the compound to crash out of solution.
Q2: What is the best solvent to dissolve this compound for a stock solution?
For preparing high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are excellent choices.
Q3: At what pH is this compound most soluble?
The solubility of this compound in aqueous solutions is pH-dependent. As the pH increases above its pKa of ~4.76, OCA becomes deprotonated and more soluble. Therefore, it is more soluble in basic solutions.
Q4: Can I dissolve this compound directly in my cell culture medium?
Directly dissolving powdered this compound in cell culture medium is not recommended due to its poor aqueous solubility and will likely result in precipitation. It is best to first prepare a concentrated stock solution in an appropriate organic solvent.
Q5: What is the maximum concentration of DMSO I can use in my cell culture experiment?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can be toxic to cells. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. However, it is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of a DMSO stock solution into aqueous buffer or media.
-
Cause: The rapid change in solvent polarity when the DMSO stock is added to the aqueous solution causes the poorly soluble OCA to precipitate.
-
Solution:
-
Pre-warm the aqueous buffer or media: Warming the buffer to 37°C can help increase the solubility of OCA.
-
Slow, drop-wise addition: Add the OCA stock solution drop-by-drop to the pre-warmed buffer while vigorously vortexing or stirring. This helps to disperse the OCA molecules quickly and prevent localized high concentrations that lead to precipitation.
-
Use a lower concentration stock: If precipitation persists, try preparing a less concentrated stock solution in DMSO to reduce the amount of organic solvent being introduced at once.
-
Incorporate a surfactant: For cell culture applications, consider using a medium supplemented with a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to enhance the solubility of OCA.
-
Issue 2: this compound will not dissolve in a neutral pH buffer (e.g., PBS pH 7.4).
-
Cause: At neutral pH, this compound is above its pKa, but its intrinsic solubility in neutral aqueous solutions is still very low.
-
Solution:
-
Use a basic buffer: Prepare your initial OCA solution in a basic buffer (e.g., pH 8.0-9.0) to ensure the complete deprotonation and dissolution of the acid. You can then carefully adjust the pH downwards if your experiment allows.
-
Alkaline Solubilization Method: For a more robust dissolution, you can use a small amount of a basic solution like sodium hydroxide (B78521) (NaOH) to dissolve the OCA first, and then dilute it into your buffer of choice. See the detailed protocol below.
-
Quantitative Data
The solubility of this compound is highly dependent on the solvent and the pH of the aqueous medium.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | 237.5 mg/mL (564.63 mM) | Sonication is recommended for complete dissolution. |
| Ethanol | 78 mg/mL (185.44 mM) | Sonication is recommended for complete dissolution. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL (11.89 mM) | A formulation suitable for in vivo studies. |
Table 2: Equilibrium Solubility of this compound in Aqueous Buffers at 37°C
| pH | Media (Buffer) | Solubility (mg/mL) | USP Solubility Rating |
| 1.2 | Hydrochloric acid | < 0.001 | Practically insoluble |
| 2.0 | Hydrochloric acid | < 0.001 | Practically insoluble |
| 3.0 | Acid Phthalate | < 0.001 | Practically insoluble |
| 4.1 | Acetate | 0.003 | Slightly soluble |
| 5.1 | Acetate | 0.009 | Slightly soluble |
| 6.2 | Phosphate | 0.122 | Sparingly soluble |
| 6.8 | Phosphate | 0.893 | Soluble |
| 8.0 | Phosphate | > 10 | Freely soluble |
| 10.0 | Borate | > 10 | Freely soluble |
Data adapted from patent information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.21 mg of this compound (MW: 420.6 g/mol ).
-
Dissolution: Add 1 mL of high-purity DMSO to the powdered OCA.
-
Mixing: Vortex the solution thoroughly. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an this compound Working Solution for Cell Culture (e.g., 10 µM)
-
Pre-warm Media: Warm your desired volume of cell culture medium to 37°C in a water bath.
-
Dilution: While gently vortexing the pre-warmed media, add the required volume of your 10 mM OCA stock solution in DMSO drop-wise. For a 10 µM final concentration in 10 mL of media, you would add 10 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.
-
Final Inspection: Visually inspect the medium for any signs of precipitation immediately after adding the compound and after a short incubation period at 37°C.
Protocol 3: Alkaline Solubilization for Aqueous Buffers
This protocol is useful when an organic solvent-free solution is required.
-
Weigh OCA: Weigh the desired amount of this compound.
-
Initial Dissolution: Add a small volume of 0.1 M NaOH drop-wise while stirring until the OCA is fully dissolved. Use the minimum volume of NaOH necessary.
-
Buffering: Add your desired aqueous buffer (e.g., PBS) to reach the near-final volume.
-
pH Adjustment: Carefully adjust the pH of the solution to your desired final pH using 0.1 M HCl. Be aware that lowering the pH too much may cause precipitation.
-
Final Volume: Bring the solution to the final volume with the buffer.
-
Sterilization: If for cell culture use, sterilize the final solution by filtering through a 0.22 µm syringe filter.
Visual Guides
Best practices for long-term storage of obeticholic acid
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of obeticholic acid (OCA).
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid (powder) this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years. For shorter durations, storage at 2-8°C is also acceptable. It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.[1]
2. How should I store this compound in solution?
For long-term storage, this compound solutions should be stored at -80°C, which can maintain stability for up to one year. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents. When preparing a stock solution in DMSO, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
3. What is the stability of this compound at room temperature?
While formulated this compound tablets can be stored at room temperature (20–25°C, with excursions permitted to 15–30°C), the pure active pharmaceutical ingredient (API) is less stable.[2] Solutions of this compound are stable for up to 26 hours at 25°C.[3] For long-term storage of the API, room temperature is not recommended due to the potential for degradation.
4. Is this compound sensitive to light?
Yes, it is recommended to protect this compound from light during storage to prevent potential photodegradation.[1] Amber vials or containers wrapped in aluminum foil should be used for both solid and solution forms.
5. What are the known degradation pathways for this compound?
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[4] Hydrolysis and oxidation are the likely primary degradation pathways. It is important to avoid contact with strong acids, bases, and oxidizing agents during handling and storage.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage. | - Verify the storage conditions (temperature, protection from light and moisture). - If stored in solution, check for the number of freeze-thaw cycles. - Prepare a fresh solution from a new stock of solid this compound. - Assess the purity of the compound using a stability-indicating method like RP-HPLC. |
| Precipitation observed in a stored solution of this compound. | The solubility of this compound may have been exceeded, or the solvent may have evaporated over time. | - Gently warm the solution and sonicate to attempt redissolving the precipitate. - If redissolving is unsuccessful, centrifuge the solution and use the supernatant, noting the potential for a lower concentration. - For future stock solutions, consider using a slightly lower concentration or a different solvent system. |
| Discoloration of solid this compound. | Potential degradation due to exposure to light, moisture, or contaminants. | - Do not use the discolored compound. - Discard the material according to your institution's safety guidelines. - Procure a new batch of this compound and store it under the recommended conditions. |
Quantitative Data on this compound Stability
The following table summarizes the results from forced degradation studies, indicating the percentage of degradation under various stress conditions. It is important to note that these conditions are harsher than typical storage conditions and are designed to accelerate degradation to understand the compound's stability profile.
| Stress Condition | Description | % Degradation |
| Acid Hydrolysis | 1N HCl at 60°C for 30 min | 5.53% |
| Alkaline Hydrolysis | 1N NaOH at 60°C for 30 min | 4.68% |
| Oxidative Degradation | 20% H₂O₂ at 60°C for 30 min | 3.79% |
| Thermal Degradation | 105°C for 6 hours | Not specified, but degradation observed |
| Photolytic Degradation | Exposure to UV light for 7 days | Not specified, but degradation observed |
Data from a stability-indicating RP-HPLC method development study.
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a general procedure for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the purity and degradation of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Orthophosphoric acid
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (e.g., in a 60:40 or 55:45 v/v ratio).[3][4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25°C
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Further dilute to a working concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as the working standard solution.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution.
-
Analyze the chromatogram for the presence of the main this compound peak and any degradation product peaks.
-
Calculate the percentage of this compound and any impurities based on the peak areas.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: this compound's mechanism of action via FXR activation.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Obeticholic Acid and Fibrates in Preclinical Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Obeticholic Acid (OCA) and fibrates in preclinical models of liver fibrosis. By examining their distinct mechanisms of action and summarizing key experimental findings, this document aims to inform researchers and drug development professionals in the field of anti-fibrotic therapies.
Introduction to Therapeutic Agents
This compound (OCA) is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2][3] FXR plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[1][3] Its activation has been shown to exert anti-inflammatory and anti-fibrotic effects.[1][4] OCA is a semi-synthetic derivative of the primary human bile acid, chenodeoxycholic acid (CDCA).[1][3]
Fibrates , such as fenofibrate (B1672516) and bezafibrate, are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that primarily regulates fatty acid metabolism, including uptake, transport, and β-oxidation.[5] By activating PPARα, fibrates can reduce lipid accumulation and have demonstrated anti-inflammatory and anti-fibrotic effects in various liver disease models.[5]
Mechanisms of Action and Signaling Pathways
The anti-fibrotic effects of this compound and fibrates are mediated through distinct signaling pathways, primarily centered around the activation of FXR and PPARα, respectively. These pathways ultimately converge on the inhibition of hepatic stellate cell (HSC) activation, the primary cell type responsible for extracellular matrix deposition in liver fibrosis.
This compound (FXR Agonist) Pathway
OCA, by activating FXR, initiates a cascade of events that collectively reduce liver fibrosis. In hepatic stellate cells, activated FXR can interfere with the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis, by interacting with Smad3.[6] This interaction inhibits the transcription of pro-fibrotic genes. Furthermore, FXR activation in Kupffer cells and liver sinusoidal endothelial cells (LSECs) can suppress inflammatory responses by inhibiting the NF-κB pathway, leading to a reduction in pro-inflammatory cytokines that contribute to HSC activation.[4][7]
Fibrates (PPARα Agonist) Pathway
Fibrates activate PPARα, which in turn upregulates the expression of genes involved in fatty acid oxidation. This helps to reduce lipotoxicity, a contributing factor to liver injury and inflammation. PPARα activation also has direct anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB. By reducing inflammatory signaling and lipid-induced cellular stress, fibrates indirectly suppress the activation of hepatic stellate cells.
Comparative Efficacy in Preclinical Models
Direct head-to-head comparative studies of this compound and fibrates in the same preclinical liver fibrosis model are limited. However, by examining data from various studies using well-established models, an indirect comparison of their efficacy can be made. The following table summarizes key findings from studies investigating the anti-fibrotic effects of OCA and fibrates in rodent models.
| Therapeutic Agent | Animal Model | Key Findings | Reference(s) |
| This compound (OCA) | CCl4-induced liver fibrosis (mice) | Pretreatment with OCA (5 mg/kg) alleviated hepatic injury and exhibited significant protection against liver fibrosis in both 3-week and 6-week models. OCA inhibited α-SMA expression and pSmad3 activation.[6] | [6] |
| Thioacetamide (B46855) (TAA)-induced cirrhosis (rats) | OCA decreased hepatic inflammation and fibrogenesis during TAA administration and reversed fibrosis in established cirrhosis.[4][7] | [4][7] | |
| Diet-induced NASH (mice) | OCA treatment reduced hepatic inflammation and fibrosis.[8] | [8] | |
| Bile Duct Ligation (BDL) (rats) | A study on a dual FXR/PPARγ agonist showed that co-treatment with an FXR agonist (6-ECDCA, a precursor to OCA) and a PPARγ agonist potentiated the anti-fibrotic activity more than either agent alone.[9] | [9] | |
| Fibrates (Fenofibrate) | Methionine/choline-deficient diet (NASH model) (mice) | A dual FXR/PPARα agonist, MHY5396, showed an anti-fibrotic effect comparable to OCA in a TAA-induced fibrosis model and also reduced lipid accumulation, liver damage, and fibrosis in a NASH model.[5] | [5] |
| ApoE-/-FXR-/- mice (atherosclerosis and NAFLD model) | Fenofibrate treatment reversed atherosclerosis and hepatic steatosis but did not cause significant changes in the degree of hepatic necroinflammation, ballooning, or fibrosis.[10] | [10] |
Note: The lack of direct comparative studies makes it challenging to definitively conclude the superiority of one agent over the other in preclinical settings. The efficacy can be highly dependent on the specific animal model, the stage of fibrosis, and the dosing regimen. The study on the dual FXR/PPARα agonist suggests that targeting both pathways may offer synergistic anti-fibrotic benefits.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of common protocols used to induce liver fibrosis in rodents, as cited in the literature.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This is a widely used model of toxicant-induced liver injury and fibrosis.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[11][12]
-
Induction: CCl4 is typically diluted in a vehicle like olive oil or corn oil (e.g., 1:1 ratio) and administered via intraperitoneal (i.p.) injection.[11][13]
-
Dosing Regimen: A common regimen involves i.p. injection of CCl4 (e.g., 1-2 mL/kg body weight) twice a week for a duration of 4 to 12 weeks to induce significant fibrosis or cirrhosis.[13][14]
-
Key Assessments:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.
-
Biochemical Markers: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured to assess liver injury.
-
Fibrosis Markers: Hepatic hydroxyproline (B1673980) content is quantified as a measure of collagen deposition. Immunohistochemistry or western blotting for α-smooth muscle actin (α-SMA) is used to detect activated HSCs.
-
Thioacetamide (TAA)-Induced Liver Fibrosis
TAA is another hepatotoxin used to induce chronic liver injury and fibrosis.
-
Animal Model: Male Wistar rats or C57BL/6 mice are frequently used.[15][16]
-
Induction: TAA can be administered via i.p. injection or in drinking water.[16]
-
Dosing Regimen: For i.p. administration in mice, a typical dose is 150-200 mg/kg body weight, three times a week for 3 to 8 weeks.[15][17][18] In rats, 150 mg/kg three times a week for 11 weeks has been used.[16]
-
Key Assessments: Similar to the CCl4 model, assessments include histopathology (H&E, Masson's trichrome), serum liver enzymes, and fibrosis markers (hydroxyproline, α-SMA).
Bile Duct Ligation (BDL) Model of Cholestatic Liver Fibrosis
This surgical model mimics liver fibrosis resulting from cholestasis.
-
Animal Model: Male Wistar or Sprague-Dawley rats, or C57BL/6 mice are used.[19][20]
-
Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then ligated in two places with surgical silk, and the section between the ligatures may be cut.[20] Sham-operated animals undergo the same procedure without bile duct ligation.
-
Duration: Significant fibrosis develops within 21 to 28 days in mice and 4 to 6 weeks in rats.[20][21]
-
Key Assessments: In addition to the standard assessments, serum bilirubin (B190676) levels are measured as an indicator of cholestasis. Histological analysis also focuses on bile duct proliferation.
Conclusion
Both this compound and fibrates demonstrate anti-fibrotic potential in preclinical models of liver fibrosis, albeit through different primary mechanisms of action. OCA's effects are mediated by the activation of FXR, leading to the inhibition of pro-fibrotic and pro-inflammatory pathways. Fibrates, acting through PPARα, primarily impact lipid metabolism and reduce inflammation, which indirectly ameliorates fibrosis. While direct comparative preclinical data is scarce, the available evidence suggests that both classes of compounds are promising therapeutic candidates for liver fibrosis. Future research, including head-to-head comparative studies in various liver fibrosis models, is warranted to better delineate their relative efficacy and potential for combination therapies. The development of dual FXR/PPARα agonists also represents a promising avenue for future drug development in this field.
References
- 1. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. deepdyve.com [deepdyve.com]
- 5. Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cross-talk between farnesoid-X-receptor (FXR) and peroxisome proliferator-activated receptor gamma contributes to the antifibrotic activity of FXR ligands in rodent models of liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of PPAR Agonists on Atherosclerosis and Nonalcoholic Fatty Liver Disease in ApoE−/−FXR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of Haegan-jeon on Thioacetamide-Induced Liver Fibrosis -The Journal of Internal Korean Medicine | Korea Science [koreascience.kr]
- 18. Frontiers | The Hepatoprotective Effect of Piperine Against Thioacetamide-Induced Liver Fibrosis in Mice: The Involvement of miR-17 and TGF-β/Smads Pathways [frontiersin.org]
- 19. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 20. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis [jove.com]
- 21. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head In Vitro Comparison of Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in metabolic regulation has made it a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1][4][5] Consequently, the development of potent and selective FXR agonists is a major focus in drug discovery.[2]
This guide provides an objective in vitro comparison of several prominent FXR agonists, supported by experimental data to aid researchers in selecting the appropriate compounds for their studies.
Quantitative Comparison of FXR Agonist Potency
The potency of FXR agonists is typically determined by their half-maximal effective concentration (EC50) in various in vitro assays. The following table summarizes the reported EC50 values for a selection of natural and synthetic FXR agonists. It is important to note that variations in experimental conditions, such as the cell line, reporter system, and specific assay format, can lead to differences in absolute EC50 values between studies.
| Compound | Type | EC50 (nM) | Assay Type | Reference |
| Chenodeoxycholic acid (CDCA) | Endogenous Bile Acid | ~10,000 | Cell-based transactivation | [6] |
| Obeticholic Acid (OCA, INT-747) | Semi-synthetic Bile Acid Analog | 99 - 130 | FRET / Cell-based reporter | [7][8] |
| GW4064 | Non-steroidal | ~30 | TR-FRET | [9] |
| WAY-362450 | Non-steroidal | 4 | Cell-based reporter | [7] |
| EDP-305 | Non-steroidal | 8 | Cell-based reporter | [8] |
| Fexaramine | Non-steroidal | 25 | Cell-based reporter | [7] |
| INT-767 | Semi-synthetic Bile Acid Analog | Not specified, but noted as having higher potency than OCA in modulating target genes | Cell-based transactivation | [7] |
| MFA-1 | Synthetic | 16.9 | Coactivator recruitment (HTRF) | [10] |
FXR Signaling Pathway
Upon activation by an agonist, FXR undergoes a conformational change, leading to the recruitment of coactivators and the regulation of target gene expression. The canonical pathway involves heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes.[2][11] A primary function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][12] This suppression is mediated through the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of the CYP7A1 gene.[3][12]
Experimental Protocols
Cell-Based Luciferase Reporter Gene Assay
This assay is widely used to quantify the ability of a compound to activate FXR and induce the transcription of a reporter gene.[2][13]
Principle: Cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXRE.[2] When an agonist activates FXR, the resulting complex binds to the FXRE and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the level of FXR activation.
Methodology:
-
Cell Culture: HEK293T or HepG2 cells are commonly used and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2]
-
Transfection: Cells are co-transfected with an FXR expression plasmid and an FXRE-luciferase reporter plasmid. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.[2]
-
Cell Plating: Post-transfection, cells are seeded into 96-well plates and allowed to attach.[2]
-
Compound Treatment: Serial dilutions of the test compounds (e.g., FXR agonists) are prepared. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects. The cell culture medium is replaced with medium containing the test compounds, and the plates are incubated for 24 hours.[2]
-
Luciferase Assay: The medium is removed, and cells are lysed. Luciferase substrate is added, and luminescence is measured using a luminometer.[2]
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. The fold activation relative to a vehicle control (DMSO) is calculated. EC50 values are determined by fitting the dose-response data to a nonlinear regression curve.[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide in the presence of a test compound. It is a powerful tool for high-throughput screening.[9]
Principle: The assay utilizes a fluorescently labeled FXR LBD (e.g., with a terbium cryptate donor) and a fluorescently labeled coactivator peptide (e.g., with a d2 acceptor). When an agonist binds to the LBD, it promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is a measure of binding.
Methodology:
-
Reagents: Purified, tagged FXR LBD (e.g., GST-FXR-LBD), a fluorescently labeled coactivator peptide (e.g., biotin-SRC1), a donor fluorophore (e.g., Europium-labeled anti-GST antibody), and an acceptor fluorophore (e.g., Streptavidin-Allophycocyanin).
-
Assay Setup: The assay is typically performed in a 384-well plate. Test compounds are serially diluted in an appropriate assay buffer.
-
Reaction Mixture: The FXR LBD, coactivator peptide, and the test compound are incubated together to allow for binding.
-
Detection: The donor and acceptor fluorophores are added, followed by another incubation period.
-
Signal Reading: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor signal to the donor signal is calculated. This ratio is plotted against the compound concentration, and the data are fitted to a dose-response curve to determine the EC50 value.
Conclusion
The in vitro characterization of FXR agonists is a critical step in the drug discovery process. The data presented in this guide highlight the diverse range of potencies exhibited by different classes of FXR agonists. While semi-synthetic bile acid analogs like this compound are well-characterized, non-steroidal agonists such as WAY-362450 and EDP-305 demonstrate significantly higher potency in in vitro assays.[7][8] The choice of agonist for a particular research application will depend on the desired potency, selectivity, and the specific biological question being addressed. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable in vitro evaluation of novel FXR modulators.
References
- 1. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Licraside as novel potent FXR agonist for relieving cholestasis: structure-based drug discovery and biological evaluation studies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to the Effects of Obeticholic Acid on the Farnesoid X Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist, across different species, primarily focusing on human, mouse, and rat models. Understanding these species-specific differences is critical for the accurate translation of preclinical findings to clinical outcomes in drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.
This compound is a semi-synthetic bile acid analogue and a first-in-class selective FXR agonist.[1][2][3] FXR itself is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism.[4][5][6] Activation of FXR by OCA initiates a cascade of transcriptional changes that have shown therapeutic potential for chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH).[3][7] However, the pharmacological and physiological responses to OCA can vary significantly between preclinical animal models and humans.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is primarily expressed in the liver and intestine.[6] Upon binding to a ligand like OCA, FXR undergoes a conformational change, leading it to form a heterodimer with the Retinoid X Receptor (RXR).[4][8] This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.[7][8] A key function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][6] This occurs indirectly through the induction of the Small Heterodimer Partner (SHP) in the liver or via the induction of Fibroblast Growth Factor 19 (FGF19) in the intestine (Fgf15 in mice), which then signals back to the liver.[6]
Comparative Potency of this compound
The potency of OCA in activating FXR varies across species. In vitro studies have demonstrated that OCA is a highly potent agonist for human, mouse, and rat FXR. However, subtle differences in EC50 values (the concentration required to elicit a half-maximal response) have been reported. OCA is a derivative of the natural bile acid chenodeoxycholic acid (CDCA) and has approximately 100-fold greater potency for FXR activation than CDCA.[2][9]
| Parameter | Human | Mouse | Rat | Reference |
| Endogenous Ligand | Chenodeoxycholic Acid (CDCA) | Cholic Acid (CA) | Not specified | [7] |
| OCA EC50 | ~99 nM | ~47 nM | Not specified | [10] |
| Relative Potency | Highly potent | More potent than in humans | Not specified | [10] |
Table 1: Comparative in vitro potency of this compound on FXR across species. Data is compiled from various sources and specific values may differ based on the assay system.
Cross-Species Differences in FXR Target Gene Regulation
While OCA activates FXR in all tested species, the downstream transcriptional consequences show significant divergence. These differences are particularly evident in genes controlling bile acid synthesis and lipid metabolism.
| Target Gene | Human | Mouse | Rat | Key Function |
| SHP (Small Heterodimer Partner) | Upregulated | Upregulated | Upregulated | Represses CYP7A1 transcription[11] |
| BSEP (Bile Salt Export Pump) | Upregulated | Upregulated | Upregulated | Transports bile salts out of hepatocytes |
| CYP7A1 | Repressed (via SHP/FGF19) | Repressed (via SHP/Fgf15) | Repressed | Rate-limiting enzyme in bile acid synthesis[6] |
| FGF19 / Fgf15 | FGF19 induced in liver & intestine[1] | Fgf15 induced (homologue) | Not specified | Intestinal hormone that represses CYP7A1[1] |
| SR-BI (Scavenger Receptor B1) | Upregulation is context-dependent | Upregulated | Not specified | HDL-cholesterol uptake[11] |
| LDLR (LDL Receptor) | Reduced protein levels[1] | Upregulated mRNA and protein[10] | Not specified | LDL-cholesterol clearance[1] |
Table 2: Comparative regulation of key FXR target genes by this compound across species.
A notable difference lies in the regulation of lipoprotein receptors. In mice, OCA treatment increases the expression of the hepatic LDL receptor (LDLR), contributing to lower plasma LDL-cholesterol.[10] In contrast, studies using chimeric mice with humanized livers show that OCA treatment leads to a reduction in LDLR protein, which is consistent with the LDL-C increases observed in human clinical trials.[1]
Comparative Physiological Effects of this compound
The divergent gene regulation profiles translate into distinct physiological outcomes, especially concerning lipid metabolism. These differences are a primary source of the translational challenges between preclinical models and human clinical results.
| Physiological Parameter | Human | Mouse | Rat |
| LDL-Cholesterol | Increased [1][12] | Decreased [10] | Not consistently reported |
| HDL-Cholesterol | Decreased [1][12] | Decreased [10] | Not consistently reported |
| Triglycerides | Variable / Decreased | Decreased[10] | Not consistently reported |
| Bile Acid Synthesis | Suppressed[13] | Suppressed[10] | Suppressed |
| Hepatic Inflammation | Reduced[7] | Reduced[9] | Reduced |
| Hepatic Fibrosis | Reduced[7] | Reduced[12][14] | Reduced |
Table 3: Comparative physiological effects of this compound treatment across species.
The most striking difference is the effect on LDL-cholesterol. In humans, OCA treatment is associated with a dose-dependent increase in LDL-C.[1] Conversely, in various rodent models, OCA typically leads to a reduction in plasma cholesterol.[10] This species-specific discrepancy is likely due to the differential regulation of hepatic LDLR and other genes involved in cholesterol homeostasis.[1]
Experimental Protocols and Workflows
Assessing the cross-species effects of OCA on FXR involves a combination of in vitro and in vivo experimental models.
Key Experiment 1: In Vitro FXR Transactivation Assay
This assay quantitatively measures the ability of a compound to activate FXR's transcriptional activity in a controlled cellular environment.[8]
Objective: To determine the potency (EC50) and efficacy (Emax) of OCA on human, mouse, or rat FXR.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HepG2, HEK293) is cultured.
-
Transfection: Cells are co-transfected with three plasmids:
-
An FXR expression vector (encoding full-length human, mouse, or rat FXR).
-
A reporter plasmid containing multiple copies of an FXRE upstream of a reporter gene (e.g., firefly luciferase).[11]
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.[11]
-
-
Compound Treatment: After an incubation period to allow for plasmid expression, cells are treated with a range of OCA concentrations for 18-24 hours.[11]
-
Lysis and Reporter Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.[11]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla signal. The resulting data is plotted against the logarithm of the OCA concentration, and a dose-response curve is fitted to determine the EC50 and Emax values.
Key Experiment 2: In Vivo Animal Study
Animal models are essential for understanding the physiological effects of OCA in a complex biological system.
Objective: To evaluate the in vivo efficacy and physiological impact of OCA on lipid metabolism, bile acid homeostasis, and liver pathology in a specific species (e.g., mouse).
Methodology:
-
Animal Model: Wild-type (WT) mice and FXR knockout (FXR-/-) mice on a specific genetic background (e.g., C57BL/6J) are used. The FXR-/- mice serve as a crucial negative control to confirm that the observed effects are FXR-dependent.[12][14]
-
Diet and Acclimation: Animals are acclimated and fed a standard chow diet or a disease-inducing diet (e.g., high-fat diet) to model NASH.[12][14]
-
Drug Administration: Mice are treated daily with vehicle control or OCA at various doses (e.g., 10-40 mg/kg) via oral gavage for a specified period (e.g., 10 days to several weeks).[10]
-
Sample Collection: At the end of the treatment period, animals are euthanized. Blood is collected for plasma lipid and bile acid analysis. The liver is harvested for histopathological examination, gene expression analysis (RT-qPCR), and protein analysis (Western blot).
-
Endpoint Analysis:
-
Plasma: Measurement of total cholesterol, LDL-C, HDL-C, triglycerides, and bile acids.
-
Liver Tissue: Quantification of target gene mRNA levels (e.g., Shp, Bsep, Ldlr, Cyp7a1).
-
Histology: Staining of liver sections (e.g., H&E, Sirius Red) to assess steatosis, inflammation, and fibrosis.
-
-
Data Interpretation: Comparison of outcomes between vehicle- and OCA-treated groups in both WT and FXR-/- mice to determine the FXR-dependent physiological effects.
Logical Framework for Cross-Species Comparison
The ultimate goal of preclinical research is to predict human outcomes. The discrepancies in OCA's effects highlight the importance of a structured approach to cross-species comparison, often involving advanced models like humanized mice to bridge the translational gap.
Conclusion
This compound is a potent FXR agonist across multiple species, but its effects on downstream gene regulation and physiology, particularly lipid metabolism, are markedly different between rodents and humans. While mice and rats are invaluable for studying the fundamental FXR-dependent mechanisms related to bile acid homeostasis and anti-inflammatory effects, they fail to replicate the adverse lipoprotein profile (increased LDL-C) observed in human subjects. This discrepancy, primarily linked to the differential regulation of the hepatic LDL receptor, underscores the limitations of traditional rodent models for predicting the effects of FXR agonists on cholesterol metabolism in humans. Advanced models, such as chimeric mice with humanized livers, are proving essential to bridge this translational gap and better understand the species-specific mechanisms of action. For drug development professionals, a thorough understanding of these differences is paramount for designing informative preclinical studies and accurately interpreting clinical trial data.
References
- 1. FXR activation by this compound or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FXR agonist this compound inhibits the cancerogenic potential of human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 7. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Activation of FXR by this compound induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OCA on Different Physiological Processes through FXR Activation | Encyclopedia MDPI [encyclopedia.pub]
- 14. This compound Induces Hepatoxicity Via FXR in the NAFLD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Obeticholic Acid and Other Bile Acid Derivatives in Cholestasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Obeticholic Acid (OCA) with other bile acid derivatives, primarily Ursodeoxycholic Acid (UDCA) and Tauroursodeoxycholic Acid (TUDCA), in preclinical cholestasis models. The information is supported by experimental data to aid in the evaluation and selection of compounds for research and development in the context of cholestatic liver diseases.
Executive Summary
Cholestasis, a condition characterized by impaired bile flow, leads to the accumulation of toxic bile acids in the liver, causing hepatocellular injury. Bile acid derivatives are a cornerstone of cholestasis treatment. This compound, a potent farnesoid X receptor (FXR) agonist, represents a newer therapeutic approach compared to the established, more hydrophilic bile acids like UDCA and its taurine (B1682933) conjugate, TUDCA. This guide delves into their comparative efficacy, mechanisms of action, and the experimental models used for their evaluation.
Comparative Efficacy and Mechanism of Action
This compound's primary mechanism of action is the potent activation of FXR, a nuclear receptor that is a key regulator of bile acid homeostasis.[1][2] In contrast, UDCA is considered a weak or even negligible FXR agonist.[1] The beneficial effects of UDCA in cholestasis are largely attributed to its hydrophilic nature, which helps to displace more toxic, hydrophobic bile acids.[1]
OCA, a semi-synthetic analog of the primary bile acid chenodeoxycholic acid (CDCA), is approximately 100 times more potent than CDCA in activating FXR.[1] This potent activation leads to the downstream regulation of genes involved in bile acid synthesis, transport, and detoxification.
Key Mechanistic Differences:
-
FXR Activation: OCA is a potent FXR agonist, while UDCA has minimal to no activity on this receptor.[1]
-
Bile Acid Synthesis: OCA significantly suppresses bile acid synthesis by inhibiting the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), through the induction of Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.[1] Clinical studies have shown that UDCA treatment does not suppress bile acid synthesis.[1]
-
Bile Acid Transport: OCA upregulates the expression of key bile acid efflux transporters, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha and beta (OSTα/OSTβ), promoting the removal of bile acids from hepatocytes.[1]
The following diagram illustrates the signaling pathway of this compound via FXR activation.
Quantitative Data Comparison
The following tables summarize the quantitative data from in vitro and in vivo studies comparing the effects of this compound and other bile acid derivatives.
Table 1: In Vitro FXR Activation and Target Gene Expression
| Compound | Model System | Parameter | Result | Reference |
| This compound (OCA) | Sandwich-Cultured Human Hepatocytes (SCHH) | FXR Activation (EC50) | ~100 nM | [1] |
| SCHH | SHP mRNA Induction (at 1 µM) | 5.6 ± 1.7-fold increase | [1] | |
| SCHH | FGF-19 mRNA Induction (at 1 µM) | 397 ± 295-fold increase | [1] | |
| Caco-2 cells (glyco-OCA) | FXR Target Gene Induction | Concentration-dependent increase in FGF-19, SHP, OSTα/β, IBABP | [3] | |
| Chenodeoxycholic Acid (CDCA) | SCHH | FXR Activation (EC50) | ~10 µM | |
| SCHH | SHP mRNA Induction (at 100 µM) | 5.4 ± 2.1-fold increase | [1] | |
| SCHH | FGF-19 mRNA Induction (at 100 µM) | 1046 ± 911-fold increase | [1] | |
| Ursodeoxycholic Acid (UDCA) | SCHH | FXR Activation | Ineffective | [1] |
| SCHH | FXR Target Gene Expression | No significant change | [1] | |
| Caco-2 cells (glyco-UDCA) | FXR Target Gene Expression | No effect | [3] |
Table 2: In Vivo Effects in Cholestasis Models
| Compound | Model | Parameter | Result | Reference |
| This compound (OCA) | Cholic Acid-Fed Mouse | Total Hepatic Bile Acids | 59.3% reduction compared to control | |
| Cholic Acid-Fed Mouse | Plasma Bile Acids | Significant reduction | ||
| Tauroursodeoxycholic Acid (TUDCA) | Cholic Acid-Fed Mouse | Total Hepatic Bile Acids | 71.0% reduction compared to control | |
| Cholic Acid-Fed Mouse | Plasma Bile Acids | More significant reduction than OCA |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Models
This model is used to maintain the polarity and functionality of primary human hepatocytes, allowing for the study of bile acid transport and metabolism in a more physiologically relevant in vitro setting.
-
Cell Plating: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
Collagen Overlay: After cell attachment, a second layer of collagen is added to create the "sandwich" configuration.
-
Treatment: Cells are treated with various concentrations of bile acid derivatives (e.g., OCA, UDCA, CDCA) for a specified duration (e.g., 72 hours).
-
Analysis: Following treatment, cells and media are collected for analysis of gene expression (qRT-PCR), protein expression (immunoblotting), and bile acid concentrations (LC-MS/MS).
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a polarized monolayer with enterocyte-like characteristics, making them a suitable model for studying intestinal absorption and transport of bile acids.
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a confluent and differentiated monolayer.
-
Treatment: The cells are treated with glycine-conjugated bile acids (e.g., glyco-OCA, glyco-UDCA) on the apical side.
-
Analysis: After incubation, cells are harvested for qRT-PCR analysis of FXR target genes such as FGF-19, SHP, and OSTα/β.
In Vivo Models
This model mimics cholestatic liver injury by feeding mice a diet supplemented with cholic acid, leading to an accumulation of hydrophobic bile acids.
-
Animal Model: Wild-type or genetically modified mice are used.
-
Diet: Mice are fed a diet supplemented with cholic acid (e.g., 0.5% or 1% w/w) for a defined period to induce cholestasis.
-
Treatment: A cohort of the cholic acid-fed mice is concurrently treated with the test compounds (e.g., OCA, TUDCA) administered orally.
-
Sample Collection: At the end of the study period, blood and liver tissue are collected for analysis of plasma and hepatic bile acid levels, liver histology, and gene/protein expression.
The following diagram outlines a general experimental workflow for evaluating bile acid derivatives in a cholestasis mouse model.
Analytical Techniques
-
RNA Extraction: Total RNA is isolated from cultured cells or liver tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for FXR target genes (e.g., SHP, FGF-19, BSEP, OSTα, OSTβ) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.
-
Protein Extraction: Total protein or membrane protein fractions are extracted from hepatocytes or liver tissue using appropriate lysis buffers containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the bile acid transporters of interest (e.g., BSEP, OSTα, OSTβ), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Homogenization: Frozen liver tissue is homogenized in an extraction solvent (e.g., isopropanol (B130326) or a hexane:isopropanol mixture) containing an internal standard (e.g., deuterated cholic acid).
-
Extraction: The homogenate is centrifuged, and the supernatant containing the bile acids is collected.
-
Sample Preparation: The supernatant is dried and reconstituted in a solvent suitable for analysis.
-
LC-MS/MS Analysis: The extracted bile acids are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Conclusion
This compound demonstrates a distinct and potent mechanism of action compared to other bile acid derivatives like UDCA and TUDCA, primarily through its strong agonism of the farnesoid X receptor. This leads to a comprehensive regulation of bile acid homeostasis, including the suppression of bile acid synthesis and enhancement of their efflux from hepatocytes. While UDCA and TUDCA offer benefits through their hydrophilic properties, OCA's targeted approach on a key regulatory pathway of bile acid metabolism presents a powerful therapeutic strategy in cholestatic conditions. The choice of compound for research and therapeutic development will depend on the specific aspects of cholestasis being investigated and the desired pharmacological profile. The experimental models and protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel bile acid derivatives.
References
- 1. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Fibrotic Efficacy of Obeticholic Acid and Seladelpar
In the landscape of therapies targeting liver fibrosis, a hallmark of progressive chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC), obeticholic acid (OCA) and seladelpar (B1681609) have emerged as significant contenders. While both agents have demonstrated promise in mitigating liver injury, they operate through distinct molecular mechanisms, leading to different efficacy and safety profiles. This guide provides a detailed comparison of their anti-fibrotic effects, supported by experimental data from pivotal studies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: FXR vs. PPARδ Agonism
This compound (OCA) is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1][2] FXR is a key regulator of bile acid, lipid, and glucose metabolism.[3] OCA's anti-fibrotic effects are primarily mediated through:
-
Reduction of Bile Acid Synthesis: Activation of FXR by OCA suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduces the concentration of cytotoxic bile acids in the liver.[3][4]
-
Anti-inflammatory Effects: FXR activation can antagonize the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of inflammatory cytokines that contribute to liver injury.[1]
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for producing the extracellular matrix proteins that form fibrotic scar tissue. OCA has been shown to suppress the activation of these cells.[3]
Seladelpar , in contrast, is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ).[5][6] PPARs are a group of nuclear receptors that regulate gene expression involved in metabolism and inflammation. The anti-fibrotic mechanism of seladelpar is thought to involve:
-
Regulation of Lipid Metabolism: PPARδ activation promotes fatty acid oxidation in both mitochondria and peroxisomes, which can reduce lipotoxicity, a key driver of NASH progression.[5][7]
-
Anti-inflammatory and Anti-fibrotic Pathways: Seladelpar has been shown to have anti-inflammatory and anti-fibrotic effects on Kupffer cells and hepatic stellate cells.[6][8] It reduces bile acid synthesis by downregulating CYP7A1, mediated through the fibroblast growth factor 21 (FGF21) signaling pathway.[6][9]
Below are diagrams illustrating the distinct signaling pathways of this compound and seladelpar.
Comparative Efficacy in Clinical and Preclinical Studies
Direct head-to-head clinical trials comparing the anti-fibrotic efficacy of OCA and seladelpar in NASH are limited. However, data from their respective clinical development programs and some preclinical comparative studies provide valuable insights.
This compound: The REGENERATE Trial (NASH)
The Phase 3 REGENERATE trial was a pivotal study evaluating OCA in patients with pre-cirrhotic liver fibrosis due to NASH.[10][11] The primary endpoint at 18 months was an improvement in liver fibrosis by at least one stage with no worsening of NASH.[10][12]
Table 1: Key Anti-Fibrotic Efficacy Data from the REGENERATE Trial (Month 18 Interim Analysis)
| Endpoint | Placebo (n=311) | OCA 10 mg (n=312) | OCA 25 mg (n=308) | p-value (vs. Placebo) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 12%[12] | 18%[12] | 23%[12] | 10 mg: 0.04525 mg: 0.0002[12] |
| NASH Resolution with no worsening of fibrosis | 8%[12] | 11%[12] | 12%[12] | Not Statistically Significant[10][12] |
Data sourced from the 18-month interim analysis of the REGENERATE trial.[12]
These results demonstrate a statistically significant anti-fibrotic effect for the 25 mg dose of OCA.[12][13][14] However, the treatment was associated with a high incidence of pruritus (itching), which was the most common adverse event.[12][14]
Seladelpar: Preclinical and PBC Clinical Data
Seladelpar has shown potent anti-fibrotic and anti-inflammatory effects in preclinical models of NASH.[5][7][15] A key study in a diet-induced mouse model of NASH directly compared seladelpar with OCA.
Table 2: Comparative Efficacy in a Preclinical NASH Mouse Model
| Parameter | Vehicle | This compound (OCA) | Seladelpar |
| Liver Fibrosis (Hydroxyproline) | High | No Significant Effect | Stark Reduction[5][7] |
| New Collagen Synthesis Rate | High | No Significant Effect | Stark Reduction[7] |
| Improvement in Fibrosis Stage (≥1) | 8% | 25%[16] | 27%[16] |
| Plasma ALT/AST Levels | High | No Significant Effect | Significant Reduction[16] |
Data sourced from a 12-week study in the AMLN diet-induced mouse model of NASH.[7][15][16]
In this preclinical model, seladelpar demonstrated more pronounced effects on reducing established liver fibrosis and new collagen synthesis compared to OCA.[7]
In the clinical setting, seladelpar has been extensively studied in Primary Biliary Cholangitis (PBC). The Phase 3 RESPONSE trial showed that seladelpar significantly improved biochemical markers of liver disease and, importantly, reduced pruritus, a common and debilitating symptom of PBC that is often exacerbated by OCA.[17][18][19] While the primary endpoints in PBC trials are typically biochemical, the potent anti-inflammatory and metabolic effects of seladelpar suggest a potential for anti-fibrotic benefit in the long term.[8][18]
Table 3: Comparison of Key Adverse Events
| Adverse Event | This compound | Seladelpar |
| Pruritus (Itching) | Very common, dose-dependent, can be severe and lead to discontinuation.[12][14] | Not associated with drug-induced pruritus; has been shown to significantly improve existing pruritus.[17][20][21][22] |
Experimental Protocols
Protocol: Phase 3 REGENERATE Trial for this compound
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 study.[11]
-
Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis stages F2-F3.[11][12]
-
Intervention: Patients were randomized (1:1:1) to receive oral placebo, OCA 10 mg, or OCA 25 mg daily.[11][12]
-
Primary Endpoints (Month 18 Interim Analysis):
-
Improvement in liver fibrosis by ≥1 stage with no worsening of NASH.
-
NASH resolution with no worsening of liver fibrosis.
-
-
Key Assessments: Liver biopsies at baseline and month 18, evaluated by central pathologists. Safety and tolerability were monitored throughout the study.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second-Line Therapies in Primary Biliary Cholangitis: A Comparative Review of this compound, Fibrates, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. askgileadmedical.com [askgileadmedical.com]
- 10. patientcareonline.com [patientcareonline.com]
- 11. REGENERATE study: this compound shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 12. Research Portal [scholarship.miami.edu]
- 13. Results from a new efficacy and safety analysis of the REGENERATE trial of this compound for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound improves liver fibrosis and other histological features of NASH | EurekAlert! [eurekalert.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Seladelpar combined with complementary therapies improves fibrosis, inflammation, and liver injury in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The New England Journal of Medicine Publishes Positive Phase 3 RESPONSE Data of CymaBay's Seladelpar in Primary Biliary Cholangitis - BioSpace [biospace.com]
- 18. gilead.com [gilead.com]
- 19. Seladelpar in Primary Biliary Cholangitis | World Gastroenterology Organisation [worldgastroenterology.org]
- 20. liverdiseasenews.com [liverdiseasenews.com]
- 21. "Effect of seladelpar on pruritus in primary biliary cholangitis: 26-we" by Andreas E. Kremer, C L. Bowlus et al. [scholarlycommons.henryford.com]
- 22. Seladelpar Reduces Pruritus Measures in Primary Biliary Cholangitis | MDedge [mdedge.com]
Validating RNA-Seq Insights: A Comparative Analysis of qPCR for Obeticholic Acid-Regulated Gene Expression
A crucial step in preclinical drug development and molecular research is the validation of high-throughput screening data. This guide provides a comparative analysis of RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qPCR) data for genes regulated by obeticholic acid (OCA), a potent farnesoid X receptor (FXR) agonist. By presenting experimental data and detailed protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to corroborate their transcriptomic findings.
This compound is a synthetic bile acid analogue that selectively activates FXR, a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1][2] Understanding the downstream genetic targets of OCA is paramount for elucidating its therapeutic mechanisms and potential off-target effects. While RNA-seq offers a comprehensive, genome-wide view of gene expression changes, qPCR remains the gold standard for targeted gene quantification due to its high sensitivity and specificity. Therefore, validating RNA-seq data with qPCR is a critical step to ensure the accuracy and reliability of the transcriptomic results.
Comparative Analysis of Gene Expression Data
The following table summarizes the fold-change in the expression of key FXR target genes in response to OCA treatment as measured by RNA-seq and validated by qPCR. The data is compiled from studies on human primary hepatocytes and in vivo mouse models, demonstrating the conserved nature of the FXR signaling pathway.
| Gene | Gene Name | Function | RNA-Seq Fold Change | qPCR Fold Change | Organism/Cell Type |
| NR0B2 | Small Heterodimer Partner (SHP) | Transcriptional corepressor in bile acid synthesis | 4.0 | Not Available | Human Precision-Cut Liver Slices |
| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile salts out of hepatocytes | 6.4 | Not Available | Human Precision-Cut Liver Slices |
| SLC51A | Organic Solute Transporter Alpha (OSTα) | Basolateral efflux of bile acids | 6.4 | Not Available | Human Precision-Cut Liver Slices |
| SLC51B | Organic Solute Transporter Beta (OSTβ) | Basolateral efflux of bile acids | 42.9 | Not Available | Human Precision-Cut Liver Slices |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Downregulated | Not Available | Human Precision-Cut Liver Slices |
| FGF19 | Fibroblast Growth Factor 19 | Intestinal hormone that regulates bile acid synthesis | 735.0 | Not Available | Human Precision-Cut Liver Slices |
| Cyp7b1 | Cytochrome P450 7B1 | Enzyme in the alternative bile acid synthesis pathway | 2.12 | Not Available | Mouse Liver |
| Cyp39a1 | Cytochrome P450 39A1 | Enzyme in the alternative bile acid synthesis pathway | 4.46 | Not Available | Mouse Liver |
Note: The table presents data from multiple studies. Direct qPCR validation data for the RNA-seq results in the same experimental setting was not available in the public domain at the time of this review. The fold changes represent the increase or decrease in gene expression upon OCA treatment compared to a vehicle control.
Signaling Pathways and Experimental Workflow
To visually represent the molecular mechanisms and experimental procedures involved, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting RNA-seq and qPCR experiments to validate the gene expression changes induced by this compound in a hepatocyte cell line, such as HepG2.
Cell Culture and Treatment
-
Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 1 x 10^6 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, replace the medium with serum-free DMEM containing either 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for another 24 hours under the same conditions.
RNA Extraction and Quality Control
-
RNA Isolation: Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extraction: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
-
Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system. High-quality RNA should have an RNA Integrity Number (RIN) of >8.
RNA Sequencing (RNA-Seq) Protocol
-
Library Preparation: Starting with 1 µg of total RNA, prepare sequencing libraries using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Quality Control of Libraries: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and a fluorometric method (e.g., Qubit).
-
Sequencing: Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate 50 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the OCA-treated and vehicle control groups. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significant.
-
Quantitative Real-Time PCR (qPCR) Protocol
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Primer Design: Design primers specific to the target genes of interest (e.g., NR0B2, ABCB11, SLC51A, SLC51B, CYP7A1, FGF19) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should be designed to span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Reaction: Set up the qPCR reactions using a SYBR Green-based master mix. Each reaction should contain the master mix, forward and reverse primers, and cDNA template. Include no-template controls to check for contamination.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplification.
-
Relative Quantification: Calculate the relative expression of the target genes using the ΔΔCt method. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene. The fold change is then calculated as 2^(-ΔΔCt).
-
Conclusion
References
Ursodeoxycholic Acid's Lack of FXR Agonism Compared to Obeticholic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ursodeoxycholic Acid (UDCA) and Obeticholic Acid (OCA) with a specific focus on their differential interaction with the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis. While both are bile acid therapies, their mechanisms of action at the level of FXR are starkly different, with significant implications for their pharmacological effects and clinical applications.
Executive Summary
This compound (OCA) is a potent synthetic agonist of the farnesoid X receptor (FXR).[1][2][3][4] In contrast, ursodeoxycholic acid (UDCA), a naturally occurring secondary bile acid, does not activate FXR and, in some contexts, may exhibit antagonistic properties.[5][6] This fundamental difference in FXR agonism dictates their distinct downstream cellular and physiological effects. OCA's therapeutic benefits in cholestatic liver diseases are primarily driven by its FXR-mediated regulation of bile acid synthesis and transport.[3][4] UDCA's mechanisms of action are multifactorial and largely independent of FXR activation, involving cytoprotective and choleretic effects.[7]
Comparative Analysis of FXR Agonism
Experimental data consistently demonstrate that OCA is a potent activator of FXR, while UDCA lacks significant agonistic activity.
Quantitative Data on FXR Activation
| Compound | Assay Type | Cell Line/System | Potency (EC50) | Efficacy | Reference |
| This compound (OCA) | Reporter Gene Assay | HepG2 cells | ~99 nM - 600 nM | Potent Agonist | [2][4][8] |
| Cell-free assay | - | ~100 nM | Potent Agonist | [4] | |
| Ursodeoxycholic Acid (UDCA) | Gene Expression Analysis | Sandwich-Cultured Human Hepatocytes (SCHH) | No effect up to 100 µM | No Agonistic Activity | [1][3] |
| Gene Expression Analysis | Caco-2 cells | No effect up to 100 µM | No Agonistic Activity | [1] | |
| Reporter Gene Assay | - | - | Weak Antagonist/No Agonist | [5] | |
| Chenodeoxycholic Acid (CDCA) (Endogenous Ligand) | Reporter Gene Assay | HepG2 cells | ~10 µM | Endogenous Agonist | [2][8] |
Signaling Pathways
The differential effects of OCA and UDCA on FXR lead to distinct downstream signaling cascades.
This compound: FXR Agonism Pathway
OCA, being a potent FXR agonist, binds to and activates FXR. This activation leads to the recruitment of coactivators and the regulation of target gene expression. A key pathway involves the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] Additionally, intestinal FXR activation by OCA induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression.[4]
Ursodeoxycholic Acid: Alternative Mechanisms of Action
UDCA does not significantly activate the FXR signaling pathway. Its therapeutic effects are attributed to a range of FXR-independent mechanisms:
-
Cytoprotection: UDCA protects cholangiocytes and hepatocytes from the cytotoxic effects of hydrophobic bile acids.
-
Choleretic Effect: It stimulates the secretion of bile acids and other biliary constituents.
-
Anti-apoptotic Effects: UDCA can inhibit apoptosis in liver cells.
-
Immunomodulatory Effects: It can modulate immune responses in the liver.
Experimental Protocols
FXR Reporter Gene Assay
This assay is used to determine the ability of a compound to activate FXR and initiate the transcription of a reporter gene.
Objective: To quantify the FXR agonistic activity of OCA and UDCA.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. besjournal.com [besjournal.com]
- 3. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | FGF19 and FGF21 for the Treatment of NASH—Two Sides of the Same Coin? Differential and Overlapping Effects of FGF19 and FGF21 From Mice to Human [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Obeticholic Acid's Cellular Impact: A Comparative Analysis Across Liver Cell Types
For Immediate Release
A comprehensive analysis of existing research reveals the distinct and interconnected effects of obeticholic acid (OCA) on the diverse cell populations within the liver. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of OCA's impact on hepatocytes, hepatic stellate cells (HSCs), Kupffer cells (KCs), and liver sinusoidal endothelial cells (LSECs). The evidence underscores OCA's primary role as a potent farnesoid X receptor (FXR) agonist, with direct effects on hepatocytes and significant indirect anti-inflammatory and anti-fibrotic consequences on other key liver cells.
Key Findings at a Glance
This compound, a synthetic bile acid analogue, has demonstrated significant therapeutic potential for chronic liver diseases such as Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH). Its mechanism of action, centered on the activation of the FXR nuclear receptor, triggers a cascade of downstream effects that vary between different liver cell types. In hepatocytes, OCA directly modulates bile acid homeostasis and lipid metabolism. Its influence on non-parenchymal cells, including HSCs, KCs, and LSECs, is predominantly characterized by a reduction in inflammatory and fibrogenic signaling.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from key experimental studies, offering a side-by-side comparison of OCA's impact on gene and protein expression in different liver cell types.
Table 1: Effect of this compound on Gene Expression in Primary Human Hepatocytes
| Gene | Function | Effect of OCA Treatment (Diseased PHHs) | Reference |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Decreased Expression | [1] |
| BSEP (ABCB11) | Bile salt export pump | Increased Expression | [1] |
| FASN | Fatty acid synthase (lipogenesis) | Decreased Expression | [1] |
| IL-6 | Pro-inflammatory cytokine | Decreased Expression | [1] |
| IL-10 | Anti-inflammatory cytokine | Decreased Expression | [1] |
| CK18 | Marker of apoptosis | Decreased Expression | [1] |
| TGF-β | Pro-fibrotic cytokine | Decreased Expression | [1] |
| COL1A1 | Collagen Type I Alpha 1 Chain (fibrosis) | Decreased Expression | [1] |
Table 2: Effect of this compound on Protein Levels in Primary Human Hepatocytes
| Protein | Function | Effect of OCA Treatment (Diseased PHHs) | Reference |
| CK18 | Marker of apoptosis | Decreased Levels | [1] |
| COL1A1 | Collagen Type I Alpha 1 Chain (fibrosis) | Decreased Levels | [1] |
Table 3: In Vivo Effects of this compound in a Rat Model of Toxic Cirrhosis
| Parameter | Measurement | Effect of OCA Treatment | Reference |
| Hepatic α-SMA protein levels | Western Blot | Decreased | [1] |
| Hepatic Collagen Type I mRNA | RT-PCR | Decreased | [1] |
| Hepatic CTGF mRNA | RT-PCR | Decreased | [1] |
| Hepatic TIMP-1 mRNA | RT-PCR | Decreased | [1] |
| Hepatic MCP-1 mRNA | RT-PCR | Decreased | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments cited in the analysis of this compound's effects on different liver cell types.
Isolation and Culture of Primary Liver Cells
1. Liver Tissue Digestion:
-
Rodent livers are perfused in situ via the portal vein, first with a calcium-free buffer to wash out the blood, followed by a collagenase solution to digest the extracellular matrix.
-
The digested liver is then excised and gently minced to release the cells.
2. Hepatocyte Isolation:
-
The resulting cell suspension is filtered and subjected to low-speed centrifugation, pelleting the larger hepatocytes while leaving the smaller non-parenchymal cells in the supernatant.
-
Hepatocytes are further purified by repeated washing and centrifugation steps.
3. Non-Parenchymal Cell (NPC) Isolation:
-
The supernatant containing the NPCs is centrifuged at a higher speed to pellet these cells.
-
The NPC fraction is then further separated into HSCs, KCs, and LSECs using density gradient centrifugation (e.g., with OptiPrep™ or Nycodenz®) and/or magnetic-activated cell sorting (MACS) with cell-specific antibodies.
4. Cell Culture:
-
Isolated cells are plated on collagen-coated dishes in their respective specialized media.
-
Hepatocytes are typically cultured for a short period to maintain their differentiated phenotype. HSCs are cultured to either maintain a quiescent state or to induce activation. KCs and LSECs are cultured for functional assays.
Gene and Protein Expression Analysis
1. RNA Isolation and RT-qPCR:
-
Total RNA is extracted from cultured cells treated with OCA or a vehicle control using standard commercial kits.
-
RNA is reverse-transcribed into cDNA.
-
Quantitative real-time PCR (RT-qPCR) is performed using gene-specific primers to measure the relative expression levels of target genes, normalized to a housekeeping gene.
2. Protein Extraction and Western Blotting:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane, which is then incubated with primary antibodies against the proteins of interest (e.g., α-SMA, collagen I) and subsequently with a secondary antibody.
-
Protein bands are visualized and quantified.
Functional Assays
1. Kupffer Cell Cytokine Secretion (ELISA):
-
Isolated Kupffer cells are cultured and treated with OCA.
-
The cell culture supernatant is collected.
-
Enzyme-linked immunosorbent assay (ELISA) is performed using specific antibody pairs to quantify the concentration of secreted cytokines such as TNF-α and IL-6.
2. Hepatic Stellate Cell Activation:
-
HSC activation is assessed by measuring the expression of activation markers like α-smooth muscle actin (α-SMA) and collagen type I via Western blotting and RT-qPCR.
-
Morphological changes from a star-shaped, lipid-droplet-containing phenotype to a myofibroblast-like appearance are observed by microscopy.
3. Liver Sinusoidal Endothelial Cell Adhesion Molecule Expression (FACS):
-
Isolated LSECs are treated with OCA.
-
Cells are then stained with fluorescently labeled antibodies against adhesion molecules like ICAM-1 and VCAM-1.
-
The expression levels of these molecules are quantified using flow cytometry (FACS).
Comparative Impact on Liver Cell Types
Hepatocytes: this compound directly and potently activates FXR in hepatocytes. This leads to the suppression of genes involved in bile acid synthesis (e.g., CYP7A1) and lipogenesis (e.g., FASN), and the induction of genes responsible for bile acid transport (e.g., BSEP)[1][2]. These effects collectively reduce the intracellular concentration of potentially toxic bile acids and decrease fat accumulation within the liver.
Hepatic Stellate Cells (HSCs): The primary drivers of liver fibrosis, HSCs, are not directly targeted by OCA. In vitro studies have shown that OCA does not significantly affect the activation of either quiescent or activated HSCs[1]. Instead, the anti-fibrotic effects of OCA are believed to be indirect. By reducing inflammation and hepatocyte injury, OCA diminishes the signals that trigger HSC activation and subsequent collagen deposition[1][3].
Kupffer Cells (KCs): As the resident macrophages of the liver, Kupffer cells play a critical role in the inflammatory response. This compound has been shown to inhibit the activation of Kupffer cells[1]. By activating FXR, OCA can suppress the NF-κB signaling pathway, a key regulator of inflammation. This leads to a reduction in the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which in turn reduces the inflammatory drive on other liver cells[4].
Liver Sinusoidal Endothelial Cells (LSECs): These specialized endothelial cells are also involved in the hepatic inflammatory response. Similar to its effect on Kupffer cells, OCA can inhibit the activation of LSECs[1]. This includes reducing the expression of adhesion molecules that facilitate the recruitment of inflammatory cells to the liver. By maintaining LSEC quiescence, OCA contributes to the overall anti-inflammatory environment in the liver.
References
- 1. FXR agonist this compound reduces hepatic inflammation and fibrosis in a rat model of toxic cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery biomarker to optimize this compound treatment for non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect and safety of this compound for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Assessing the Reproducibility of Obeticholic Acid's Effects Across Different Laboratories: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Obeticholic acid (OCA), a potent and selective farnesoid X receptor (FXR) agonist, has emerged as a significant therapeutic agent for chronic liver diseases, most notably Primary Biliary Cholangitis (PBC). Its mechanism of action, centered on the activation of the nuclear receptor FXR, modulates bile acid homeostasis, inflammation, and fibrosis.[1][2][3][4] This guide provides an objective comparison of OCA's performance, supported by experimental data from various studies, to assess the reproducibility of its effects. We also present detailed experimental protocols for key assays and compare OCA with other therapeutic alternatives.
Mechanism of Action: FXR Agonism
This compound is a synthetic analog of the primary human bile acid chenodeoxycholic acid (CDCA), but it is approximately 100 times more potent in activating FXR.[5][6] The activation of FXR in hepatocytes and enterocytes initiates a cascade of transcriptional events that collectively reduce the cytotoxicity of bile acids in the liver.
Key downstream effects of FXR activation by OCA include:
-
Suppression of Bile Acid Synthesis: OCA-mediated FXR activation leads to the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] This is achieved through the induction of the small heterodimer partner (SHP) in the liver and the release of fibroblast growth factor 19 (FGF19) from the intestine.[1][3][4][7]
-
Increased Bile Acid Transport: FXR activation upregulates the expression of the bile salt export pump (BSEP), enhancing the transport of bile acids out of hepatocytes.[1][7]
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation has been shown to inhibit pro-inflammatory signaling pathways and suppress the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[1][4]
Caption: this compound's mechanism of action via FXR activation.
Comparative Efficacy of this compound in Clinical Trials
The efficacy of OCA has been evaluated in several key clinical trials for various liver diseases. The data below summarizes the primary outcomes from these studies, providing a basis for assessing the reproducibility of its effects in a clinical setting.
| Clinical Trial | Indication | Treatment Group | Placebo Group | Primary Endpoint Improvement | Reference |
| POISE | Primary Biliary Cholangitis (PBC) | OCA 5-10 mg | Placebo | 46% of patients in the OCA titration group achieved the primary composite endpoint at 12 months. | [8] |
| OCA 10 mg | 47% of patients achieved the primary endpoint. | [8] | |||
| REGENERATE | Nonalcoholic Steatohepatitis (NASH) with Fibrosis | OCA 10 mg | Placebo | 17.6% of patients showed fibrosis improvement of ≥1 stage with no worsening of NASH. | [9][10] |
| OCA 25 mg | 23.1% of patients showed fibrosis improvement of ≥1 stage with no worsening of NASH. | [9][10] | |||
| FLINT | Nonalcoholic Steatohepatitis (NASH) | OCA 25 mg | Placebo | 45% of patients had improved liver histology. | [11] |
| AESOP | Primary Sclerosing Cholangitis (PSC) | OCA 5-10 mg | Placebo | Significant reduction in serum alkaline phosphatase (ALP) at 24 weeks. | [12] |
Comparison with Alternative Therapies
While OCA is a first-in-class FXR agonist for PBC, other therapeutic options exist for chronic liver diseases, including other FXR agonists in development.
| Therapy | Mechanism of Action | Indication(s) | Key Efficacy Findings |
| Ursodeoxycholic Acid (UDCA) | Hydrophilic bile acid; cytoprotective, anti-cholestatic, and immunomodulatory effects | PBC | First-line therapy for PBC; improves liver biochemistry and transplant-free survival in many patients.[13] |
| Fibrates (e.g., Bezafibrate, Fenofibrate) | PPAR agonists | PBC (off-label) | Can improve liver biochemistry in PBC patients with an inadequate response to UDCA. |
| Budesonide | Glucocorticoid with high first-pass metabolism | PBC (off-label, in combination with UDCA) | May improve liver histology in non-cirrhotic PBC. |
| Tropifexor (LJN452) | Non-steroidal FXR agonist | NASH (investigational) | Preclinical and early clinical studies suggest potent FXR activation.[14] |
| Nidufexor (LMB763) | Non-steroidal FXR agonist | NASH, nephropathy (investigational) | In Phase II clinical trials for individuals with NASH and nephropathy.[14] |
| Cilofexor, Vonafexor | Non-steroidal FXR agonists | MASH (investigational) | Second-generation FXR agonists under development.[15] |
| Resmetirom | Thyroid hormone receptor-beta selective agonist | MASH (approved) | Approved for the treatment of MASH.[15] |
| Semaglutide | GLP-1 receptor agonist | MASH (investigational) | A GLP-1 agonist being investigated for MASH.[15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standardized protocols for key in vitro and in vivo assays used to evaluate the effects of OCA.
In Vitro FXR Activation Assay
Objective: To determine the potency and efficacy of OCA in activating the farnesoid X receptor.
Materials:
-
Human hepatocellular carcinoma cell line (e.g., HepG2)
-
FXR expression vector
-
FXR-responsive reporter gene construct (e.g., containing a bile acid response element driving luciferase expression)
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay system
Procedure:
-
Cell Culture: Maintain HepG2 cells in appropriate culture medium.
-
Transfection: Co-transfect cells with the FXR expression vector and the FXR-responsive reporter construct using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of OCA or vehicle control for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the dose-response curve and calculate the EC50 value.
Caption: A typical workflow for an in vitro FXR activation assay.
In Vivo Assessment of OCA in a Mouse Model of Liver Fibrosis
Objective: To evaluate the anti-fibrotic efficacy of OCA in a preclinical animal model.
Model: Carbon tetrachloride (CCl4)-induced liver fibrosis in mice.
Materials:
-
Male C57BL/6 mice
-
Carbon tetrachloride (CCl4)
-
Corn oil (vehicle for CCl4)
-
This compound
-
Vehicle for OCA (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Histology supplies (formalin, paraffin, etc.)
-
Sirius Red stain
-
Hydroxyproline (B1673980) assay kit
-
qRT-PCR reagents for fibrosis markers (e.g., Col1a1, Acta2, Timp1)
Procedure:
-
Induction of Fibrosis: Administer CCl4 (e.g., 1 mL/kg, intraperitoneally) twice weekly for 4-6 weeks to induce liver fibrosis.
-
Treatment: Concurrently with CCl4 administration, treat mice with OCA (e.g., 10 mg/kg/day, by oral gavage) or vehicle.
-
Sacrifice and Tissue Collection: At the end of the study period, euthanize the mice and collect blood and liver tissue.
-
Histological Analysis: Fix a portion of the liver in formalin, embed in paraffin, and section. Stain sections with Sirius Red to visualize collagen deposition. Quantify the fibrotic area using image analysis software.
-
Hydroxyproline Assay: Measure the hydroxyproline content in a portion of the liver tissue as a quantitative measure of total collagen.
-
Gene Expression Analysis: Isolate RNA from a portion of the liver tissue and perform qRT-PCR to measure the expression of key fibrotic genes.
-
Data Analysis: Compare the outcomes (fibrotic area, hydroxyproline content, gene expression) between the OCA-treated and vehicle-treated groups using appropriate statistical tests.
Conclusion
The available data from numerous clinical trials demonstrate a reproducible effect of this compound in improving biochemical markers of cholestasis and histological features of liver fibrosis across different patient populations with PBC and NASH. While the magnitude of the effect can vary depending on the patient population, disease severity, and dosage, the overall direction of the therapeutic effect is consistent. The provided experimental protocols offer a standardized framework for preclinical and in vitro studies, which is essential for ensuring the reproducibility of findings across different laboratories. Future research, including head-to-head trials with emerging therapies, will further delineate the comparative efficacy of OCA in the evolving landscape of treatments for chronic liver diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. This compound: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative potency of this compound and natural bile acids on FXR in hepatic and intestinal in vitro cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized trial of this compound monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Results - Clinical Review Report: this compound (Ocaliva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medicalxpress.com [medicalxpress.com]
- 10. This compound improves liver fibrosis and other histological features of NASH | EurekAlert! [eurekalert.org]
- 11. io.nihr.ac.uk [io.nihr.ac.uk]
- 12. A randomized, placebo-controlled, phase II study of this compound for primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
New Synthetic Compounds Outshine Obeticholic Acid in FXR Activation for Liver and Metabolic Diseases
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers in the field of drug discovery are increasingly focusing on the development of novel synthetic compounds that target the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. Recent studies have demonstrated that several new chemical entities exhibit superior potency and selectivity for FXR compared to the benchmark drug, obeticholic acid (OCA). These findings hold significant promise for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).
A comprehensive analysis of preclinical data reveals that next-generation FXR agonists, including INT-787, EDP-305, tropifexor (B611488), and nidufexor (B609577), demonstrate enhanced therapeutic profiles. These compounds have been benchmarked against this compound, a semi-synthetic bile acid analog and the first FXR agonist to receive regulatory approval for PBC.[1][2][3][4] While OCA has been a valuable therapeutic tool, its use can be associated with side effects such as pruritus and increased LDL cholesterol, prompting the search for more refined alternatives.[5][6]
The newer synthetic compounds are designed to optimize FXR activation while minimizing off-target effects. For instance, INT-787, a derivative of OCA, has been shown to be equipotent to OCA in activating FXR but possesses differentiated physicochemical properties that may lead to greater therapeutic effects in NASH.[7][8] Preclinical studies have indicated that INT-787 can lead to more significant reductions in liver steatosis, inflammation, and fibrosis markers compared to OCA.[7][8] Similarly, non-steroidal agonists like tropifexor and nidufexor have shown potent FXR activation and are advancing through clinical trials for NASH.[9]
These advancements underscore a pivotal shift in the therapeutic landscape for FXR-targeted therapies, moving towards compounds with improved efficacy and safety profiles. The ongoing research and clinical evaluation of these new synthetic agonists are poised to provide clinicians and patients with more effective treatment options for a range of metabolic and liver disorders.
Comparative Analysis of FXR Agonist Activity
The following table summarizes the in vitro potency of several new synthetic compounds in comparison to this compound and the endogenous FXR ligand, chenodeoxycholic acid (CDCA).
| Compound | Type | Target | Assay Type | EC50 (µM) | Efficacy/Potency vs. CDCA | Reference(s) |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | Human FXR | Cell-based reporter assay | ~10 | 1x | [10] |
| This compound (OCA) | Semi-synthetic Bile Acid | Human FXR | Cell-based reporter assay | ~0.1 | ~100x | [2][5] |
| INT-787 | Semi-synthetic Bile Acid | Human FXR | Cell-based reporter assay | 0.14 | Equipotent to OCA | [7] |
| GW4064 | Non-steroidal | Human FXR | Cell-based reporter assay | 0.037 | ~270x | [11] |
| Compound 5 (from study) | Synthetic Bile Acid Derivative | Human FXR | Cell-based reporter assay | 0.15 | ~67x | [5] |
| Tropifexor (LJN452) | Non-steroidal | Human FXR | Preclinical/Clinical Data | Data not specified | Potent Agonist | [9] |
| Nidufexor (LMB763) | Non-steroidal | Human FXR | Preclinical/Clinical Data | Data not specified | Potent Agonist | [9] |
Key Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for assessing FXR agonism.
References
- 1. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic bile acid agonist of the farnesoid X receptor, attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FXR agonists for MASH therapy: Lessons and perspectives from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus this compound in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus this compound in a mouse model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Obeticholic Acid
The following guide provides essential safety and logistical information for the proper handling and disposal of Obeticholic Acid (OCA) in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.
Hazard Assessment and Waste Characterization
Before disposal, it is crucial to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified with several hazards. While it may not be listed as a Resource Conservation and Recovery Act (RCRA) hazardous waste, its characteristics warrant it being managed as a hazardous chemical waste.[1] One safety data sheet notes that it is very toxic to aquatic life with long-lasting effects.[2]
Summary of Hazard Information:
| Hazard Classification | GHS Code | Description | Citation |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [3] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [4] |
| Hazardous to the Aquatic Environment | Not specified | Very toxic to aquatic life with long lasting effects. | [2] |
An environmental assessment conducted under European Medicines Agency requirements determined the Predicted Environmental Concentration (PEC) of OCA to be 0.007035 μg/L, which is below the action limit of 0.01 μg/L, suggesting it is unlikely to present an environmental risk when handled correctly.[5] However, direct release into the environment or drains must be avoided.[2][6]
Standard Operating Procedure for Disposal
The required method for the disposal of this compound and materials contaminated with it is through an institution's designated hazardous waste management program, typically managed by an Environmental Health and Safety (EHS) department.[1][2] Under no circumstances should this compound waste be disposed of down the drain. [2][7]
Step-by-Step Disposal Guide:
-
Waste Segregation:
-
Collect all waste containing this compound—including unused solids, solutions, and contaminated labware (e.g., pipette tips, gloves, vials)—separately from other waste streams.[1]
-
Do not mix this compound waste with incompatible materials.[1]
-
Keep aqueous solutions of this compound separate from organic solvent waste.[1]
-
-
Containerization and Labeling:
-
Use a chemically compatible, leak-proof container for waste collection.[1][4] The original product container can be used if it is in good condition.[1]
-
Ensure the container is securely capped at all times, except when adding waste.[1][4]
-
As soon as waste accumulation begins, clearly label the container with a hazardous waste tag.[1] The label must include the words "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents (e.g., "solid waste," "aqueous solution with trace amounts").[1]
-
-
Waste Accumulation and Storage:
-
Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste container.[1]
-
Waste materials should be offered to a licensed disposal company and disposed of in accordance with all applicable federal, state, and local environmental control regulations.[2][8] The preferred disposal method is typically incineration in a facility equipped with an afterburner and scrubber.[8][9]
-
Accidental Release and Spill Cleanup
In the event of a spill, follow these emergency procedures while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, impervious clothing, and suitable gloves.[3][4]
-
Evacuate and Ventilate: Evacuate unnecessary personnel to safe areas and ensure adequate ventilation.[3][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[3]
-
Cleanup:
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Disposal: Dispose of all contaminated materials, including absorbents and PPE, as hazardous waste according to the procedures outlined in Section 2.[3][4]
Empty Container Decontamination
Empty containers that once held this compound must be properly decontaminated before being disposed of as regular trash or recycled.
-
Initial Removal: Empty the container of all visible residue, transferring the contents into the appropriate hazardous waste container.[1]
-
Triple Rinse:
-
Add a small amount of a suitable solvent (e.g., water or ethanol) to the container.
-
Secure the cap and rinse the container thoroughly by shaking.
-
Pour the rinsate into your designated this compound hazardous waste container. Do not pour the rinsate down the drain.
-
Repeat this rinsing process two more times for a total of three rinses.[1]
-
-
Final Container Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original chemical label. The container can now be disposed of in the regular trash or recycled, depending on institutional policy.[1]
Disclaimer: This guide is intended for informational purposes. Always consult your institution's specific EHS guidelines and the manufacturer's most recent Safety Data Sheet (SDS) for this compound before handling or disposal.
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes are not available in the reviewed literature. The standard and required procedure is the collection and disposal of the chemical waste by a licensed and qualified professional waste disposal service, which typically utilizes high-temperature incineration.[2][8]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. isotope.com [isotope.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. obaid.info [obaid.info]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sandiegocounty.gov [sandiegocounty.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
